molecular formula C10H17N3O9 B069006 Creatine citrate CAS No. 177024-62-3

Creatine citrate

Cat. No.: B069006
CAS No.: 177024-62-3
M. Wt: 323.26 g/mol
InChI Key: MBBREGJRSROLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Creatine citrate is a specialized research compound that combines creatine and citric acid, offering a unique profile for scientific investigation. Its primary research value lies in the study of cellular bioenergetics, particularly within tissues with high and fluctuating energy demands, such as skeletal and cardiac muscle. The compound serves as a substrate for the creatine kinase/phosphocreatine system, a crucial cellular energy buffer and transport mechanism. Researchers utilize this compound to explore its potential to augment intracellular phosphocreatine stores, thereby facilitating the rapid regeneration of adenosine triphosphate (ATP) during periods of heightened metabolic activity. The inclusion of citrate, an intermediate in the Krebs cycle, provides a complementary research angle by potentially influencing mitochondrial oxidative metabolism and buffering capacity. This dual-component structure makes it a subject of interest in studies focused on exercise physiology, muscle fatigue mechanisms, and mitochondrial function. Furthermore, its solubility profile is a key characteristic examined in comparative pharmaceutical and nutraceutical formulation research. This reagent is intended for in vitro biochemical assays and cell culture studies to elucidate the complex interplay between energy metabolism, muscle function, and nutritional compounds.

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBREGJRSROLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

331942-94-0, 331942-93-9
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331942-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331942-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331942-94-0, 177024-62-3
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Creatine Citrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, and Analysis of Creatine (B1669601) Citrate (B86180) Variants

This technical guide provides a comprehensive overview of creatine citrate, focusing on its chemical identifiers, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical aspects of this popular creatine salt.

Chemical Identification and Molecular Formula

This compound exists in several stoichiometric forms, which has led to some ambiguity in its classification. The most common forms are monocreatine, dicreatine, and trithis compound. The properties of each are distinct, and it is crucial to differentiate between them for accurate research and development.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Monothis compound 177024-62-3, 440632-86-0[1][2]C₁₀H₁₇N₃O₉323.26[1]
Dithis compound 331942-93-9 (from supplier data)C₁₄H₂₆N₆O₁₁454.39[3]
Trithis compound Not definitively assigned; often associated with 177024-62-3[4]C₁₈H₃₅N₉O₁₃585.52[5]

Note: The CAS number 177024-62-3 is frequently used for various forms of this compound in commercial listings, leading to potential confusion. Researchers should verify the specific stoichiometry of the material being used.

Physicochemical Properties

The different forms of this compound exhibit varying physical and chemical properties, most notably in their melting points and aqueous solubility. These characteristics are critical for formulation development and bioavailability studies.

PropertyMonothis compoundDithis compoundTrithis compoundCreatine Monohydrate (for comparison)
Appearance White crystalline powderWhite to off-white powderWhite powderWhite crystalline powder
Melting Point 112-114 °C~146 °C148-154 °C~255 °C (decomposes)[6]
Solubility in Water Higher than Creatine Monohydrate27.29 mg/mL (at 25 °C)[7]29 g/L (at 20 °C)[8]14 g/L (at 20 °C)
pH of Saturated Solution AcidicAcidic~3.2~7.0

Synthesis and Metabolic Pathways

Chemical Synthesis of this compound

The synthesis of dicreatine and trithis compound involves the reaction of creatine monohydrate with citric acid in a solvent, typically anhydrous methanol. The stoichiometry of the reactants is adjusted to produce the desired salt form.

A general workflow for the synthesis is presented below:

G cluster_0 Synthesis of Trithis compound start Charge reactor with anhydrous methanol add_citric Add anhydrous citric acid with stirring start->add_citric stir1 Stir for 30 minutes add_citric->stir1 add_creatine Add creatine monohydrate (3:1 molar ratio to citric acid) stir1->add_creatine react Stir for approximately 4 hours add_creatine->react filter Filter the resulting product react->filter wash Wash the product with methanol filter->wash dry Dry the final product wash->dry end Trithis compound dry->end G cluster_1 Creatine Biosynthesis Pathway Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate GAMT GAMT GAA->GAMT SAM S-adenosyl methionine (SAM) SAM->GAMT SAH S-adenosyl homocysteine (SAH) Creatine Creatine AGAT->GAA GAMT->SAH GAMT->Creatine G cluster_2 Influence of Creatine on Akt/mTOR Pathway Creatine Creatine Supplementation IGF1 Increased IGF-1 Signaling Creatine->IGF1 Akt Akt Activation IGF1->Akt mTOR mTOR Activation Akt->mTOR p70S6K p70S6K Phosphorylation mTOR->p70S6K ProteinSynthesis Increased Muscle Protein Synthesis p70S6K->ProteinSynthesis

References

Synthesis and Characterization of Creatine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) citrate (B86180), a salt formed from creatine and citric acid, is a popular alternative to creatine monohydrate in the dietary supplement market, primarily due to its enhanced solubility in water.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of creatine citrate, offering detailed experimental protocols and data for researchers, scientists, and professionals in drug development. The information compiled herein is drawn from scientific literature and patent documents to ensure a thorough and accurate presentation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of creatine (or creatine monohydrate) with citric acid in a suitable solvent. The stoichiometry of the reactants can be varied to produce different forms of this compound, such as dithis compound and trithis compound.[3]

Experimental Protocol for Synthesis of Dicreatine and Trithis compound

The following protocols are adapted from a patented method for the synthesis of dicreatine and trithis compound.[3]

Materials:

Equipment:

  • Glass reactor with stirring mechanism

  • Filtration apparatus (e.g., centrifuge or Büchner funnel)

  • Drying oven

Procedure for Dithis compound (2:1 Creatine to Citric Acid Ratio):

  • Reaction Setup: Charge a reactor with a suitable volume of anhydrous methanol.

  • Dissolution of Citric Acid: With continuous stirring, add anhydrous citric acid to the methanol. For a large-scale reaction, one might use 2,400 gallons of anhydrous methanol and add 1,315 kg (6,845 moles) of citric acid.[3] Continue stirring for 30 minutes after the complete addition of citric acid.

  • Addition of Creatine Monohydrate: While maintaining agitation, add creatine monohydrate to the methanol/citric acid mixture. To achieve a 2:1 stoichiometric ratio, 2,041 kg (13,686 gram-moles) of creatine monohydrate would be added to the previously mentioned quantity of citric acid.[3]

  • Reaction: Continue stirring the mixture for approximately four hours.

  • Isolation: Filter the crystallized dithis compound product from the reaction mixture using a centrifuge.

  • Washing: Wash each centrifuge load with anhydrous methanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the solid product at 45°C (±5°C) until the loss on drying (LOD) is less than 3%.

  • Milling: Grind the dried product to a free-flowing powder and package appropriately.

Procedure for Trithis compound (3:1 Creatine to Citric Acid Ratio):

  • Reaction Setup: Charge a clean reactor with 5 liters of anhydrous methanol.

  • Dissolution of Citric Acid: With stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol and stir for 30 minutes.[3]

  • Addition of Creatine Monohydrate: Add 1,163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture.

  • Reaction: Stir the mixture for approximately four hours.

  • Isolation and Washing: Filter the product and wash it with methanol.

  • Drying: Dry the finished product.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and physicochemical properties. The following are key analytical techniques employed for this purpose.

Physicochemical Properties

This compound is typically a white or off-white crystalline powder.[4] One of the primary advantages of this compound is its increased solubility in water compared to creatine monohydrate.[1]

Table 1: Physicochemical Properties of this compound Forms

PropertyDithis compoundTrithis compoundReference
Appearance White Crystalline PowderWhite Crystalline Powder[4]
Melting Point Approx. 146 °CApprox. 154 °C[3]
Creatine Content Approx. 57.7%Approx. 67.2%[3]
Solubility in Water at 20°C 29 g/LNot Specified[1]
pH of Saturated Solution Not Specified3.2[1]
Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound and confirming the formation of the salt.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried this compound sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

A German patent describes addition and/or complex compounds of creatine and citric acid having characteristic bands in the IR spectrum (KBr) at ν = 3425 (±5) cm⁻¹ (s), 1624 (±5) cm⁻¹ (m-s), and 1247 (±5) cm⁻¹ (m).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound and to assess its purity.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for quantifying its creatine content. It is also used to detect and quantify related substances, particularly the degradation product creatinine (B1669602).

Experimental Protocol for HPLC Analysis:

A variety of HPLC methods have been developed for the analysis of creatine. A typical reversed-phase HPLC method would involve the following:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.

    • Mobile Phase: A buffered aqueous solution, often with an organic modifier like acetonitrile. For example, a mobile phase of 0.045 M ammonium (B1175870) sulfate (B86663) in water has been used.[9][10] The pH of the mobile phase can be critical for achieving good separation, especially between creatine and creatinine.[11][12]

    • Flow Rate: Typically around 0.75-1.0 mL/min.[9][10][13][14]

    • Detection: UV detection at a low wavelength, such as 205 nm or 210 nm.[9][10][14][15]

  • Data Analysis: Quantify the creatine peak area against a standard curve prepared from a creatine reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the analysis of creatine and its metabolites.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Similar to HPLC, prepare a dilute solution of the this compound sample.

  • LC Conditions: Employ a suitable LC method, such as one using a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar analytes like creatine.[16][17] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is often used.[18]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Fragmentation: Collision-induced dissociation (CID) is used to fragment the protonated molecular ion of creatine. The resulting fragment ions are monitored for quantification.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are used to study the thermal properties of this compound, including its melting point, decomposition temperature, and thermal stability.[9][19][20][21][22][23]

Experimental Protocol for Thermal Analysis:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample into an appropriate sample pan (e.g., aluminum).

  • Data Acquisition:

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow as a function of temperature.

    • TGA: Heat the sample at a constant rate under a nitrogen atmosphere and record the mass loss as a function of temperature.

Thermal analysis of a coamorphous 1:1 formulation of creatine and citric acid showed that the material is thermally stable up to 129 °C, with a two-step decomposition profile corresponding to the decomposition of citric acid followed by creatine.[19]

Data Presentation

Table 2: Summary of Analytical Characterization Data for this compound

Analytical TechniqueParameterObserved Value/CharacteristicReference
FTIR (KBr) Characteristic Bands3425 (±5) cm⁻¹, 1624 (±5) cm⁻¹, 1247 (±5) cm⁻¹[5]
Melting Point (DSC) Dithis compoundApprox. 146 °C[3]
Trithis compoundApprox. 154 °C[3]
Solubility (Water, 20°C) This compound29 g/L[1]
Stability (Solid State, 40°C) Trithis compound770 ppm creatinine after 28 days[1]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product creatine Creatine Monohydrate reaction Add Creatine Monohydrate & React for 4 hours creatine->reaction citric_acid Anhydrous Citric Acid dissolution Dissolve Citric Acid in Methanol citric_acid->dissolution methanol Anhydrous Methanol methanol->dissolution dissolution->reaction filtration Filter Product reaction->filtration washing Wash with Methanol filtration->washing drying Dry at 45°C washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis start Synthesized this compound solubility Solubility Testing start->solubility melting_point Melting Point (DSC) start->melting_point ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC (Purity) start->hplc lcms LC-MS/MS (Identification) start->lcms tga TGA (Decomposition) start->tga

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols, derived from established literature, offer a solid starting point for laboratory-scale preparation. The characterization data and methodologies presented are crucial for ensuring the quality, purity, and desired physicochemical properties of the final product. For researchers and developers, a thorough understanding of these processes is paramount for the successful development and application of this compound in various formulations.

References

A Technical Guide to the Mechanochemical Synthesis of Creatine Citric Acid Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanochemical synthesis of creatine (B1669601) citric acid cocrystals (c-CCA). This novel formulation offers significantly improved physicochemical properties compared to commercially available creatine supplements, making it a promising candidate for advanced drug development and nutraceutical applications. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in a comparative format, and illustrates key processes through logical diagrams.

Introduction

Creatine is a widely used dietary supplement known for its ergogenic effects. However, its most common form, creatine monohydrate, suffers from low aqueous solubility, which can impact its bioavailability and ease of use.[1][2] While more soluble forms like creatine hydrochloride exist, they often come with the drawback of high acidity, leading to potential dental health issues and an unpleasant taste.[1][2] The 1:1 creatine:citric acid cocrystal (c-CCA) presents a solution to these challenges by significantly enhancing solubility while maintaining a less acidic profile.[1][2] Mechanochemistry, an efficient and scalable green synthesis method, has been successfully employed to produce these cocrystals.[3][4] This guide focuses on the mechanochemical pathways to synthesize and characterize c-CCA.

Physicochemical Properties of Creatine Citric Acid Cocrystals

The mechanochemical synthesis of creatine and citric acid yields a cocrystal with demonstrably superior properties compared to its precursors. A key advantage is the substantial increase in aqueous solubility.

PropertyCreatine MonohydrateCreatine Citric Acid Cocrystal (c-CCA)Reference
Aqueous Solubility13.3(6) g/L32.0(8) g/L[1][2]
Acidity-~10x less acidic than creatine hydrochloride[1][2]

Table 1: Comparative Physicochemical Properties

Experimental Protocols

Materials
  • Creatine Monohydrate

  • Anhydrous Citric Acid

  • Citric Acid Monohydrate

  • Deionized Water

Preparation of Anhydrous Creatine

Anhydrous creatine can be prepared by dehydrating creatine monohydrate at 373 K (100 °C) for 3 hours. The completion of dehydration should be confirmed using thermogravimetric analysis (TGA).[3]

Mechanochemical Synthesis of Creatine Citric Acid Cocrystals (c-CCA)

The synthesis of c-CCA can be achieved through liquid-assisted grinding (LAG). This method involves the milling of creatine and citric acid in the presence of a small amount of water, which acts as a catalyst for cocrystallization.

Protocol:

  • Combine equimolar amounts of creatine monohydrate (149 mg, 1.00 mmol) and anhydrous citric acid (192 mg, 1.00 mmol) in a stainless-steel milling canister.[1]

  • Add one stainless-steel ball bearing (4.0 g) to the canister.[1]

  • Mill the mixture for 30 minutes at a frequency of 30 Hz.[1]

  • The resulting product will be a sticky solid, which should be left to dry under ambient conditions for 24 hours to yield the dry, crystalline c-CCA.[1]

Alternatively, the same cocrystal can be produced by milling anhydrous creatine with citric acid monohydrate, or by milling both creatine monohydrate and citric acid monohydrate together.[1]

Synthesis of Coamorphous Creatine Citric Acid (a-CCA)

Under dry conditions, mechanochemical synthesis yields a coamorphous formulation (a-CCA), which can be considered an intermediate that converts to the crystalline form upon exposure to humidity.[3][5]

Protocol:

  • Combine equimolar amounts of anhydrous creatine (131 mg, 1.00 mmol) and anhydrous citric acid (192 mg, 1.00 mmol) in a stainless-steel milling canister.[1]

  • Add one stainless-steel ball bearing (4.0 g) to the canister.[1]

  • Mill the mixture for 30 minutes at a frequency of 30 Hz.[1]

  • The resulting fine powder is the coamorphous a-CCA and should be handled under a dry, inert atmosphere (e.g., in a drybox) to prevent crystallization.[1]

Characterization Methods

A suite of analytical techniques is employed to confirm the formation of the cocrystal and to determine its physicochemical properties.

Powder X-Ray Diffraction (PXRD)

PXRD is essential for confirming the crystalline structure of the product and distinguishing it from the starting materials and the coamorphous intermediate.

Protocol:

  • Gently grind the sample material.

  • Pack the sample into a borosilicate capillary (0.5 mm diameter).

  • Collect diffraction data at room temperature, typically over a 2θ range of 0-25°. For detailed structure solution and refinement, a longer collection time (e.g., 24 hours) may be necessary.[5]

  • Rotate the capillary during measurement to improve particle statistics.[5]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the cocrystal and to confirm the stoichiometry of the components.

Protocol:

  • Place a sample of c-CCA in an alumina (B75360) crucible.

  • Heat the sample from 25 °C to 1000 °C at a heating rate of 10 °C/min.

  • Maintain a constant flow of nitrogen gas during the analysis.

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the thermal transitions, such as melting and decomposition, of the cocrystal.

Protocol:

  • Hermetically seal a sample of c-CCA in an aluminum pan.

  • Heat the sample from 30 °C to 140 °C at a rate of 10 °C/min under a constant flow of nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the chemical bonding and functional groups within the cocrystal, helping to confirm the presence of both creatine and citric acid.

Protocol:

  • Prepare a sample by grinding 1 mg of the cocrystal with 100 mg of KBr.

  • Press the mixture into a pellet.

  • Collect the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized to determine the aqueous solubility of the cocrystal.

Protocol:

  • Prepare saturated solutions of both creatine monohydrate and c-CCA in deionized water.

  • Collect 1H NMR spectra of the solutions using a 500 MHz spectrometer with a variable temperature probe.

  • Employ a 45° pulse and a 10-second relaxation delay, with 16 scans per measurement.

Process and Characterization Workflows

The following diagrams illustrate the experimental workflow for the synthesis of creatine citric acid cocrystals and the logical flow of their characterization.

G cluster_synthesis Synthesis Workflow cluster_conditions Milling Conditions start Starting Materials (Creatine & Citric Acid) anhydrous Prepare Anhydrous Reactants (Optional, for a-CCA) start->anhydrous milling Mechanochemical Milling (30 Hz, 30 min) start->milling anhydrous->milling dry Dry Grinding milling->dry lag Liquid-Assisted Grinding (with H2O) milling->lag a_cca Coamorphous a-CCA dry->a_cca c_cca Cocrystal c-CCA lag->c_cca humidity Exposure to Humidity a_cca->humidity humidity->c_cca G cluster_characterization Characterization Workflow cluster_primary Primary Characterization cluster_thermal Thermal Analysis cluster_properties Property Analysis product Synthesized Product (c-CCA) pxrd PXRD (Phase Identification) product->pxrd ir IR Spectroscopy (Functional Groups) product->ir tga TGA (Thermal Stability) product->tga dsc DSC (Thermal Transitions) product->dsc nmr NMR Spectroscopy (Solubility) product->nmr final Confirmed c-CCA with Defined Properties pxrd->final ir->final tga->final dsc->final nmr->final

References

A Technical Guide to the Physicochemical Properties of Creatine Citrate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a nitrogenous organic acid pivotal to cellular energy metabolism, is a cornerstone of research in sports nutrition and clinical therapeutics. While creatine monohydrate is the most studied form, alternative salts such as creatine citrate (B86180) have been developed to enhance physicochemical properties like solubility. This technical guide provides an in-depth overview of the core physicochemical characteristics of creatine citrate, offering valuable data and methodologies for researchers and drug development professionals.

Physicochemical Properties

This compound is a compound formed between creatine and citric acid. Its properties can vary depending on the molar ratio of creatine to citrate (e.g., trithis compound, dithis compound). For the purpose of this guide, "this compound" will refer to the forms discussed in the cited literature.

Table 1: Quantitative Physicochemical Data for this compound and Related Compounds
PropertyThis compoundCreatine MonohydrateNotes
Molecular Formula C10H17N3O9 (1:1 compound)C4H11N3O3The formula for this compound can vary based on the salt form (e.g., trithis compound).[1]
Appearance White crystalline powderWhite crystalline powder[1]
Solubility in Water 29 g/L at 20°C (for trithis compound)[2]14 g/L at 20°C[2]The solubility of creatine salts is generally higher than creatine monohydrate due to the pH-lowering effect of the acidic moiety.[2][3]
pH of Saturated Solution 3.2 (for trithis compound)~7.0[2]The acidic nature of the citrate component contributes to a lower pH.[2][3]
Melting Point 112-114°C (for a 1:1 salt)[4]~295 °C (decomposes)Different creatine-citric acid compounds exhibit varying melting points, such as 145-150°C for a dicreatine/citric acid compound.[4][5]
Stability in Solution Less stable than creatine monohydrate at lower pH.[2]Relatively stable at neutral pH, but degrades to creatinine (B1669602) at lower pH.[2][6]Trithis compound showed creatinine levels of 770 ppm after 28 days of storage at 40°C.[2] In aqueous solution, di-creatine citrate can dissociate and recrystallize as creatine monohydrate.[7][8]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a common method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in deionized water at a controlled temperature.

Materials:

  • This compound

  • Deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC column

  • Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate (B84403) solution)[9]

  • Creatine standard for calibration

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • After incubation, allow the suspension to settle.

  • Centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.[9]

  • Dilute the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantify the creatine concentration in the diluted sample using a validated HPLC method with a standard curve prepared from a creatine standard.[9][10]

  • Calculate the solubility based on the measured concentration and the dilution factor, expressed in g/L.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point of a solid crystalline compound.

Objective: To determine the temperature range over which this compound melts.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11][12]

  • Calibrated thermometer

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[13]

  • Compact the sample at the bottom of the tube by tapping it gently or dropping it through a long glass tube.[14]

  • Place the capillary tube in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[12]

  • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[12]

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).

  • The recorded range is the melting point of the sample. A narrow range (0.5-1.0°C) typically indicates a pure compound.[11]

Stability Assessment in Aqueous Solution (HPLC Method)

This protocol is for evaluating the degradation of this compound to creatinine in an aqueous solution over time.

Objective: To quantify the degradation of this compound in solution under specific storage conditions.

Materials:

  • This compound

  • Deionized water or appropriate buffer solutions

  • Temperature-controlled incubator or refrigerator

  • Sealed vials

  • HPLC system with UV detector

  • C18 HPLC column

  • Mobile phase suitable for separating creatine and creatinine (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water)[15]

  • Creatine and creatinine standards for calibration

Procedure:

  • Prepare a solution of this compound of a known concentration in the desired aqueous medium (e.g., deionized water, buffered to a specific pH).

  • Dispense the solution into several sealed vials to prevent evaporation.

  • Store the vials under controlled conditions (e.g., room temperature at 25°C or refrigerated at 4°C).[8]

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, etc.), remove a vial for analysis.

  • If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system and quantify the concentrations of both creatine and its primary degradation product, creatinine, using standard curves.[10][15]

  • Plot the concentration of creatine versus time to determine the degradation kinetics.

Visualizations

Creatine Metabolism and Energy Shuttle

The primary physiological role of creatine is its involvement in the phosphocreatine (B42189) (PCr) system, which acts as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and neurons.[[“]]

Creatine_Metabolism cluster_synthesis Endogenous Synthesis (Liver, Kidney) cluster_transport Cellular Transport & Metabolism (Muscle) Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Creatine_Synth Creatine Guanidinoacetate->Creatine_Synth GAMT SAM S-adenosylmethionine SAH S-adenosylhomocysteine SAM->SAH Creatine_Ext Extracellular Creatine Creatine_Synth->Creatine_Ext Bloodstream Transport Creatine_Int Intracellular Creatine Creatine_Ext->Creatine_Int SLC6A8 Transporter PCr Phosphocreatine (PCr) Creatine_Int->PCr Creatine Kinase (CK) Creatinine Creatinine (Waste) Creatine_Int->Creatinine Non-enzymatic cyclization ATP ATP PCr->ATP Energy Buffering ADP ADP ADP->ATP Excretion Excretion (Urine) Creatinine->Excretion

Caption: Endogenous synthesis and cellular metabolism of creatine.

Anabolic Signaling Pathway Influenced by Creatine

Research suggests that creatine supplementation may influence muscle protein synthesis through anabolic signaling pathways, such as the Akt/mTOR pathway.[17][18]

Anabolic_Signaling Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 May increase expression Akt Akt IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes

Caption: Potential influence of creatine on the Akt/mTOR anabolic signaling pathway.

General Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive physicochemical profiling of a research compound like this compound.

Workflow cluster_compound Compound Synthesis & Acquisition cluster_analysis Physicochemical Analysis cluster_application Application & Further Development Start This compound Sample A Appearance & Structure ID Start->A B Solubility Determination A->B C Melting Point Analysis A->C D pKa Determination A->D E Stability Assessment A->E G Formulation Development A->G F Permeability (e.g., Caco-2) B->F B->G C->G D->F E->F E->G End Preclinical & Clinical Studies F->End G->End

Caption: A generalized experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Solubility and Stability of Creatine Citrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) citrate (B86180), a salt of the widely studied ergogenic aid creatine, has garnered significant interest within the pharmaceutical and nutraceutical industries. Its enhanced aqueous solubility compared to the more common creatine monohydrate presents potential advantages for the formulation of liquid-based dosage forms and other delivery systems. However, the utility of creatine citrate is intrinsically linked to its stability in aqueous environments, a factor critical for ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound in aqueous solutions, presenting key data, detailed experimental methodologies, and an examination of its degradation pathways.

Understanding this compound: Forms and Dissociation

This compound exists in different stoichiometric ratios of creatine to citric acid, most commonly as dithis compound and trithis compound. It is crucial to understand that in an aqueous solution, these salts are expected to dissociate into creatine and citrate ions. A "trithis compound" is described as a complex of this compound with two additional creatine molecules, resulting in a 3:1 ratio of creatine to citrate[1]. This dissociation influences the physicochemical properties of the solution, including its pH and ultimately the stability of the creatine molecule itself.

Aqueous Solubility of this compound

The primary advantage of this compound over creatine monohydrate lies in its improved solubility in water. This is largely attributed to the acidic nature of the citrate moiety, which lowers the pH of the solution and thereby increases the solubility of creatine[1].

Quantitative Solubility Data

The solubility of creatine and its salts is temperature-dependent. The available data for this compound is summarized below.

CompoundTemperature (°C)Solubility (g/L)pH of Saturated SolutionReference
Creatine Monohydrate2014~7[1]
Trithis compound20293.2[1]
Dithis compound4> Creatine MonohydrateNot Reported[2]
Dithis compound25> Creatine MonohydrateNot Reported[2]
Dithis compound37> Creatine MonohydrateNot Reported[2]

Note: While the solubility of dithis compound is reported to be higher than that of creatine monohydrate at 4°C, 25°C, and 37°C, specific quantitative values from the cited literature are not provided.

Experimental Protocol: Shake-Flask Method for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specified temperature.

Materials:

  • This compound (di- or tri-creatine citrate)

  • Deionized water (or other aqueous buffer)

  • Thermostatically controlled shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed, screw-cap flask.

  • Place the flask in a thermostatically controlled shaking incubator set to the desired temperature (e.g., 25°C ± 0.5°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of creatine in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility of this compound in g/L, accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add Excess this compound to Aqueous Solvent B Equilibrate in Shaking Incubator (24-48h) A->B C Centrifuge Suspension B->C D Filter Supernatant (0.45 µm) C->D E Dilute Filtrate D->E Clear Filtrate F HPLC Analysis E->F G Calculate Solubility F->G

Experimental workflow for solubility determination.

Stability of this compound in Aqueous Solution

The stability of creatine in aqueous solution is primarily influenced by pH and temperature. The main degradation pathway is an irreversible intramolecular cyclization to form creatinine (B1669602), which is biologically inactive.

Degradation Pathway

The conversion of creatine to creatinine is a first-order reaction involving the nucleophilic attack of the amino group on the carboxyl carbon, leading to the elimination of a water molecule.

G Creatine Creatine H₂N-C(=NH)-N(CH₃)-CH₂-COOH TransitionState Intramolecular Cyclization Creatine->TransitionState Creatinine Creatinine C₄H₇N₃O TransitionState->Creatinine + H₂O Water H₂O

Degradation pathway of creatine to creatinine.
Influence of pH and Temperature on Stability

Generally, the degradation of creatine is accelerated at lower pH values and higher temperatures[1]. A saturated solution of trithis compound has a pH of 3.2, which is in the range where creatine degradation is significant[1].

  • 4% at pH 5.5

  • 12% at pH 4.5

  • 21% at pH 3.5

A study on an effervescent formulation containing dithis compound provides some insight into its stability[3][4]:

  • At room temperature (25°C), approximately 90% degradation was observed within 45 days. The pH of the solution increased from 3.6 to 4.5 during this period[3][4].

  • Under refrigerated conditions (4°C), about 80% degradation occurred in 45 days, with no significant change in pH[3][4].

It is important to note that the degradation of creatine can be slowed down at very low pH (<2.5) or at neutral to slightly alkaline pH[1].

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Store a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80°C). Also, prepare a solution and store it at an elevated temperature.

  • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Sample at Time Points A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal Degradation (e.g., 80°C) D->F E Photostability (ICH Q1B guidelines) E->F G Neutralize & Dilute F->G H Stability-Indicating HPLC Analysis G->H I Identify & Quantify Degradants H->I

Workflow for a forced degradation study.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its primary degradation product, creatinine, without interference from other components.

Example HPLC Method Parameters

The following is a representative HPLC method that can be adapted and validated for the analysis of this compound.

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for ideal separation.
Flow Rate 0.75 - 1.0 mL/min
Detection UV at 205-210 nm
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)
Injection Volume 10-20 µL
Internal Standard 4-(2-Aminoethyl)benzene sulfonamide (optional, but recommended for improved precision)

This method is based on principles from published literature and should be fully validated for its intended use.

Method Validation

As per ICH guidelines, the stability-indicating method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is of paramount importance and is demonstrated by the ability of the method to resolve the creatine peak from the creatinine peak and any other potential degradation products generated during forced degradation studies.

Conclusion

This compound offers a significant solubility advantage over creatine monohydrate, making it an attractive alternative for liquid formulations. However, its stability in aqueous solutions is a critical consideration for product development. The degradation of creatine to creatinine is pH and temperature-dependent, with the acidic environment created by the citrate salt potentially accelerating this process. A thorough understanding of these parameters, coupled with the implementation of robust analytical methodologies, is essential for the successful formulation and commercialization of this compound-based products. Further research is warranted to establish a comprehensive pH-rate profile for this compound and to explore formulation strategies to enhance its stability in aqueous systems.

References

A Deep Dive into Creatine: A Comparative Analysis of Creatine Citrate and Creatine Monohydrate for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and biological implications of creatine (B1669601) citrate (B86180) and creatine monohydrate. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical Structure: A Tale of Two Molecules

At the core of the comparison lie the distinct chemical structures of creatine monohydrate and tricreatine citrate, the form of this compound commonly utilized in dietary supplements.

Creatine Monohydrate is a molecule of creatine complexed with one molecule of water. Its chemical formula is C₄H₉N₃O₂·H₂O. This structure is characterized by its simplicity and high percentage of creatine by weight.

Trithis compound is a more complex molecule where three creatine molecules are associated with one molecule of citric acid.[1] The first carboxyl group of citric acid, with a pKa of 3.09, is strong enough to form a salt with a creatine molecule. The other two carboxyl groups of citric acid (pKa2 = 4.75, pKa3 = 5.41) are thought to form complexes with the additional two creatine molecules.[1] The molecular formula for trithis compound is C₁₈H₃₅N₉O₁₃.

Caption: Chemical structures of Creatine Monohydrate and Trithis compound.

Physicochemical Properties: A Quantitative Comparison

The differences in chemical structure translate to distinct physicochemical properties, which are critical for formulation, delivery, and biological activity.

PropertyCreatine MonohydrateTrithis compoundReference
Molecular Formula C₄H₉N₃O₂·H₂OC₁₈H₃₅N₉O₁₃N/A
Molecular Weight 149.15 g/mol 585.5 g/mol [N/A]
Creatine Content (% w/w) 87.9%~66%[1]
Solubility in Water at 20°C 14 g/L29 g/L[1][2]
pH of Saturated Solution ~7.0~3.2[1]
Solid-State Stability Highly stable, no degradation at 40°C for over 3 years.Less stable than monohydrate at elevated temperatures; 770 ppm creatinine (B1669602) after 28 days at 40°C.[1]
Solution Stability Degradation to creatinine is pH and temperature-dependent; faster at lower pH.Lower pH of solution may reduce stability compared to monohydrate in the same environment.[1]

Experimental Protocols: Methodologies for Characterization

The quantitative data presented above are derived from specific experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Solubility Determination

Objective: To determine the concentration of a saturated solution of the creatine compound in a solvent at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of the creatine compound (monohydrate or citrate) is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: The concentration of creatine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

  • Calculation: The solubility is expressed in grams per liter (g/L).

Stability Analysis (HPLC Method)

Objective: To quantify the degradation of creatine to creatinine over time under specific storage conditions.

Methodology:

  • Sample Preparation: Solutions of creatine monohydrate and trithis compound are prepared in aqueous buffers at various pH levels (e.g., 3.5, 4.5, 5.5, 7.5).[1] Solid samples are stored at controlled temperatures (e.g., room temperature, 40°C, 60°C).[1]

  • Incubation: The samples are stored for a defined period, with aliquots withdrawn at specific time points.

  • Chromatographic Separation: The concentrations of creatine and creatinine in the aliquots are determined by a stability-indicating HPLC method.

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, water, and an ion-pairing agent or buffer like trifluoroacetic acid (TFA), is employed.[5]

    • Detection: UV detection at approximately 210 nm is suitable for both creatine and creatinine.[3]

  • Data Analysis: The percentage of creatine remaining and the percentage of creatinine formed are calculated at each time point to determine the degradation kinetics.

In Vitro Permeability (Caco-2 Cell Assay)

Objective: To assess the intestinal permeability of creatine compounds using an in vitro model.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semipermeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[6][7][8]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

  • Transport Study:

    • The creatine compound (radiolabeled or unlabeled) is added to the apical (AP) side of the transwell, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points over a defined period (e.g., 90 minutes).[9]

    • Transport in the reverse direction (BL to AP) can also be assessed to investigate the involvement of efflux transporters.[9]

  • Quantification: The concentration of the creatine compound in the collected samples is determined by liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Bioavailability and Pharmacokinetic Studies

Objective: To determine the rate and extent to which creatine from different formulations reaches the systemic circulation.

Methodology:

  • Study Design: A randomized, double-blind, crossover design is often employed with healthy human subjects.[10]

  • Dosing: Subjects ingest a single dose of either creatine monohydrate or an isomolar (B1166829) amount of trithis compound.[10]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after ingestion (e.g., over an 8-hour period).[10]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of creatine is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to compare the bioavailability of the two forms.[10]

G cluster_protocol Comparative Bioavailability Study Workflow subject_recruitment Subject Recruitment & Screening randomization Randomization to Treatment Sequence subject_recruitment->randomization dose_cm Administer Creatine Monohydrate randomization->dose_cm Group A dose_cc Administer Trithis compound randomization->dose_cc Group B washout1 Washout Period washout1->dose_cc Crossover washout2 Washout Period washout2->dose_cm Crossover sampling1 Serial Blood Sampling dose_cm->sampling1 sampling2 Serial Blood Sampling dose_cc->sampling2 analysis1 Plasma Creatine Analysis (LC-MS/MS) sampling1->analysis1 analysis2 Plasma Creatine Analysis (LC-MS/MS) sampling2->analysis2 analysis1->washout1 pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis1->pk_analysis analysis2->washout2 analysis2->pk_analysis comparison Statistical Comparison pk_analysis->comparison

Caption: Workflow for a comparative bioavailability study.

Biological Activity and Signaling Pathways

Creatine supplementation is well-established to enhance physical performance and promote muscle growth, primarily through its role in cellular energy metabolism. While direct comparative studies on the signaling effects of this compound versus monohydrate are scarce, the general mechanisms of creatine action are understood to be the same regardless of the form, as both deliver the same active molecule to the muscle cells.

The primary signaling pathway influenced by creatine supplementation is the Akt/mTOR pathway , a central regulator of muscle protein synthesis and hypertrophy.

G cluster_pathway Creatine and the Akt/mTOR Signaling Pathway creatine Creatine Supplementation igf1 IGF-1 creatine->igf1 akt Akt (PKB) igf1->akt Activates mtor mTOR akt->mtor Activates p70s6k p70S6K mtor->p70s6k Phosphorylates eif4ebp1 4E-BP1 mtor->eif4ebp1 Inhibits protein_synthesis Muscle Protein Synthesis p70s6k->protein_synthesis Promotes eif4ebp1->protein_synthesis Inhibits

References

Spectroscopic Analysis of Creatine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) citrate (B86180), a salt formed from creatine and citric acid, is a popular dietary supplement valued for its potential for enhanced solubility and stability compared to creatine monohydrate. A thorough characterization of this compound is essential for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of creatine citrate, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). This document details the experimental protocols, presents key quantitative data, and illustrates analytical workflows to serve as a comprehensive resource for professionals in the field.

Introduction to this compound

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and brain. While creatine monohydrate is the most studied form, alternative salt forms such as this compound have been developed to improve physicochemical properties like aqueous solubility. Spectroscopic methods are indispensable for confirming the molecular structure, assessing purity, investigating stability, and characterizing the solid-state properties of this compound and its related formulations.

The formation of this compound involves an acid-base reaction between the basic guanidinium (B1211019) group of creatine (in its zwitterionic form) and the carboxylic acid groups of citric acid. This interaction is key to its structure and properties.

G cluster_creatine Creatine cluster_citric_acid Citric Acid cluster_creatine_citrate This compound (Conceptual) Cr CC Cr->CC + CA CA->CC

Caption: Chemical structures of Creatine and Citric Acid leading to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), confirming the identities of the creatine and citrate moieties and their stoichiometric ratio.

Experimental Protocol (¹H NMR)

A typical protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Deuterium Oxide (D₂O), in a standard 5 mm NMR tube. D₂O is suitable due to the high solubility of this compound and for exchanging labile protons.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 or 600 MHz instrument.[1]

  • Data Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

    • Solvent suppression techniques may be applied to attenuate the residual HDO signal.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum using an internal standard or to the residual solvent peak.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for the creatine moiety in an aqueous solution. The citrate moiety will present as two sets of doublets (an AB quartet) around 2.5-2.7 ppm.

Assignment (Creatine Moiety) Chemical Shift (δ) in D₂O Multiplicity
N-CH₃ ~3.03 ppmSinglet
N-CH₂ -COOH~3.93 ppmSinglet
(Data synthesized from publicly available spectra for creatine)[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within the this compound molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of both creatine and citrate components and for studying solid-state interactions, such as hydrogen bonding in co-crystals.[3]

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

  • Instrumentation: Use a benchtop FTIR spectrometer. Spectra are typically recorded over a range of 4000–400 cm⁻¹.[4]

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound will be a superposition of the spectra of creatine and citric acid, with potential shifts due to intermolecular interactions.

Wavenumber (cm⁻¹) Vibrational Mode Assignment (Creatine Moiety) Reference
~3000-3500N-H stretching vibrations[4][5]
~1600-1700C=O stretching (carboxylate)[6]
1396C-N stretching / CH₂ wagging[4][7]
1308C-N stretching / CH₂ wagging[4][7]
(Citric acid will show characteristic broad O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) from its carboxylic acid groups)

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a liquid chromatography (LC) separation front-end (LC-MS/MS), is the gold standard for the quantification of creatine and its degradation product, creatinine (B1669602).[8] It offers exceptional sensitivity and specificity, making it ideal for stability studies, pharmacokinetic analysis, and impurity profiling.

Experimental Protocol (LC-MS/MS)
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or a mobile phase constituent). Perform serial dilutions to create calibration standards and quality control samples within the linear range of the assay (e.g., 0.5-200 µg/mL).[9] Protein precipitation may be required for biological matrices.

  • Chromatographic Separation:

    • Column: A C18 or a HILIC column is commonly used. For example, a Raptor HILIC-Si (2.7 μm, 50 mm × 2.1 mm) column.[8]

    • Mobile Phase: A typical mobile phase for HILIC separation consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[9]

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity.

    • MRM Transitions: For creatine, the transition of m/z 132 → 90 (loss of ketene) is often monitored. For creatinine, m/z 114 → 44 is a common transition.

Data Presentation: Key Mass Spectrometry Parameters
Analyte Parent Ion [M+H]⁺ (m/z) Fragment Ion (m/z) Technique
Creatine132.190.1LC-MS/MS
Creatinine114.144.1LC-MS/MS
(Data synthesized from multiple sources)[8][9]

Complementary Spectroscopic Techniques

UV-Visible (UV-Vis) Spectroscopy

While creatine and citric acid do not have strong chromophores in the near-UV and visible range, UV-Vis spectroscopy can be used for quantification, often coupled with LC. The signal at ~205-220 nm is used to calculate creatine concentration.[10][11][12] A spectrophotometric method has also been developed where creatine reacts with a dye to form an orange-colored complex that can be detected at 525 nm.[13]

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations and is complementary to FTIR. It is particularly useful for analyzing aqueous samples and for studying polymorphism. Characteristic Raman peaks for creatine have been identified at 829, 915, 1049, and 1397 cm⁻¹.[14]

X-ray Diffraction (XRD)

XRD is the definitive technique for analyzing the solid-state structure of crystalline materials. Powder XRD (PXRD) is used to identify crystalline phases, assess crystallinity, and can distinguish between different forms like creatine monohydrate, anhydrous creatine, and cocrystals of creatine with citric acid.[3][15] The crystal structure of a 1:1 cocrystal of creatine and citric acid has been solved using PXRD data.[3]

Integrated Analytical Workflow

A comprehensive analysis of this compound involves the strategic application of multiple spectroscopic techniques. The following workflow illustrates how these methods are interrelated to provide a complete characterization of the material, from structural confirmation to stability assessment.

G cluster_synthesis Synthesis & Formulation cluster_analysis Spectroscopic Analysis cluster_results Characterization Results start This compound (Bulk Material / Formulation) NMR NMR (¹H, ¹³C) start->NMR XRD XRD start->XRD FTIR_Raman FTIR / Raman start->FTIR_Raman LC_MS LC-MS/MS start->LC_MS LC_UV HPLC-UV start->LC_UV structure Structure & Identity NMR->structure solid_state Solid-State Form (Crystal, Amorphous) XRD->solid_state FTIR_Raman->structure FTIR_Raman->solid_state purity Purity & Impurity Profile LC_MS->purity stability Stability & Degradation LC_MS->stability LC_UV->purity LC_UV->stability structure->purity purity->stability stability->solid_state

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Summary of Physicochemical Data

The choice of creatine salt form is often driven by properties like solubility. Spectroscopic and related analytical methods are used to quantify these advantages.

Compound Aqueous Solubility (at 25°C) Key Analytical Technique Reference
Creatine Monohydrate~13.3 g/LHPLC[3]
Di-creatine CitrateHigher than Creatine MonohydrateHPLC[12][15]
1:1 Creatine:Citric Acid Cocrystal~32.0 g/LHPLC[3]

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic use of several powerful techniques. NMR and FTIR are fundamental for structural identification, while XRD is essential for solid-state characterization. For quantitative analysis, particularly in the context of stability and purity, chromatography coupled with mass spectrometry or UV detection provides the required sensitivity and specificity. This guide provides the foundational protocols and data necessary for researchers, scientists, and drug development professionals to effectively characterize this compound, ensuring product quality, safety, and efficacy.

References

The Bioavailability and Pharmacokinetics of Creatine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601), a nitrogenous organic acid, is a widely utilized dietary supplement known for its ergogenic effects on muscle performance. While creatine monohydrate remains the most studied form, alternative formulations such as creatine citrate (B86180) have been developed with purported advantages in solubility and gastrointestinal tolerance. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of creatine citrate. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction

Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] It functions as a temporal and spatial energy buffer through the phosphocreatine (B42189) (PCr) system, which facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[1] The efficacy of exogenous creatine supplementation in augmenting intramuscular creatine stores is well-established.[1][3][4] this compound, a salt of creatine bound to citric acid, has been marketed as a more soluble alternative to the conventional creatine monohydrate.[5] This increased solubility is theorized to potentially enhance absorption and reduce the gastrointestinal distress that some individuals experience with creatine monohydrate.[5] This guide delves into the scientific evidence supporting these claims by examining the bioavailability and pharmacokinetic profile of this compound.

Physicochemical Properties and Solubility

This compound's primary distinction from creatine monohydrate lies in its enhanced aqueous solubility.[4][5] The addition of the acidic citrate moiety lowers the pH of an aqueous solution, thereby increasing the solubility of creatine.[3][4]

Table 1: Solubility of Creatine Forms

Creatine FormSolubility in Water at 20°CResulting pH of Saturated SolutionReference
Creatine Monohydrate14 g/L7.0[4]
Tri-creatine Citrate29 g/L3.2[3][4]

This enhanced solubility is the basis for claims of potentially faster absorption and improved tolerability, as it may reduce undissolved particles in the gastrointestinal tract.[5]

Pharmacokinetics of this compound

The pharmacokinetic profile of a substance describes its absorption, distribution, metabolism, and excretion (ADME). For creatine, this involves its uptake from the gastrointestinal tract, transport in the bloodstream, uptake into target tissues, and eventual conversion to creatinine (B1669602) for excretion.

Absorption

Following oral ingestion, creatine is absorbed from the gastrointestinal tract, likely via an active transport mechanism similar to that of amino acids and peptides.[6] While creatine monohydrate is known to have high bioavailability, approaching 100%, the rate of absorption can be influenced by its solubility.[3][7]

A key study by Jäger et al. (2007) directly compared the pharmacokinetics of this compound (CrC), creatine monohydrate (CrM), and creatine pyruvate (B1213749) (CrPyr) in healthy subjects. The findings from this study provide the most direct quantitative data on the plasma kinetics of this compound.

Table 2: Pharmacokinetic Parameters of Different Creatine Forms Following a Single Oral Dose (Isomolar to 4.4 g Creatine)

ParameterCreatine Monohydrate (CrM)Tri-creatine Citrate (CrC)Source
Dose Administered 5.0 g6.7 g[7]
Mean Peak Plasma Concentration (Cmax) Data not explicitly provided for CrM alone in the primary comparison table, but implied to be lower than CrPyr.Not significantly different from CrM.[7][8]
Area Under the Curve (AUC) Not significantly different between CrM and CrC.Not significantly different from CrM.[7][8]

The study by Jäger et al. (2007) concluded that while there were slight alterations in the kinetics of plasma creatine absorption, with creatine pyruvate showing a significantly higher peak concentration and AUC compared to both creatine monohydrate and this compound, the differences between creatine monohydrate and this compound were not statistically significant.[7][8] This suggests that while solubility is increased with the citrate form, it may not translate to a significantly greater overall absorption or bioavailability compared to the highly bioavailable creatine monohydrate.[3][7]

Distribution and Metabolism

Once absorbed into the bloodstream, creatine is distributed to various tissues, with approximately 95% being taken up by skeletal muscle.[1][2] This uptake is mediated by a specific sodium- and chloride-dependent creatine transporter (CRT), also known as SLC6A8.[2][9][10] Inside the cell, creatine is reversibly phosphorylated to phosphocreatine by the enzyme creatine kinase (CK).[1][2]

The metabolic fate of creatine is its non-enzymatic conversion to creatinine, which then diffuses out of the muscle into the bloodstream and is subsequently excreted by the kidneys.[10][11]

Creatine_Metabolism_and_Transport cluster_synthesis Endogenous Synthesis (Liver, Kidneys) cluster_transport Transport and Uptake cluster_energy Cellular Energy Buffering cluster_excretion Degradation and Excretion Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate GAMT GAMT Guanidinoacetate->GAMT SAM S-Adenosylmethionine SAM->GAMT Creatine_Synth Creatine GAMT->Creatine_Synth Bloodstream Bloodstream Creatine Creatine_Synth->Bloodstream Export CRT Creatine Transporter (SLC6A8) Bloodstream->CRT Muscle_Cell Skeletal Muscle Cell CRT->Muscle_Cell Uptake Intracellular_Creatine Intracellular Creatine CK Creatine Kinase (CK) Intracellular_Creatine->CK Creatinine Creatinine Intracellular_Creatine->Creatinine Non-enzymatic conversion Phosphocreatine Phosphocreatine (PCr) CK->Phosphocreatine ADP ADP CK->ADP Phosphocreatine->CK Phosphocreatine->Creatinine Non-enzymatic conversion ATP ATP ATP->CK ADP->CK Kidney Kidney Creatinine->Kidney Blood transport Urine Urine Kidney->Urine Excretion

Caption: Creatine Metabolism and Transport Pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of research findings, a detailed understanding of the experimental methodologies is crucial. The following section outlines a typical protocol for a pharmacokinetic study of this compound, based on the methodology employed by Jäger et al. (2007).

Study Design

A randomized, double-blind, crossover design is optimal for comparing different creatine formulations. This design minimizes inter-individual variability by having each subject act as their own control. A washout period of at least one week between treatments is necessary to ensure the clearance of the previously administered creatine form.

Subjects

Healthy male and female subjects are typically recruited. Exclusion criteria should include any history of renal or hepatic disease, gastrointestinal disorders, and the use of any medications or supplements known to affect creatine metabolism or renal function.

Dosing and Administration
  • Dosage: Isomolar amounts of creatine should be administered across all treatment arms to ensure a valid comparison. For example, to deliver 4.4 g of creatine, 5.0 g of creatine monohydrate or 6.7 g of tri-creatine citrate would be used.[7]

  • Administration: The creatine supplement is dissolved in a standardized volume of water (e.g., 450 ml) and ingested by the subjects after an overnight fast.[7]

Blood Sampling

Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation. Plasma samples are then stored at -80°C until analysis.

Analytical Methodology

Plasma creatine concentrations are quantified using a validated analytical method. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common, sensitive, and specific methods for this purpose.[12][13][14][15]

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[14][15] The resulting supernatant is then filtered before injection into the chromatography system.[14]

  • Chromatographic Separation: A reversed-phase C18 column or a HILIC column can be used for separation.[14][15]

  • Detection: UV detection or mass spectrometry is used for quantification.[14][15]

Pharmacokinetic_Study_Workflow cluster_protocol Experimental Protocol cluster_data Data Generation and Analysis Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Dosing Dosing (e.g., this compound) Randomization->Dosing Washout Washout Period Washout->Dosing Dosing->Washout After each treatment arm Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Analysis Plasma Creatine Analysis (e.g., HPLC, LC-MS/MS) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Concentration_Time_Curve Plasma Concentration-Time Curve PK_Analysis->Concentration_Time_Curve Comparative_Data Comparative Bioavailability Data Statistical_Analysis->Comparative_Data PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) Concentration_Time_Curve->PK_Parameters

Caption: Workflow for a Creatine Pharmacokinetic Study.

Conclusion

This compound offers a significant advantage in terms of aqueous solubility compared to creatine monohydrate.[4][5] This property may contribute to better gastrointestinal tolerance for some individuals. However, based on the available pharmacokinetic data, this compound does not appear to offer a significant advantage in terms of bioavailability over creatine monohydrate, which is already nearly 100% bioavailable.[3][7] The plasma concentration-time profiles of creatine from both forms are largely comparable.[7] For researchers and drug development professionals, the choice between this compound and creatine monohydrate may therefore depend on the specific formulation goals, such as taste, mixability, and target patient or consumer population, rather than on an expectation of superior bioavailability. Further research, particularly studies that include muscle biopsies to assess intramuscular creatine accretion, would be beneficial to definitively determine if the kinetic differences observed in plasma translate to any meaningful physiological effects at the tissue level.

References

Endogenous Synthesis of Creatine and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601), a nitrogenous organic acid, is a cornerstone of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. While available exogenously through diet, its endogenous synthesis is a critical physiological process. This technical guide provides a comprehensive overview of the endogenous synthesis of creatine, detailing the core biochemical pathways, enzymatic kinetics, and regulatory mechanisms. Furthermore, it delves into the synthesis of various creatine salts, presenting comparative quantitative data on their properties. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key pathways and workflows to facilitate further investigation and therapeutic innovation.

The Core Biosynthetic Pathway of Creatine

Endogenous creatine synthesis is a two-step enzymatic process primarily involving the kidneys and the liver, utilizing three precursor amino acids: L-arginine, glycine, and S-adenosylmethionine (SAM).[1][2]

Step 1: Formation of Guanidinoacetate (GAA)

The initial and rate-limiting step occurs predominantly in the kidneys.[2][3] The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine. This reaction yields L-ornithine and guanidinoacetate (GAA).[1][2]

Step 2: Methylation of GAA to Creatine

GAA is then transported via the bloodstream to the liver, where the second step of the synthesis takes place.[2][4] The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA, using S-adenosylmethionine (SAM) as the methyl group donor.[1][4] This reaction produces creatine and S-adenosylhomocysteine (SAH). The newly synthesized creatine is then released into the circulation and taken up by target tissues, most notably skeletal muscle and the brain, via the creatine transporter SLC6A8.[1]

Endogenous Creatine Synthesis Pathway cluster_kidney Kidney cluster_liver Liver arginine L-Arginine agat AGAT arginine->agat glycine Glycine glycine->agat gaa Guanidinoacetate (GAA) agat->gaa ornithine L-Ornithine agat->ornithine gamt GAMT gaa->gamt Bloodstream creatine Creatine gamt->creatine sah S-Adenosyl- homocysteine (SAH) gamt->sah sam S-Adenosyl- methionine (SAM) sam->gamt

Figure 1: The two-step, inter-organ pathway of endogenous creatine synthesis.

Quantitative Data on Creatine Synthesis

This section summarizes key quantitative data related to creatine metabolism, including enzyme kinetics and physiological concentrations of relevant metabolites.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxSpecies/Source
AGAT Glycine2.06 mM6.48 ± 0.26 pmol/min/mgMouse Kidney
Arginine2.67 mM2.17 ± 0.49 pmol/min/mgMouse Kidney
GAMT Guanidinoacetate0.050 - 0.096 mM-Rat Liver
9.5 - 14.8 µM-Human Fibroblasts/Lymphoblasts
0.057 ± 0.009 mM0.08 ± 0.02 µmol/min/mgRecombinant Human
S-Adenosylmethionine1.2 - 3.4 µM-Rat Liver
68 - 78 µM-Human Fibroblasts/Lymphoblasts

Data compiled from BenchChem, 2025.[5]

Table 2: Physiological Concentrations of Creatine and Precursors
MetaboliteTissue/FluidConcentration
Creatine Skeletal Muscle120 - 160 mmol/kg (dry mass)[6]
Brain~4 - 5 mM[7]
Plasma< 10 years: 1.4 - 109 µmol/L> 10 years: 4.6 - 98 µmol/L
Urine< 4 years: 6 - 1,500 mmol/mol creatinine4 - 12 years: 17 - 720 mmol/mol creatinine> 12 years: 11 - 560 mmol/mol creatinine
Guanidinoacetate (GAA) Plasma< 15 years: 0.35 - 3.1 µmol/L> 15 years: 0.24 - 4.0 µmol/L
Urine< 15 years: 4 - 220 mmol/mol creatinine>15 years: 3 - 112 mmol/mol creatinine

Data compiled from various sources.[6][7][8]

Table 3: Physicochemical and Pharmacokinetic Properties of Creatine Salts
Creatine FormCreatine Content by WeightSolubility in Water (20°C)Relative Plasma AUC (vs. CM)
Monohydrate (CM) 87.9%~14 g/L1.00
Citrate (CrC) ~66%~29 g/L~1.24
Pyruvate (CrPyr) ~60%~54 g/L~1.52
Hydrochloride (HCl) ~78%High~1.56

Data compiled from various sources.[9][10][11]

Regulation of Endogenous Creatine Synthesis

The endogenous synthesis of creatine is a tightly regulated process to maintain cellular homeostasis. The primary point of control is the AGAT enzyme.

Feedback Inhibition

The final product, creatine, acts as a feedback inhibitor of AGAT expression at the pre-translational level.[12] Elevated intracellular creatine levels lead to a downregulation of AGAT mRNA and protein, thereby reducing the synthesis of GAA.[12][13] This is a crucial mechanism for preventing the overproduction of creatine.

Hormonal Regulation

Several hormones have been shown to influence the rate of creatine synthesis, primarily by modulating the expression of AGAT:

  • Growth Hormone (GH): Upregulates AGAT expression. This is thought to be a mechanism to support increased muscle mass, which has a higher demand for creatine.[14][15] GH signaling proceeds through the JAK/STAT pathway, where activated STAT transcription factors translocate to the nucleus to regulate target gene expression.[16][17]

  • Thyroid Hormones (T3/T4): Thyroid hormones increase the body's overall metabolic rate, which is associated with changes in creatine metabolism.[18][19] Hyperthyroidism can lead to a decrease in intracellular creatine levels, partly by reducing the expression of the Na+/creatine transporter mRNA.[9]

  • Androgens (e.g., Testosterone): Androgens are known to upregulate AGAT, contributing to the anabolic effects on muscle tissue.[20] The mechanism involves the androgen receptor, a ligand-dependent transcription factor that binds to androgen response elements on target genes.[7][21]

  • Estrogens (e.g., Estradiol): Estradiol has been shown to downregulate AGAT expression.[20]

Other Regulatory Factors

  • p53: The tumor suppressor protein p53 has been identified as a transcriptional activator of the GAMT gene, linking creatine synthesis to cellular stress responses.[22]

Regulation of Creatine Synthesis cluster_pathway Biosynthesis Pathway cluster_regulation Regulatory Inputs AGAT AGAT GAA Guanidinoacetate AGAT->GAA GAMT GAMT Creatine Creatine GAMT->Creatine GAA->GAMT Creatine->AGAT Feedback Inhibition (-) Growth_Hormone Growth Hormone Growth_Hormone->AGAT + Androgens Androgens Androgens->AGAT + Thyroid_Hormones Thyroid Hormones Thyroid_Hormones->AGAT - Estrogens Estrogens Estrogens->AGAT - p53 p53 p53->GAMT +

Figure 2: Regulatory control of the creatine synthesis pathway.

Creatine Salts: Synthesis and Properties

While creatine monohydrate is the most studied form, various creatine salts have been synthesized with the aim of improving properties such as solubility and bioavailability.

  • Creatine Hydrochloride (HCl): Synthesized by reacting creatine with hydrochloric acid.[5][23] This process is typically carried out in an aqueous solution, followed by concentration and crystallization.[5] The resulting salt has significantly higher water solubility than creatine monohydrate.[24]

  • Creatine Citrate: This salt is formed by combining creatine with citric acid.[6] It also exhibits enhanced water solubility compared to the monohydrate form.[19]

  • Creatine Pyruvate: Produced by reacting creatine with pyruvic acid.[11][25] It has been reported to have greater solubility than both creatine monohydrate and this compound.[11]

The primary rationale for developing these salts is that increased solubility may lead to faster absorption and reduced gastrointestinal distress.[19] However, it is important to note that creatine monohydrate is already highly bioavailable (nearly 100%), and the physiological significance of faster absorption rates from salts on muscle creatine saturation is not definitively established.[9]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying endogenous creatine synthesis.

Isolation of Primary Hepatocytes

Primary hepatocytes are a crucial in vitro model for studying the final step of creatine synthesis. The most common method is the two-step collagenase perfusion technique.[5][26][27]

Principle: The liver is first perfused with a calcium-free buffer to remove blood and loosen cell-cell junctions. Subsequently, a buffer containing collagenase is perfused to digest the extracellular matrix, liberating individual hepatocytes.[26]

Methodology Overview:

  • Anesthesia and Cannulation: Anesthetize a rat and surgically expose the portal vein for cannulation.[5]

  • Pre-perfusion: Perfuse the liver with a warm, oxygenated, calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EDTA) until the liver is blanched.[5]

  • Digestion: Switch to a perfusion buffer containing collagenase and calcium chloride to digest the liver matrix.[5]

  • Hepatocyte Liberation and Purification: Excise the digested liver, gently dissociate the cells, and purify the hepatocytes from other cell types via low-speed centrifugation or a density gradient (e.g., Percoll).[26][27]

  • Cell Viability and Culture: Assess cell viability (e.g., via trypan blue exclusion) and plate the cells on collagen-coated dishes for subsequent experiments.[5]

AGAT and GAMT Enzyme Activity Assays

Measuring the activity of AGAT and GAMT is fundamental to understanding the regulation of creatine synthesis. Modern assays often utilize stable isotope-labeled substrates and LC-MS/MS for high specificity and sensitivity.

Principle: A cell or tissue homogenate is incubated with stable isotope-labeled substrates for the enzyme of interest. The rate of formation of the labeled product is then quantified by LC-MS/MS, which allows for precise measurement of enzyme activity.

AGAT Assay Methodology Overview:

  • Substrates: L-[guanido-15N2]arginine and [U-13C,15N]glycine.[27]

  • Incubation: Incubate cell lysate or tissue homogenate with the labeled substrates in a suitable buffer at 37°C.[28]

  • Sample Preparation: Stop the reaction and deproteinize the sample.

  • LC-MS/MS Analysis: Quantify the formation of the labeled product, [1,2-13C2,15N3]guanidinoacetate, using a stable isotope-labeled internal standard.[27]

GAMT Assay Methodology Overview:

  • Substrates: 13C2-guanidinoacetate and 2H3-S-adenosylmethionine (SAM).[29]

  • Incubation: Incubate lymphocyte extracts (or other cell/tissue homogenates) with the labeled substrates.[29]

  • Sample Preparation: Stop the reaction, add an internal standard (e.g., 2H3-creatine), and deproteinize the sample.[29]

  • LC-MS/MS Analysis: Quantify the formation of 2H3-13C2-creatine after butylation.[29]

Quantification of Metabolites by LC-MS/MS

LC-MS/MS is the gold standard for the accurate quantification of creatine, GAA, and related metabolites in biological fluids due to its high sensitivity and specificity.[10][30][31]

Principle: Metabolites in a biological sample (e.g., plasma, urine) are chromatographically separated and then detected by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.

Methodology Overview for Plasma Analysis:

  • Sample Preparation: To a plasma sample, add a solution of stable isotope-labeled internal standards (e.g., 13C2-GAA and d3-creatine).[10]

  • Protein Precipitation: Precipitate proteins using a solvent like acetonitrile.[10]

  • Derivatization (Optional but common): Derivatize the analytes (e.g., to butyl-esters) to improve chromatographic properties and sensitivity.[10][23]

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Separation is typically achieved using a C18 or HILIC column with an isocratic or gradient mobile phase.[10] Detection is performed in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate analyte concentrations by comparing the peak area ratios of the analyte to its internal standard against a calibration curve.

Experimental Workflow for Metabolite Quantification start Biological Sample (Plasma, Urine, Tissue) prep Sample Preparation (Add Internal Standards, Precipitate Proteins) start->prep derivatization Derivatization (e.g., Butylation) prep->derivatization lc_separation Liquid Chromatography (Separation of Analytes) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (Detection and Quantification) lc_separation->ms_detection data_analysis Data Analysis (Calibration Curve, Concentration Calculation) ms_detection->data_analysis

Figure 3: General workflow for quantifying creatine and its precursors.

Conclusion

The endogenous synthesis of creatine is a vital, multi-organ process that is intricately regulated by feedback mechanisms and hormonal control. The core pathway, involving the enzymes AGAT and GAMT, is well-characterized, yet the nuances of its regulation, particularly the detailed signaling cascades, remain an active area of research. The development of creatine salts offers potential advantages in solubility, although their superiority over creatine monohydrate in terms of physiological impact is not yet conclusively established. The advanced analytical and experimental protocols outlined in this guide provide the necessary tools for researchers and drug development professionals to further explore creatine metabolism, investigate novel therapeutic interventions for creatine deficiency syndromes, and optimize the delivery and efficacy of creatine-based compounds. A thorough understanding of these fundamental processes is paramount for harnessing the full therapeutic potential of creatine and its derivatives.

References

A Technical Guide to Purity Standards for Research-Grade Creatine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and relevant biological pathways for research-grade creatine (B1669601) citrate (B86180). The information herein is intended to assist researchers in specifying, analyzing, and utilizing creatine citrate of the highest quality for scientific investigations.

Introduction to Research-Grade this compound

This compound, a salt of creatine and citric acid, is utilized in research for its potential roles in cellular energy metabolism and as a therapeutic agent. For scientific applications, the purity and characterization of this compound are of paramount importance to ensure the validity and reproducibility of experimental results. "Research-grade" implies a higher standard of purity than typical supplement-grade products, with stringent limits on specific impurities and comprehensive analytical characterization. While a specific monograph for this compound is not as established as for creatine monohydrate, the principles of purity are guided by pharmacopeial standards, such as those from the United States Pharmacopeia (USP), and recommendations from regulatory bodies like the European Food Safety Authority (EFSA).[1][2][3]

Purity Specifications and Impurity Profiles

The purity of research-grade this compound should be as high as practically achievable, typically exceeding 99%. The focus is not only on the main component's concentration but also on the identification and quantification of potential impurities that could interfere with experimental systems.

Table 1: Typical Purity Specifications for Research-Grade Creatine Compounds

ParameterSpecificationRationale
Assay (this compound) ≥ 99.0%Ensures the high purity of the primary compound.
Creatinine < 100 mg/kg (< 0.01%)Creatinine is a degradation product of creatine.[4] Its presence can indicate improper manufacturing or storage conditions.
Dicyandiamide (B1669379) (DCD) ≤ 50 mg/kg (≤ 0.005%)A potential byproduct from certain creatine synthesis routes.[2][4] EFSA recommends a maximum level of 50 mg/kg.[2]
Dihydro-1,3,5-triazine (DHT) Not Detectable (≤ 3 mg/kg)A potentially harmful impurity.[4] The EFSA recommends a maximum level of 3 mg/kg.[2] High-quality production methods should prevent its formation.
Heavy Metals (as Pb) ≤ 10 ppmEnsures the absence of toxic heavy metal contamination from the manufacturing process.[5]
Arsenic (As) ≤ 1 ppmEnsures the absence of toxic heavy metal contamination.
Mercury (Hg) ≤ 1 ppmEnsures the absence of toxic heavy metal contamination.[6]
Cadmium (Cd) ≤ 1 ppmEnsures the absence of toxic heavy metal contamination.
Loss on Drying Conforms to specificationAccounts for the water content in the hydrated form of the salt.
Residue on Ignition Conforms to specificationIndicates the amount of inorganic impurities.

Note: These specifications are a synthesis of data from high-purity creatine monohydrate standards and general guidelines for research-grade chemicals, as a specific pharmacopeial monograph for this compound is not widely established.

Analytical Methodologies for Purity Assessment

A multi-faceted approach is necessary for the complete characterization of research-grade this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and quantifying its organic impurities.

Objective: To quantify the purity of this compound and the levels of creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT).

Materials and Reagents:

  • This compound sample

  • Reference standards for creatine, citric acid, creatinine, DCD, and DHT

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or other suitable buffer components (e.g., ammonium (B1175870) sulfate)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a porous graphitic carbon column.[7][8]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in the table below. Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare individual stock solutions of creatine, citric acid, creatinine, DCD, and DHT reference standards in HPLC-grade water.

    • From the stock solutions, prepare a series of calibration standards at different concentrations by serial dilution.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a precise volume of HPLC-grade water to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: Example HPLC Parameters for Creatine and Impurity Analysis

    ParameterCondition 1Condition 2
    Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)Porous Graphitic Carbon
    Mobile Phase 0.045 M Ammonium Sulfate in water96.95:3:0.05 (v/v) H₂O/Acetonitrile/Trifluoroacetic Acid
    Flow Rate 0.75 mL/min1.0 mL/min
    Detection UV at 205 nmUV at 210 nm
    Injection Volume 20 µL10 µL
    Column Temperature Ambient25°C
    Run Time < 10 minutes< 5 minutes
    Sources: Synthesized from multiple references.[7][8]
  • Data Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Identify the peaks of creatine, citrate, and impurities based on their retention times compared to the reference standards.

    • Construct calibration curves for each compound by plotting peak area against concentration.

    • Quantify the amount of this compound and each impurity in the sample using the calibration curves.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standards (Creatine, Impurities) HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Sample This compound Sample Sample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram PeakID Peak Identification & Integration Chromatogram->PeakID Calibration Calibration Curve Construction PeakID->Calibration Quantification Quantification of Purity & Impurities Calibration->Quantification

Caption: Experimental workflow for HPLC-based purity analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the identification and quantification of trace-level impurities.[9] It offers higher sensitivity and specificity compared to HPLC-UV.

An LC-MS method would follow a similar chromatographic separation as HPLC. The mass spectrometer detector allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds. This enables the identification of impurities even at very low concentrations and can be used to confirm the structure of unknown peaks through fragmentation analysis (MS/MS).[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural confirmation of this compound and for identifying the presence of major impurities.

A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O). The NMR spectrum is then acquired. The chemical shifts and coupling constants of the observed signals are compared to those of a reference standard to confirm the identity of the compound. While quantitative NMR (qNMR) can be used for purity assessment, it is more commonly employed in a research setting for structural elucidation and to ensure the absence of significant organic impurities.[11][12][13]

Relevant Signaling and Metabolic Pathways

Understanding the biological context in which this compound is studied is crucial for researchers.

Creatine and Cellular Energy Metabolism

Creatine plays a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain.[14][15] It is part of the phosphocreatine (B42189) (PCr) shuttle, which facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).

Creatine_Energy_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol ATP_mito ATP CK_mito Mitochondrial Creatine Kinase ATP_mito->CK_mito ADP_mito ADP CK_mito->ADP_mito PCr Phosphocreatine CK_mito->PCr Phosphoryl Transfer ATP_cyto ATP Myofibrils ATP Utilization (e.g., Muscle Contraction) ATP_cyto->Myofibrils ADP_cyto ADP CK_cyto Cytosolic Creatine Kinase ADP_cyto->CK_cyto PCr->CK_cyto Cr Creatine Cr->CK_mito CK_cyto->ATP_cyto CK_cyto->Cr Myofibrils->ADP_cyto Energy Consumption

Caption: The phosphocreatine shuttle for cellular energy transport.
Creatine and the Akt/mTOR Signaling Pathway

Creatine supplementation has been shown to influence anabolic signaling pathways, including the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.[16] This may be linked to increased cellular energy status and hydration.

Akt_mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Signaling Creatine->IGF1 Enhances Akt Akt (Protein Kinase B) IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates ProteinSynthesis Muscle Protein Synthesis p70S6K->ProteinSynthesis Promotes Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy

Caption: Influence of creatine on the Akt/mTOR signaling pathway.
The Role of Citrate in Cellular Metabolism

The citrate component of this compound is a key metabolic intermediate. It is a central node in the citric acid (Krebs) cycle and links carbohydrate metabolism with fatty acid synthesis.[17][18] Cytosolic citrate can also act as a signaling molecule, allosterically regulating enzymes and influencing processes like inflammation and histone acetylation.[19][20]

Citrate_Metabolism cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_mito TCA TCA Cycle (Energy Production) Citrate_mito->TCA Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto PFK Phosphofructokinase (Glycolysis) Citrate_cyto->PFK Inhibits FattyAcid Fatty Acid Synthesis AcetylCoA_cyto->FattyAcid

Caption: Central role of citrate in linking mitochondrial and cytosolic metabolism.

Conclusion

For researchers utilizing this compound, adherence to stringent purity standards is non-negotiable for ensuring the integrity of experimental data. A purity of ≥99% with strict limits on impurities such as creatinine, DCD, and DHT should be a primary requirement. A combination of analytical techniques, with HPLC as the cornerstone, supplemented by LC-MS and NMR, provides a robust framework for the comprehensive characterization of research-grade material. Furthermore, a thorough understanding of the distinct and overlapping roles of creatine and citrate in cellular signaling and metabolism is essential for designing and interpreting studies involving this compound.

References

"potential impurities in synthetic Creatine citrate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Impurities in Synthetic Creatine (B1669601) Citrate (B86180)

Introduction

Creatine, an amino acid derivative, is a critical molecule in cellular energy metabolism, primarily within skeletal muscle and the brain.[1][2][3] Its role in rapidly regenerating adenosine (B11128) triphosphate (ATP) via the phosphocreatine (B42189) system has made it a subject of extensive research and a popular dietary supplement.[1][3] Creatine citrate, a salt form of creatine, is valued for its increased solubility in water.[2][4] For researchers, scientists, and drug development professionals, the purity of creatine compounds is of paramount importance. The presence of impurities can confound experimental results, introduce toxicity, and compromise the quality of a final product.

The industrial synthesis of creatine, while efficient, can introduce a variety of impurities, including unreacted starting materials, byproducts of side reactions, degradation products, and contaminants.[2][5] This technical guide provides a comprehensive overview of the potential impurities in synthetic this compound, detailing their origins, methods for their detection and quantification, and the biological context that necessitates stringent purity standards.

The Synthesis of Creatine

The most common industrial method for synthesizing creatine involves the reaction of sarcosine (B1681465) (or its salt, sodium sarcosinate) with cyanamide (B42294).[4][6][7][8] This process is typically conducted in a reactor under controlled temperature and pressure.[6][8] The subsequent reaction with citric acid yields this compound. While alternative synthesis routes exist, the sarcosine and cyanamide pathway is predominant and is the primary source of process-related impurities.[9]

G reactant reactant process process product product intermediate intermediate acid acid Sarcosine Sodium Sarcosinate Reactor Reaction (Heat, Pressure) Sarcosine->Reactor Cyanamide Cyanamide Cyanamide->Reactor CrudeCreatine Crude Creatine Solution Reactor->CrudeCreatine Synthesis Purification Crystallization & Centrifugation CrudeCreatine->Purification Purification PureCreatine Pure Creatine Monohydrate Purification->PureCreatine FinalReaction Reaction with Citric Acid PureCreatine->FinalReaction CitricAcid Citric Acid CitricAcid->FinalReaction CreatineCitrate This compound FinalReaction->CreatineCitrate

Caption: Industrial synthesis pathway for this compound.

Classification and Analysis of Potential Impurities

Impurities in this compound can be broadly categorized as process-related impurities, degradation products, and external contaminants. The manufacturing process, particularly when poorly controlled, is the primary source of these unwanted substances.[2]

Process-Related Impurities

These impurities are byproducts formed during the synthesis of creatine from sarcosine and cyanamide.

  • Dicyandiamide (B1669379) (DCD): A byproduct that can form from the dimerization of cyanamide, especially under certain reaction conditions.[10][11] Cheaper and less controlled manufacturing processes can lead to higher levels of DCD.[10] The European Food Safety Authority (EFSA) suggests that DCD levels should not exceed 50 mg/kg.[11]

  • Dihydro-1,3,5-triazine (DHT): A more concerning impurity due to its structural relation to potentially carcinogenic compounds.[12] DHT is formed from the trimerization of cyanamide. Its presence is indicative of a poorly controlled synthesis process.[2] High-purity creatine, such as that produced in Germany, is often characterized by undetectable levels of DHT.[11]

  • Thiourea (B124793): While less commonly reported, thiourea can be an impurity if alternative synthesis precursors are used.[2] It is structurally similar to urea, with the oxygen atom replaced by sulfur.[13]

G reactant reactant impurity impurity product product pathway pathway Cyanamide Cyanamide (Reactant) Creatine Creatine Cyanamide->Creatine DCD Dicyandiamide (DCD) Cyanamide->DCD Dimerization DHT Dihydrotriazine (DHT) Cyanamide->DHT Trimerization Sarcosine Sarcosine (Reactant) Sarcosine->Creatine

Caption: Formation of process-related impurities from cyanamide.

Degradation Products
  • Creatinine (B1669602): This is the most common impurity found in creatine supplements.[1][14] Creatinine is the cyclic anhydride (B1165640) of creatine, formed through a spontaneous, non-enzymatic intramolecular cyclization where a water molecule is eliminated.[15] This degradation is accelerated in aqueous solutions, particularly under acidic conditions and at higher temperatures.[15][16] While creatine monohydrate powder is very stable, liquid formulations or improper storage can increase creatinine content.[2][17] The presence of high levels of creatinine indicates either product degradation or a low-quality initial product.[11]

Contaminants
  • Heavy Metals: Contamination with heavy metals such as lead, arsenic, cadmium, and mercury can occur.[18][19] The source of these contaminants is often the raw materials, which may be sourced from regions with less environmental regulation, or from the manufacturing equipment itself.[20] While some studies have found heavy metal contamination not to be a major concern, others have detected their presence.[1][14]

  • Solvents: The use of organic solvents in some manufacturing processes can lead to residual solvents in the final product.[2] High-purity manufacturing, such as the Creapure® process, specifically uses water as the solvent to avoid this issue.[2]

Quantitative Data on Impurities

Several studies have analyzed commercial creatine supplements, revealing significant variations in purity. The data below is synthesized from multiple sources to provide a comparative overview.

ImpuritySource/StudyReported Concentration/Prevalence
Creatinine 2011 survey of 33 supplements in Italy[1][14]44% of samples contained creatinine levels exceeding European recommendations (>100 mg/kg).[14]
Report on Chinese-sourced creatine[12]Up to 1.3% creatinine.[12]
Dicyandiamide (DCD) Report on Chinese-sourced creatine[12][21]Up to 5.4%.[12][21]
2011 survey of 33 supplements in Italy[14]~15% of samples had DCD concentrations over 50 mg/kg.[14]
Dihydrotriazine (DHT) Report on Chinese-sourced creatine[12]Up to 0.09% (900 mg/kg).[12][21]
2011 survey of 33 supplements in Italy[14]~15% of samples had detectable concentrations (max 8.0 mg/kg).[14]
Heavy Metals 2011 survey of 33 supplements in Italy[14]Only mercury was present in detectable amounts (at levels < 1 mg/kg).[14]
General reports[2][18]Arsenic, cadmium, lead, and mercury are potential contaminants.[2][18]

Experimental Protocols for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for the simultaneous quantification of creatine and its organic impurities.[8][19][22][23]

Detailed Protocol: HPLC-UV Analysis of this compound

Objective: To quantify creatine and the impurities creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT) in a this compound sample.

Instrumentation:

  • HPLC system with a UV detector[22]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[22]

Reagents and Materials:

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer, for example, 2.3% ammonium phosphate, and adjust the pH to 5.5.[24] The exact composition may vary depending on the specific method.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards of creatine, creatinine, DCD, and DHT in HPLC-grade water to create stock solutions of known concentrations.

    • Prepare a series of calibration standards by performing serial dilutions of the stock solutions.[22]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound powder.

    • Dissolve the sample in a precise volume of HPLC-grade water to a target concentration.

    • To minimize the conversion of creatine to creatinine, use sonication for no longer than 2 minutes if required for dissolution.[24]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[22][24]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with the prepared buffer.

    • Flow Rate: 0.5 - 1.0 mL/min.[24][25]

    • Column Temperature: Ambient or controlled (e.g., 35°C).[24]

    • Injection Volume: 10-20 µL.[22]

    • Detection Wavelengths:

      • Creatine: ~224 nm[24]

      • Dicyandiamide: ~212 nm[24]

      • Dihydrotriazine: ~237 nm[24]

      • Creatinine can often be detected at similar wavelengths to creatine (~205-224 nm). A photodiode array (PDA) detector is ideal for simultaneous monitoring.

  • Data Analysis:

    • Inject the calibration standards and record the peak areas for each compound.

    • Construct a calibration curve by plotting peak area against concentration for each standard.

    • Inject the prepared sample solution and record the peak areas for creatine and any identified impurities.

    • Quantify the concentration of each compound in the sample by comparing its peak area to the corresponding calibration curve.[22]

G startend startend process process data data output output start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_inject Inject into HPLC System prep_standards->hplc_inject prep_sample->hplc_inject get_data Acquire Chromatographic Data (Peak Areas) hplc_inject->get_data calibrate Construct Calibration Curves get_data->calibrate quantify Quantify Impurities in Sample get_data->quantify calibrate->quantify end Report Results quantify->end

Caption: Experimental workflow for HPLC-based impurity analysis.

Biological Context: The Importance of Purity

G metabolite metabolite enzyme enzyme energy energy Creatine Creatine PCr Phosphocreatine (PCr) Creatine->PCr Phosphorylation Creatine->c1 PCr->c1 ATP ATP ADP ADP ATP->ADP Energy Release ATP->c2 ADP->c2 CK Creatine Kinase (CK) c1->CK c2->CK

Caption: The Creatine Kinase (CK) / Phosphocreatine (PCr) energy system.

Conclusion

The purity of synthetic this compound is a critical factor for its application in research and development. The industrial synthesis process, primarily from sarcosine and cyanamide, can introduce several impurities, including dicyandiamide, dihydrotriazine, and creatinine. Furthermore, contamination with heavy metals can occur. The presence and concentration of these impurities are highly dependent on the control and quality of the manufacturing process.

For professionals in the field, it is imperative to utilize well-characterized, high-purity this compound. Robust analytical methods, with HPLC being the most prominent, are essential for the accurate profiling and quantification of potential impurities. Adherence to stringent quality control ensures the reliability of experimental data and the safety of any resulting therapeutic or supplemental products.

References

Degradation of Creatine Citrate in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of creatine (B1669601) citrate (B86180) in aqueous solutions. It details the chemical stability of creatine, the primary degradation pathways, and the factors influencing the rate of conversion. This document also includes a detailed experimental protocol for the analysis of creatine degradation and quantitative data to support formulation development and stability studies.

Executive Summary

Creatine, a popular ergogenic aid, is inherently unstable in aqueous solutions, undergoing a non-enzymatic intramolecular cyclization to form its primary degradation product, creatinine (B1669602).[1][2] This conversion is significantly influenced by the solution's pH and temperature, with lower pH and higher temperatures accelerating the degradation process.[1][3] Creatine citrate, while offering improved solubility over creatine monohydrate, also succumbs to this degradation pathway in solution.[3][4] Understanding the kinetics of this degradation is crucial for the development of stable, liquid-based creatine formulations and for accurate analytical characterization of creatine-containing products.

The Degradation Pathway: Creatine to Creatinine

The degradation of creatine in solution is a well-established intramolecular cyclization reaction. The nucleophilic nitrogen atom of the amino group attacks the carboxyl carbon, leading to the elimination of a water molecule and the formation of the cyclic amide, creatinine.[2] This process is spontaneous and, for practical purposes in formulation science, can be considered irreversible.

G Creatine Creatine in Solution TransitionState Intramolecular Nucleophilic Attack Creatine->TransitionState Spontaneous (pH, Temp Dependent) Creatinine Creatinine TransitionState->Creatinine Water H₂O TransitionState->Water

Figure 1: Degradation pathway of creatine to creatinine.

Factors Influencing Degradation

The stability of creatine in solution is primarily dictated by two factors:

  • pH: The rate of degradation is highly dependent on the hydrogen ion concentration. Lower pH environments significantly accelerate the conversion of creatine to creatinine.[3] Creatine is relatively stable at a neutral pH of around 7.5 or 6.5.[3]

  • Temperature: Increased temperature provides the activation energy for the intramolecular cyclization, thus increasing the rate of degradation.[2][5] Refrigerating aqueous solutions of creatine can effectively slow down this process.[2][6]

The degradation of creatine in solution generally follows first-order kinetics.[7] The concentration of creatine does not influence the rate of its degradation.[1]

Quantitative Data on Creatine Degradation

The following tables summarize the quantitative data on creatine degradation under various conditions as reported in the scientific literature.

Table 1: Degradation of Creatine in Solution at 25°C at Various pH Levels

pHDegradation after 3 daysReference
5.54%[1][3]
4.512%[1][3]
3.521%[1][3]

Table 2: Stability of Creatine from Di-Creatine Citrate Effervescent Formulations Over 45 Days

Storage ConditionDegradationReference
Room Temperature (25°C)90%[4][6][8]
Refrigerated (4°C)80%[4][6][8]

Table 3: First-Order Degradation Rate Constant for Creatine in Water at 25°C

ParameterValueReference
First-Order Degradation Rate Constant (k)0.0263 per day[7]

Experimental Protocol: Analysis of Creatine Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted method for the simultaneous quantification of creatine and its primary degradation product, creatinine.[2][9]

5.1 Principle

This method utilizes reversed-phase chromatography to separate creatine and creatinine based on their differing polarities. A porous graphitic carbon or a polar-end-capped C18 column is often employed to achieve optimal resolution of these polar analytes.[2][9] The separated compounds are then detected and quantified by their absorbance in the UV spectrum.[2]

5.2 Materials and Reagents

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Porous graphitic carbon column (e.g., Thermo Scientific Hypercarb) or a polar-end-capped C18 column

  • Creatine and creatinine analytical standards

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • 0.45 µm syringe filters

5.3 Standard Preparation

  • Prepare individual stock solutions of creatine and creatinine in deionized water at a concentration of 1 mg/mL.[2]

  • From the stock solutions, prepare a series of working standards containing both creatine and creatinine at various concentrations to construct a calibration curve. Dilute the standards with the mobile phase.[2][9]

5.4 Sample Preparation

  • Accurately weigh and dissolve the this compound sample in a known volume of deionized water or the mobile phase.

  • Ensure the theoretical concentration of creatine in the sample falls within the range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

5.5 Chromatographic Conditions (Example)

  • Mobile Phase: 96.95:3:0.05 (v/v) H₂O/Acetonitrile/TFA[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5.6 Analysis and Quantification

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas for creatine and creatinine.

  • Construct a calibration curve by plotting the peak area versus the concentration for both the creatine and creatinine standards.

  • Determine the concentration of creatine and creatinine in the samples by interpolating their respective peak areas on the calibration curves.[2]

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Prepare Creatine & Creatinine Standards Filter Filter Standards & Samples (0.45 µm) StandardPrep->Filter SamplePrep Dissolve this compound Sample SamplePrep->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Record Chromatograms HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curves Integration->Calibration Concentration Determine Sample Concentrations Calibration->Concentration

Figure 2: Experimental workflow for HPLC analysis.

Conclusion

The degradation of this compound in solution to creatinine is a significant factor to consider in the development of liquid formulations. This process is accelerated by acidic conditions and elevated temperatures. For optimal stability, aqueous solutions of this compound should be maintained at a neutral pH and stored under refrigerated conditions. The provided HPLC protocol offers a reliable method for monitoring the stability of creatine and quantifying its degradation product, ensuring product quality and efficacy.

References

The Cellular Choreography of Creatine Citrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Creatine (B1669601), a pivotal molecule in cellular bioenergetics, is widely recognized for its ergogenic properties. While various salt forms exist, such as creatine citrate, the core mechanism of action at the cellular level is attributed to the creatine molecule itself. This technical guide delineates the multifaceted cellular and molecular pathways influenced by creatine following its transport into the cell. The primary mechanism involves the creatine kinase/phosphocreatine (B42189) (CK/PCr) system, which acts as a critical temporal and spatial energy buffer for regenerating adenosine (B11128) triphosphate (ATP).[1][2] Beyond this fundamental role, creatine modulates key anabolic signaling pathways, including the Akt/mTOR cascade, influences gene expression related to muscle hypertrophy and stress response, and enhances myogenic satellite cell activity.[3][4] This document provides a detailed examination of these processes, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling and metabolic pathways.

Cellular Uptake and Transport: The Gateway to Action

The journey of creatine into target cells, predominantly those with high and fluctuating energy demands like skeletal muscle and neurons, is a regulated process.[5][6] This transport is mediated by a specific Na+/Cl−-dependent creatine transporter protein known as CRT or SLC6A8.[6][7]

The activity of the SLC6A8 transporter is influenced by several factors, including substrate concentration and transmembrane sodium gradients.[7] Interestingly, the expression of the transporter itself is subject to feedback regulation. Studies on rat and human muscle cells have shown that extracellular creatine concentration can down-regulate creatine transport activity.[8] For instance, L6 rat myoblasts maintained in a 1 mM creatine medium for 24 hours exhibited only one-third of the creatine transport activity compared to cells in a creatine-free medium.[8] This suggests a homeostatic mechanism to control intracellular creatine levels.

The Core Mechanism: The Phosphocreatine Energy Shuttle

Once inside the cell, creatine participates in the vital creatine kinase (CK) reaction. CK is an enzyme that catalyzes the reversible transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine (PCr) and adenosine diphosphate (B83284) (ADP).[2] This PCr pool serves as a readily available reservoir of high-energy phosphate bonds.[5][9]

During periods of high energy demand, such as intense muscle contraction, when ATP is rapidly hydrolyzed to ADP, the CK reaction reverses, using PCr to quickly regenerate ATP.[5][10] This process is crucial for maintaining cellular ATP levels and delaying fatigue.[11][12] The system not only buffers ATP concentration over time (temporal buffering) but also facilitates the transport of energy from the mitochondria, where ATP is produced, to sites of high energy consumption, like the myofibrils (spatial buffering).[1][2][13] This intracellular energy transport is often referred to as the "PCr shuttle" or circuit.[2][13]

Mitochondrial CK (MtCK) utilizes newly synthesized ATP from oxidative phosphorylation to produce PCr, which then diffuses into the cytosol.[1][6] In the cytosol, cytosolic CK isoforms, functionally coupled with ATPases at sites of energy use, utilize this PCr to regenerate ATP locally.[2]

Phosphocreatine_Shuttle cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol (Site of ATP Use, e.g., Myofibril) Mito_ATP ATP MtCK MtCK Mito_ATP->MtCK Mito_ADP ADP Mito_ADP->Mito_ATP OxPhos MtCK->Mito_ADP Mito_PCr Phosphocreatine (PCr) MtCK->Mito_PCr Mito_Cr Creatine Mito_Cr->MtCK Cyto_PCr Phosphocreatine (PCr) Mito_PCr->Cyto_PCr Diffusion Cyto_ATP ATP Cyto_ADP ADP Cyto_ATP->Cyto_ADP Energy Consumption (e.g., Contraction) Cyto_CK Cytosolic CK Cyto_ADP->Cyto_CK Cyto_CK->Cyto_ATP Cyto_Cr Creatine Cyto_CK->Cyto_Cr Cyto_Cr->Mito_Cr Diffusion Cyto_PCr->Cyto_CK

Diagram 1: The Phosphocreatine (PCr) Energy Shuttle.
Quantitative Effects on Cellular Bioenergetics

Creatine supplementation has been shown to significantly increase the intramuscular pools of both free creatine and phosphocreatine.

ParameterConditionResultReference
Total Muscle CreatineSupplementation (0.3 g/kg/day)20-40% increase[5]
Intracellular ATP/PCrHippocampal cells under oxidative stress (H₂O₂) + 5mM CreatineMaintained enhanced ATP/PCr levels vs. control[14]
Anaerobic Performance (≤30s)Meta-analysis of Creatine Supplementation7.5% average improvement from baseline (vs. 4.3% in placebo)[15]
Cellular ATP LevelNeutrophils + Creatine SupplementationSignificant increase compared to control[16]

Modulation of Anabolic Signaling Pathways

Beyond its direct role in bioenergetics, creatine influences cellular signaling pathways that regulate muscle protein synthesis and hypertrophy. The osmotic effect of increased intracellular creatine, causing cell swelling, is thought to be an initial anabolic stimulus.[3] This cellular stress can trigger downstream signaling cascades.

Key pathways affected include:

  • Akt/mTOR Pathway: The Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of muscle growth.[17] Some studies suggest that creatine supplementation can lead to increased phosphorylation of downstream targets of mTOR, such as p70S6K, indicating an activation of this anabolic pathway.[4] Creatine may also enhance insulin-like growth factor 1 (IGF-1) signaling, which is a potent activator of the Akt/mTOR cascade.[4][17]

  • Satellite Cells: Creatine supplementation, particularly when combined with resistance training, has been shown to increase the number of myonuclei that satellite cells donate to muscle fibers.[5][18] This is critical for muscle repair and growth. This effect may be mediated by creatine's ability to increase levels of myogenic regulatory factors (MRFs) like MRF4.[3][5]

Anabolic_Signaling Cr Creatine (via SLC6A8) CellSwelling Cell Swelling (Osmotic Effect) Cr->CellSwelling causes IGF1 IGF-1 Cr->IGF1 upregulates mRNA SatelliteCells Satellite Cells Cr->SatelliteCells activates Akt Akt CellSwelling->Akt stimulates IGF1->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K ProteinSynthesis ↑ Muscle Protein Synthesis p70S6K->ProteinSynthesis MuscleGrowth Muscle Hypertrophy & Repair ProteinSynthesis->MuscleGrowth MRFs ↑ MRFs (e.g., MRF4) SatelliteCells->MRFs Myonuclei ↑ Myonuclei Donation MRFs->Myonuclei Myonuclei->MuscleGrowth

Diagram 2: Creatine's Influence on Anabolic Signaling Pathways.

Effects on Gene Expression

Creatine supplementation has been observed to selectively modulate the expression of various genes involved in muscle physiology. Short-term creatine use can increase the mRNA levels for genes such as glucose transporter-4 (GLUT-4), which is involved in glucose metabolism, and myosin heavy chains, which are critical components of muscle fibers.[1][[“]] Furthermore, an increase in resting muscle mRNA for IGF-I has been noted, which supports the signaling effects mentioned previously.[[“]] These changes in gene expression underscore a broader impact of creatine on cellular adaptation and remodeling beyond simple energy provision.[[“]]

Appendix: Experimental Protocols

Protocol: Radiolabeled Creatine Uptake Assay

This protocol is a standard method to measure the activity of the creatine transporter (SLC6A8) in a cell-based model, such as Human Embryonic Kidney 293 (HEK293) cells.[20]

Objective: To quantify the rate of creatine uptake into cultured cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled [¹⁴C]-Creatine

  • Unlabeled creatine (for competition assays)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Methodology:

  • Cell Seeding: Plate HEK293 cells onto 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

  • Preparation: On the day of the assay, aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.

  • Initiation of Uptake: Add 250 µL of pre-warmed Uptake Buffer containing a known concentration of [¹⁴C]-Creatine (e.g., 10 µM) to each well to start the uptake reaction. For competition experiments, co-incubate with a high concentration of unlabeled creatine (e.g., 1 mM).

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 10 minutes). The incubation time should be within the linear range of uptake for the cell line.

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis: Add 500 µL of Cell Lysis Buffer to each well and incubate for at least 1 hour (or overnight) to ensure complete cell lysis.

  • Quantification: Transfer an aliquot of the cell lysate from each well into a scintillation vial. Add 4 mL of scintillation fluid.

  • Measurement: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Protein Normalization: Use a separate aliquot of the cell lysate to determine the total protein content in each well using a standard protein assay (e.g., BCA assay).

  • Calculation: Calculate the rate of creatine uptake, typically expressed as pmol/mg of protein/min.

Experimental_Workflow A 1. Seed Cells (e.g., HEK293 in 24-well plate) B 2. Culture Cells (24-48h to confluence) A->B C 3. Wash Cells (2x with warm Uptake Buffer) B->C D 4. Initiate Uptake (Add [¹⁴C]-Creatine solution) C->D E 5. Incubate (e.g., 10 min at 37°C) D->E F 6. Terminate Uptake (Rapid wash with ice-cold buffer) E->F G 7. Lyse Cells (Add Lysis Buffer, incubate >1h) F->G H 8. Measure Radioactivity (Scintillation Counting) G->H I 9. Measure Protein (BCA Assay on lysate) G->I J 10. Calculate Uptake Rate (pmol/mg protein/min) H->J I->J

Diagram 3: Experimental Workflow for a Radiolabeled Creatine Uptake Assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Vitro and In Vivo Properties of Creatine (B1669601) Citrate (B86180)

Executive Summary

Creatine is a cornerstone of sports nutrition and is increasingly investigated for clinical applications. While creatine monohydrate is the most studied form, various salts, including creatine citrate, have been developed to improve its physicochemical properties. This document provides a detailed technical comparison of the in vitro (laboratory-based) and in vivo (within a living organism) characteristics of this compound, with creatine monohydrate serving as the primary benchmark. This guide synthesizes data on solubility, stability, bioavailability, and efficacy, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes and pathways.

In Vitro Properties: The Laboratory Profile

In vitro analysis focuses on the fundamental chemical and physical characteristics of a compound outside a biological system. For this compound, these properties, particularly solubility, have been a key focus of its development.

Chemical Composition and Structure

This compound is a salt formed by bonding creatine with citric acid.[1] This formulation results in a lower percentage of active creatine by weight compared to creatine monohydrate.[2][3] For instance, tri-creatine citrate contains approximately 66% creatine, whereas creatine monohydrate is about 87.9% creatine.[3] This disparity is critical for dose-equivalent comparisons in both research and application.

Solubility

A primary advantage of this compound is its enhanced aqueous solubility compared to creatine monohydrate.[4][5] This is attributed to the acidic nature of the citrate moiety, which lowers the pH of the solution.[3][6]

Stability

The stability of creatine, both in solid form and in solution, is a critical parameter, as it can degrade into the biologically inactive byproduct, creatinine (B1669602). This degradation is accelerated in acidic environments.[3][7]

  • Solid-State Stability : In its solid powder form, this compound has been shown to be less stable than creatine monohydrate at elevated temperatures. One study reported that tri-creatine citrate produced 770 ppm of creatinine after 28 days of storage at 40°C, whereas creatine monohydrate showed no significant degradation under similar conditions.[3]

  • Solution Stability : While the citrate component improves initial solubility, the resulting acidic solution can paradoxically hasten the degradation of creatine into creatinine over time.[3][8] Studies on effervescent formulations containing di-creatine citrate found that upon dissolution, the creatine dissociates and can degrade significantly, with one report noting 90% degradation within 45 days at room temperature.[9][10]

Quantitative Data: In Vitro Properties
PropertyThis compound (Tri-Creatine Citrate)Creatine MonohydrateKey FindingsCitations
Creatine Content (% by weight) ~66%~87.9%Contains significantly less creatine per gram.[3]
Solubility (20°C) 29 g/L14 g/LOver 2-fold more soluble in water.[2][3][6]
Normalized Solubility (Creatine) 19.14 g/L12.3 g/LOffers a 1.55-fold improvement in delivering creatine into a solution.[3]
pH of Saturated Solution ~3.2~7.0Creates an acidic environment.[2][3][6]
Solid-State Stability (40°C, 28 days) 770 ppm creatinine formedNo significant degradationLess stable than monohydrate in solid form at elevated temperatures.[3]
Experimental Protocols: In Vitro Analysis
  • Objective: To quantify the maximum concentration of this compound that can be dissolved in water at a specified temperature (e.g., 20°C).

  • Materials: this compound powder, deionized water, temperature-controlled water bath/shaker, analytical balance, filtration system (e.g., 0.45 µm syringe filter), HPLC system.

  • Procedure:

    • Prepare a series of supersaturated solutions by adding an excess amount of this compound to a known volume of deionized water in sealed flasks.

    • Place the flasks in a temperature-controlled shaker set to 20°C and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solutions to settle.

    • Carefully extract an aliquot of the clear supernatant and filter it to remove any undissolved particles.

    • Quantify the concentration of creatine in the filtrate using a validated HPLC method.

    • The resulting concentration represents the saturated solubility in g/L.

  • Objective: To measure the rate of degradation of this compound to creatinine in an aqueous solution over time.

  • Materials: this compound, deionized water, pH meter, constant temperature incubator (e.g., 25°C), HPLC system with standards for creatine and creatinine.

  • Procedure:

    • Prepare a solution of this compound of a known concentration in deionized water.

    • Measure and record the initial pH of the solution.

    • Store the solution in a sealed container in a constant temperature incubator.

    • At predefined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot of the solution.

    • Immediately analyze the aliquot using HPLC to determine the concentrations of both creatine and creatinine.[11]

    • Plot the concentration of creatine and creatinine over time to determine the degradation rate.

Visualization: In Vitro Experimental Workflow

G cluster_0 Solubility Protocol cluster_1 Stability Protocol A1 Add Excess this compound to Water A2 Equilibrate at 20°C (24-48h) A1->A2 A3 Filter Supernatant A2->A3 A4 Quantify Concentration (HPLC) A3->A4 B1 Prepare Solution of Known Concentration B2 Store at Constant Temperature (25°C) B1->B2 B3 Sample at Time Intervals B2->B3 B4 Measure Creatine & Creatinine (HPLC) B3->B4

Caption: Workflow for in vitro solubility and stability testing.

In Vivo Properties: The Biological Profile

In vivo analysis assesses the effects and fate of a compound within a living organism, covering its absorption, distribution, metabolism, and excretion (ADME), as well as its physiological impact.

Bioavailability and Pharmacokinetics

Bioavailability refers to the proportion of an administered substance that enters the systemic circulation to have an active effect. Despite its superior solubility, clinical evidence has not demonstrated that this compound has greater bioavailability or promotes greater creatine retention than creatine monohydrate.[7]

A key human study administered isomolar (B1166829) amounts of creatine (4.4 g) from creatine monohydrate and tri-creatine citrate and found no significant differences in key pharmacokinetic parameters like peak plasma concentration (Cmax) or total exposure over time (Area Under the Curve, AUC).[3][12] This suggests that the enhanced solubility of this compound does not translate into superior absorption from the gastrointestinal tract, likely because the absorption of creatine monohydrate is already near-100%.[2][12][13]

Efficacy

The efficacy of a creatine supplement is primarily determined by its ability to increase intramuscular creatine stores and subsequently improve performance.

  • Muscle Creatine Content: For a creatine source to be effective, it must increase tissue creatine levels by a physiologically meaningful amount (e.g., 20-40% in muscle).[2] There is no strong evidence to suggest that this compound is more effective than monohydrate at increasing muscle creatine content, provided that dose-equivalent amounts of creatine are consumed.[5][7]

  • Exercise Performance: Studies have shown that this compound supplementation can improve performance in high-intensity exercise.[14] One study noted that 20 g/day of di-creatine citrate for five days delayed neuromuscular fatigue.[2] However, direct comparisons have not found this compound to be superior to creatine monohydrate in enhancing strength, power, or endurance.[5]

Safety and Tolerability

Creatine supplementation is generally considered safe and well-tolerated.[7][15] Some users of creatine monohydrate report minor gastrointestinal distress. Manufacturers claim that the higher solubility of this compound may reduce such issues, though this is largely anecdotal and not strongly supported by clinical trial data.[5] Large-scale analyses of clinical trials, which include various forms of creatine, have found no significant difference in the frequency of reported side effects between creatine and placebo groups.[15][16]

Quantitative Data: In Vivo Properties
ParameterThis compound (Tri-Creatine Citrate)Creatine MonohydrateKey FindingsCitations
Relative Bioavailability Not significantly different from monohydrateBenchmark (near 100% absorption)Enhanced solubility does not appear to improve absorption.[3][7][12]
Peak Plasma Concentration (Cmax) Not significantly differentNot significantly differentBoth forms effectively elevate plasma creatine levels.[3][12]
Area Under the Curve (AUC) Not significantly differentNot significantly differentTotal systemic exposure to creatine is comparable.[3][12]
Ergogenic Efficacy EffectiveGold StandardNo evidence of superior performance benefits over monohydrate.[5][7][14]
Experimental Protocols: In Vivo Analysis
  • Objective: To determine and compare the pharmacokinetic profiles of this compound and creatine monohydrate in human subjects.

  • Design: A randomized, double-blind, crossover study design is optimal.

  • Participants: Healthy adult volunteers.

  • Procedure:

    • Following an overnight fast, subjects ingest a single dose of either this compound or creatine monohydrate (isomolar amounts of creatine).

    • Collect serial blood samples at baseline and at multiple time points post-ingestion (e.g., 0, 30, 60, 90, 120, 180, 240, 360, and 480 minutes).

    • Plasma is separated from the blood samples via centrifugation.

    • Plasma creatine concentrations are quantified using a validated LC-MS/MS method.[17]

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) are calculated from the plasma concentration-time data for each formulation.

    • After a washout period (e.g., 1-2 weeks), subjects "cross over" to the other creatine formulation and the procedure is repeated.

  • Objective: To measure the change in intramuscular creatine concentration following a supplementation period.

  • Materials: Creatine supplement, muscle biopsy kit (needle, local anesthetic, etc.), equipment for tissue homogenization and analysis (e.g., HPLC or spectrophotometry).

  • Procedure:

    • Obtain a baseline muscle biopsy from a relevant muscle (e.g., vastus lateralis).

    • Initiate a creatine supplementation regimen (e.g., a loading phase of 20 g/day for 5-7 days, followed by a maintenance phase of 3-5 g/day ).

    • After the supplementation period (e.g., 28 days), obtain a second muscle biopsy from the contralateral limb or an adjacent site on the same limb.

    • Muscle tissue samples are immediately frozen in liquid nitrogen and stored at -80°C.

    • Analyze the biopsy samples to determine the total creatine content (phosphocreatine + free creatine).

    • Compare the post-supplementation muscle creatine content to the baseline value to determine the magnitude of uptake.

Visualization: In Vivo Pharmacokinetic Pathway

G Oral Oral Ingestion (this compound) Stomach Stomach (Dissolution) Oral->Stomach Transit Intestine Small Intestine (Active Transport) Stomach->Intestine Gastric Emptying Blood Systemic Circulation (Plasma Creatine) Intestine->Blood Absorption Muscle Target Tissue (Skeletal Muscle) (Uptake via CRT1 Transporter) Blood->Muscle Distribution Kidney Clearance (Renal Excretion) Blood->Kidney Elimination

Caption: Simplified pharmacokinetic pathway of oral this compound.

Cellular Signaling Pathways

The ergogenic effects of creatine are mediated through several cellular signaling pathways. While research specific to this compound is limited, it is presumed to act via the same mechanisms as creatine monohydrate once the creatine molecule is absorbed.

Key pathways influenced by elevated intracellular creatine include:

  • ATP-PCr System: Creatine increases the pool of phosphocreatine (B42189) (PCr), which serves as a rapid reserve to regenerate ATP from ADP during high-intensity exercise. This is the primary mechanism for improved performance.[18]

  • Akt/mTOR Pathway: This pathway is a central regulator of muscle protein synthesis and hypertrophy. Some evidence suggests that creatine supplementation can enhance the activation of this pathway, potentially by increasing IGF-1 expression and the phosphorylation of downstream targets like p70S6K.[19][20][21]

  • Satellite Cell Signaling: Creatine may promote muscle repair and growth by enhancing the activity and proliferation of satellite cells, which are muscle stem cells crucial for hypertrophy.[22]

  • Gene Expression: Supplementation has been shown to upregulate the expression of genes involved in muscle growth, such as those for IGF-1 and GLUT-4.[[“]]

Visualization: Creatine's Influence on Anabolic Signaling

G Creatine Creatine Supplementation (e.g., Citrate) IGF1 IGF-1 Expression Creatine->IGF1 Upregulates Akt Akt (PKB) IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates ProteinSynth Muscle Protein Synthesis & Hypertrophy p70S6K->ProteinSynth Promotes

Caption: Simplified Akt/mTOR signaling pathway influenced by creatine.

Conclusion

A comprehensive analysis reveals a clear distinction between the in vitro and in vivo profiles of this compound.

  • In Vitro , this compound demonstrates a significant advantage in aqueous solubility compared to creatine monohydrate. However, this comes at the cost of lower creatine content by weight and potentially reduced stability in both solid and solution forms under certain conditions.

  • In Vivo , the superior solubility of this compound does not translate into enhanced bioavailability, efficacy, or safety. Pharmacokinetic and performance studies consistently show that it is not superior to creatine monohydrate.

For drug development and research professionals, this compound may offer formulation benefits for liquid or effervescent products where rapid dissolution is desired. However, for achieving physiological effects, it offers no discernible advantage over the well-researched, more stable, and more creatine-dense monohydrate form, provided that equivalent doses of creatine are administered. Future research should focus on whether the formulation advantages of this compound can be leveraged in specific clinical populations where alternative delivery methods might be beneficial.

References

Methodological & Application

Application Notes and Protocols: Utilizing Creatine Citrate in C2C12 Muscle Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine (B1669601) is a naturally occurring compound that plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. In cell culture, creatine supplementation has been shown to enhance the differentiation and survival of C2C12 myoblasts, a widely used in vitro model for studying myogenesis. While creatine monohydrate is the most studied form, creatine citrate (B86180) offers improved solubility in aqueous solutions, which can be advantageous for cell culture applications.[1] These application notes provide a comprehensive guide to using creatine citrate in C2C12 muscle cell culture, including its effects on cellular processes, detailed experimental protocols, and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of creatine supplementation on C2C12 muscle cells as reported in the literature. It is important to note that most of the available data is based on studies using creatine monohydrate; however, the biological effects are attributed to the creatine molecule itself.

Parameter AssessedCreatine ConcentrationDuration of TreatmentObserved EffectReference
Myoblast Differentiation
Fusion Index (% of nuclei in myotubes)5 mM4 days~40% increase[2][3]
Protein Synthesis & Expression
Sarcoplasmic Protein Synthesis5 mM5 days~20% increase[2][4][5]
Myofibrillar Protein Synthesis5 mM5 days~50% increase[2][4][5]
Myosin Heavy Chain (MHC) Type II Expression5 mM96 hours~1,300% increase[2][4][5]
Troponin T Expression5 mM4 days~65% increase[2][4][5]
Titin Expression5 mM4 days~40% increase[2][4][5]
Signaling Pathway Activation
Akt/PKB Phosphorylation5 mM72-96 hours~60% increase[2][5]
Glycogen Synthase Kinase-3 (GSK-3) Phosphorylation5 mM72-96 hours~70% increase[2][5]
p70s6k Phosphorylation5 mM72-96 hours~50% increase[2][5]
p38 Phosphorylation5 mM96 hours~70% increase[2][5]
MyoD Nuclear Content5 mMNot Specified~60% increase[2][5]
Myocyte Enhancer Factor-2 (MEF-2) Nuclear Content5 mM96 hours~170% increase[2][5]
Cell Proliferation
Cell Viability2 mM24 hours~21% increase[6]

Experimental Protocols

Preparation of this compound Stock Solution

Note on Stability: Creatine can degrade to creatinine (B1669602) in aqueous solutions, a process accelerated by lower pH and higher temperatures.[1][7] this compound solutions will be slightly acidic.[1] For optimal results, it is recommended to prepare fresh stock solutions and add them to the culture medium immediately before use. If storage is necessary, sterile-filter the stock solution and store at 4°C for no longer than one week.

Materials:

  • This compound powder

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • To prepare a 100 mM stock solution, dissolve 2.91 g of trithis compound in 100 mL of sterile water or PBS.

  • Gently warm the solution to 37°C to aid dissolution. Avoid overheating.

  • Vortex or mix until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles if storing frozen, although fresh preparation is ideal.

C2C12 Cell Culture and Differentiation

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% horse serum, 1% penicillin-streptomycin.

  • This compound stock solution

  • Cell culture flasks/plates

Protocol:

  • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 70-80% confluency. Do not allow the cells to become fully confluent as this can impair their differentiation potential.

  • For differentiation experiments, seed C2C12 myoblasts onto the desired culture plates at a density that will allow them to reach approximately 80-90% confluency before initiating differentiation.

  • To induce differentiation, aspirate the GM and wash the cells once with sterile PBS.

  • Replace the GM with DM. This is considered day 0 of differentiation.

  • For creatine treatment, supplement the DM with the desired final concentration of this compound (e.g., 5 mM) from the sterile stock solution. Include a vehicle control (e.g., sterile water or PBS) in parallel cultures.

  • Replace the DM (with or without this compound) every 48 hours.

  • Myotube formation can be observed over the next 3-5 days.

Assessment of Myogenic Differentiation (Fusion Index)

Materials:

  • Differentiated C2C12 cells on coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a muscle-specific protein (e.g., anti-Myosin Heavy Chain, anti-Desmin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • After the desired differentiation period, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Acquire images using a fluorescence microscope.

  • Calculate the fusion index: (Number of nuclei in myotubes (≥3 nuclei) / Total number of nuclei) x 100%.

Cell Viability Assay (MTT Assay)

Materials:

  • C2C12 cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Seed C2C12 myoblasts in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[8]

  • After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]

Western Blot Analysis for Muscle-Specific Proteins and Signaling Molecules

Materials:

  • Differentiated C2C12 cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MHC, anti-Myogenin, anti-phospho-Akt, anti-phospho-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Pathways and Workflows

Creatine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell C2C12 Myoblast cluster_akt_pathway Akt/PKB Pathway cluster_p38_pathway p38 MAPK Pathway cluster_nucleus Nucleus Creatine_ext This compound Creatine_int Intracellular Creatine Creatine_ext->Creatine_int Transporter PCr Phosphocreatine (PCr) Creatine_int->PCr CK Akt Akt/PKB Creatine_int->Akt p38 p38 MAPK Creatine_int->p38 ATP ATP PCr->ATP Energy Buffering GSK3 GSK-3 Akt->GSK3 mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Differentiation Muscle Differentiation & Myotube Formation p70S6K->Differentiation MEF2 MEF-2 p38->MEF2 MyoD MyoD p38->MyoD Myogenin Myogenin MEF2->Myogenin MyoD->Myogenin MHC Myosin Heavy Chain Myogenin->MHC MHC->Differentiation

Caption: Signaling pathways activated by creatine in C2C12 myoblasts.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed C2C12 Myoblasts growth Proliferation in Growth Medium start->growth diff Induce Differentiation (Switch to Differentiation Medium) growth->diff treat Treat with this compound (vs. Vehicle Control) diff->treat viability Cell Viability Assay (e.g., MTT) treat->viability fusion Myogenic Differentiation Assay (Fusion Index) treat->fusion western Protein Expression Analysis (Western Blot) treat->western data_acq Data Acquisition (Microscopy, Plate Reader, Imager) viability->data_acq fusion->data_acq western->data_acq quant Quantification & Statistical Analysis data_acq->quant results Interpretation of Results quant->results

Caption: General experimental workflow for studying this compound in C2C12 cells.

References

"protocol for Creatine citrate administration in rodent models"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1] Creatine supplementation has been extensively investigated for its ergogenic, neuroprotective, and therapeutic potential. Creatine citrate (B86180), a salt of creatine, offers enhanced solubility in aqueous solutions compared to the more commonly used creatine monohydrate, which can be advantageous for administration in research settings.[2] This document provides a comprehensive protocol for the preparation and administration of Creatine citrate to rodent models, intended to ensure consistency and reproducibility in preclinical research.

Quantitative Data Summary

The following tables summarize key quantitative data related to the oral administration of creatine in rodent models, compiled from various preclinical studies. While many studies utilize creatine monohydrate, the principles of dosing can be adapted for this compound by accounting for the difference in molecular weight.

Table 1: Dosage and Administration Parameters for Creatine in Rodent Models via Oral Gavage

ParameterValueSpecies/StrainDurationReference
Dosage (Loading) 300 mg/kg/dayRats5 days[3]
Dosage (Maintenance) 75 mg/kg/dayRatsRemainder of study[3]
1 g/kg/dayRats12 weeks[4]
2 g/kg/dayRats12 weeks[4]
Vehicle WaterMice8 weeks[5]
0.5% Carboxymethylcellulose (CMC)MiceN/A[5]
Frequency DailyRats12 weeks[4]
Administration Volume 10 mL/kg (recommended max)MiceN/A[5]

Table 2: Physicochemical Properties of Creatine Forms

PropertyCreatine MonohydrateThis compoundReference
Solubility in Water at 20°C ~14 g/L~29 g/L[2]
Molecular Weight 149.15 g/mol 321.28 g/mol N/A
Creatine Content by Weight ~88%~41%N/A

Note on Dose Equivalence: When adapting protocols from creatine monohydrate to this compound, it is crucial to adjust the dosage to deliver an equivalent amount of creatine. To calculate the equivalent dose of this compound from a known dose of creatine monohydrate, use the following formula:

This compound dose = (Creatine monohydrate dose / 0.88) * 0.41

Experimental Protocols

This section details the methodology for the preparation and administration of this compound via oral gavage in rodent models.

Materials
  • This compound powder

  • Vehicle (sterile water or 0.5% w/v Carboxymethylcellulose in sterile water)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Syringes (1 mL or 3 mL)

  • Appropriately sized, ball-tipped oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • 70% ethanol (B145695) for disinfection

Preparation of this compound Solution/Suspension
  • Determine the Required Concentration: Calculate the concentration of the this compound solution or suspension based on the desired dosage (mg/kg) and the administration volume (e.g., 10 mL/kg).

    • Example Calculation: For a 150 mg/kg dose of this compound and a 10 mL/kg administration volume, the required concentration is 15 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Prepare the Vehicle: If using 0.5% CMC, prepare the solution by slowly adding CMC powder to sterile water while stirring vigorously to prevent clumping.

  • Prepare the Solution/Suspension:

    • Place a magnetic stir bar in a volumetric flask.

    • Add a small amount of the chosen vehicle to the flask.

    • Gradually add the weighed this compound powder while the solution is being stirred.

    • Continue to add the vehicle to the final desired volume.

    • Stir until the this compound is fully dissolved or a homogenous suspension is formed. Due to its higher solubility, this compound is more likely to form a clear solution at typical research concentrations compared to creatine monohydrate.

Animal Handling and Acclimatization
  • Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week prior to the start of the experiment.

  • Handling: Handle the animals for several days before the first gavage session to reduce stress.

Oral Gavage Administration Procedure
  • Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the loose skin on its neck and back to immobilize the head. For rats, appropriate restraint techniques should be used to ensure the safety of both the animal and the researcher.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is securely attached to the syringe filled with the correct volume of the this compound solution/suspension.

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

    • Caution: If resistance is met, withdraw the needle and re-insert. Do not force the needle, as this can cause perforation of the esophagus or trachea.

  • Administration: Once the needle is in the correct position (the tip should be in the stomach), slowly depress the syringe plunger to administer the solution. Administer the solution at a steady pace to avoid regurgitation.

  • Post-Procedure Monitoring:

    • After administration, gently remove the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.

    • Ensure the animal has free access to food and water.

Signaling Pathways and Visualization

Creatine administration has been shown to modulate several key signaling pathways, particularly in the context of muscle metabolism and neuroprotection. The two primary pathways influenced are the PI3K/Akt/mTOR pathway and the AMPK pathway.

Creatine-Mediated Signaling Pathways

Creatine_Signaling Creatine This compound Administration PCr Increased Cellular Phosphocreatine (PCr) Creatine->PCr ATP Enhanced ATP Regeneration PCr->ATP PI3K PI3K ATP->PI3K Activates AMPK AMPK ATP->AMPK Inhibits (High ATP:ADP ratio) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuroprotection Neuroprotection & Reduced Apoptosis Akt->Neuroprotection Protein_Synthesis Increased Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Caption: Key signaling pathways modulated by creatine administration.

Experimental Workflow for this compound Administration

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment & Control Groups Acclimatization->Grouping Preparation Preparation of This compound Solution Grouping->Preparation Administration Daily Oral Gavage (Specified Duration) Preparation->Administration Monitoring Daily Monitoring (Weight, Behavior, etc.) Administration->Monitoring Endpoint Endpoint Assays (e.g., Behavioral Tests) Monitoring->Endpoint Tissue_Collection Tissue Collection (Muscle, Brain, etc.) Endpoint->Tissue_Collection Analysis Biochemical & Molecular Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for this compound administration.

References

Creatine Citrate as a Neuroprotective Agent: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), an endogenous compound pivotal for cellular energy homeostasis, has demonstrated significant neuroprotective properties in a multitude of in-vitro studies. These studies highlight its potential in mitigating neuronal damage associated with excitotoxicity, oxidative stress, and mitochondrial dysfunction, which are common pathological mechanisms in various neurodegenerative diseases. While the majority of in-vitro research has been conducted using creatine monohydrate, this document extends the application of these findings to creatine citrate (B86180). Creatine citrate, a salt of creatine, exhibits higher aqueous solubility, which can be advantageous for in-vitro experimental setups.[1][2] In aqueous solutions, this compound dissociates into creatine and citrate, making the extensive body of research on creatine's neuroprotective effects directly relevant.[1] These notes provide a comprehensive overview of the in-vitro evidence for creatine's neuroprotective effects and detailed protocols for its application in a research setting.

Key Neuroprotective Effects of Creatine In Vitro

Creatine has been shown to exert its neuroprotective effects through several mechanisms:

  • Enhancement of Cellular Energy Metabolism: Creatine increases the intracellular pool of phosphocreatine, acting as a temporal and spatial energy buffer to replenish ATP, which is crucial for neuronal survival under stress conditions.[3][4]

  • Attenuation of Excitotoxicity: Creatine protects neurons from glutamate-induced excitotoxicity by stabilizing cellular energy levels, which helps maintain ion gradients and reduces glutamate (B1630785) spillover.[3][4][5]

  • Reduction of Oxidative Stress: Creatine has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells under toxic conditions.[6][7]

  • Inhibition of Apoptosis: Creatine can mitigate apoptotic cell death by preventing the activation of key executioner proteins like caspase-3 and reducing DNA fragmentation (TUNEL-positive cells).[1][8]

  • Modulation of Signaling Pathways: The neuroprotective effects of creatine are associated with the activation of pro-survival signaling pathways, such as the PI3K/Akt/GSK3β pathway.[7]

Data Presentation: Summary of Quantitative In-Vitro Neuroprotective Effects of Creatine

The following tables summarize the quantitative data from various in-vitro studies demonstrating the neuroprotective efficacy of creatine against different neurotoxic insults.

Table 1: Effect of Creatine on Neuronal Cell Viability under Neurotoxic Challenge

Cell TypeNeurotoxinCreatine Conc.Viability AssayOutcomeReference
Primary Hippocampal NeuronsGlutamate5 mMLDH ReleaseSubstantially mitigated cytotoxicity[4]
Primary Hippocampal NeuronsHydrogen Peroxide (H₂O₂)5 mMLDH ReleaseMaintained cell viability at H₂O₂ conc. below 60 µM[4][9]
Retinal NeuronsSodium Azide0.5, 1.0, 5.0 mMImmunocytochemistrySignificantly prevented neuronal death[5][10]
Retinal NeuronsNMDA5 mMImmunocytochemistryPartially reversed neuronal loss[5]
Dopaminergic NeuronsMPP+5 mMTH-ir Cell DensityIncreased surviving neurons by 19%[11]
Corticostriatal Slices3-Nitropropionic Acid (3-NP)Not SpecifiedLDH ReleaseReduced LDH activity[1][8]
Rat Striatal Slices6-OHDA2.5 - 10 mMMTT Reduction / LDH ReleaseIncreased cell viability and decreased LDH release[7]

Table 2: Effect of Creatine on Apoptosis and Oxidative Stress Markers

Cell TypeNeurotoxinCreatine Conc.Marker AssessedOutcomeReference
Corticostriatal Slices3-Nitropropionic Acid (3-NP)Not SpecifiedTUNEL-positive cellsReduced number of apoptotic cells[1][8]
Corticostriatal Slices3-Nitropropionic Acid (3-NP)Not SpecifiedCaspase-3 ActivationReduced activation in the cortex[1]
Rat Striatal Slices6-OHDANot SpecifiedReactive Oxygen Species (ROS)Reduced levels of ROS[7]
Retinal NeuronsSodium Azide>0.5 mMTUNEL-positive nucleiReduction in apoptotic nuclei[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Creatine_Neuroprotective_Pathway cluster_stress Neurotoxic Insult cluster_creatine Creatine Intervention cluster_mechanisms Cellular Mechanisms cluster_outcome Outcome Glutamate Glutamate (Excitotoxicity) Energy ↑ ATP/Phosphocreatine Ratio Glutamate->Energy Depletes ROS ↓ Reactive Oxygen Species (ROS) Glutamate->ROS Induces Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Energy Depletes Oxidative_Stress->ROS Induces Mitochondrial_Toxin Mitochondrial Toxin (e.g., 3-NP, MPP+) Mitochondrial_Toxin->Energy Depletes Mitochondrial_Toxin->ROS Induces Creatine This compound (dissociates to Creatine) Creatine->Energy Enhances PI3K_Akt Activation of PI3K/Akt Pathway Creatine->PI3K_Akt Activates Creatine->ROS Reduces Neuroprotection Neuroprotection ↑ Neuronal Survival Energy->Neuroprotection Promotes Apoptosis ↓ Caspase Activation ↓ Apoptosis PI3K_Akt->Apoptosis Inhibits ROS->Apoptosis Triggers Apoptosis->Neuroprotection Leads to Experimental_Workflow start Start: Neuronal Cell Culture (e.g., Primary Neurons, Cell Lines) pretreatment Pre-treatment with This compound Solution start->pretreatment neurotoxin Induction of Neuronal Damage (e.g., Glutamate, H₂O₂, MPP+) pretreatment->neurotoxin incubation Incubation (Defined Time Period) neurotoxin->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability Assays (LDH, MTT) assessment->viability apoptosis Apoptosis Assays (TUNEL, Caspase Activity) assessment->apoptosis oxidative_stress Oxidative Stress Assays (ROS Measurement) assessment->oxidative_stress end End: Data Analysis viability->end apoptosis->end oxidative_stress->end

References

"application of Creatine citrate in mitochondrial function assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The creatine kinase (CK)/phosphocreatine (PCr) system acts as a temporal and spatial energy buffer, rapidly regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[1][2] Mitochondrial creatine kinase (mtCK) is functionally coupled to oxidative phosphorylation, directly utilizing newly synthesized mitochondrial ATP to generate PCr, which is then shuttled to cytosolic sites of ATP utilization.[3] This intricate mechanism, often referred to as the "creatine phosphate (B84403) shuttle," is crucial for maintaining cellular bioenergetics.

Creatine supplementation, often in the form of creatine monohydrate or creatine citrate (B86180), has been shown to enhance mitochondrial function through various mechanisms. These include increasing the availability of high-energy phosphates, stimulating mitochondrial biogenesis, attenuating oxidative stress, and stabilizing mitochondrial membranes.[1][3] Consequently, the application of creatine citrate in mitochondrial function assays is of significant interest for studying cellular metabolism, mitochondrial diseases, and the efficacy of therapeutic interventions targeting mitochondrial dysfunction.

These application notes provide detailed protocols for key mitochondrial function assays—Oxygen Consumption Rate (OCR), Mitochondrial Membrane Potential (ΔΨm), and ATP Production—incorporating the use of this compound.

Key Signaling Pathways

Creatine supplementation has been demonstrated to activate key signaling pathways involved in mitochondrial biogenesis, the process of generating new mitochondria. A central player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial gene expression.

Creatine_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Mitochondrial Response Creatine_Citrate This compound AMPK AMPK Creatine_Citrate->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes Mito_Function Improved Mitochondrial Function Mito_Biogenesis->Mito_Function OCR_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Calibrate Calibrate Oxygen Electrode Add_Mito Add Isolated Mitochondria Calibrate->Add_Mito State2 Measure State 2 Respiration Add_Mito->State2 Add_Substrate Add Substrate State2->Add_Substrate Add_Creatine Add this compound (or buffer) Add_Substrate->Add_Creatine State3 Add ADP (Initiate State 3) Add_Creatine->State3 Measure_Rates Measure Oxygen Consumption Rates State3->Measure_Rates Calculate_RCR Calculate RCR and ADP/O Ratio Measure_Rates->Calculate_RCR Compare Compare Control vs. Creatine Groups Calculate_RCR->Compare

References

Application Notes and Protocols for Dissolving Creatine Citrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Its supplementation in in vitro cell culture systems is a valuable tool for investigating cellular energetics, muscle cell differentiation, neuroprotection, and the impact of metabolic interventions. Creatine citrate (B86180), a salt of creatine, offers improved solubility over the more commonly used creatine monohydrate, which can be advantageous for preparing concentrated stock solutions for cell culture applications.

These application notes provide detailed protocols for the preparation and use of creatine citrate in cell culture experiments, summarize key quantitative data regarding its solubility and stability, and illustrate relevant experimental workflows and cellular signaling pathways.

Data Presentation

Solubility of Creatine Forms

The solubility of creatine is dependent on the solvent, temperature, and pH. This compound exhibits higher solubility in water compared to creatine monohydrate, primarily due to the acidic nature of the citrate salt, which lowers the pH of the solution.

Table 1: Solubility of Creatine Monohydrate and this compound in Water at 20°C.

Creatine Form Solubility (g/L) pH of Saturated Solution Reference(s)
Creatine Monohydrate 14 ~7.0 [1]

| this compound | 29 | 3.2 |[1] |

Stability of Creatine in Aqueous Solutions

Creatine in aqueous solutions undergoes a non-enzymatic intramolecular cyclization to form creatinine, its inactive byproduct. The rate of this degradation is significantly influenced by pH and temperature, with lower pH and higher temperatures accelerating the process. While specific long-term stability data for this compound in cell culture media is not extensively documented, studies on creatine and di-creatine citrate (which dissociates to creatine) provide valuable insights.

Table 2: Degradation of Creatine in Aqueous Solution at 25°C (Room Temperature) over 3 Days.

pH Degradation (%) Reference(s)
7.5 Relatively Stable [2]
6.5 Relatively Stable [2]
5.5 4 [2]
4.5 12 [2]

| 3.5 | 21 |[2] |

Table 3: Long-term Degradation of a Di-creatine Citrate Solution (initial pH ~6.2).

Condition Degradation after 45 days Reference(s)
Room Temperature (25°C) ~90% [3][4]

| Refrigerated (4°C) | ~80% |[3][4] |

Given the acidic nature of a saturated this compound solution, it is crucial to buffer the final cell culture medium to a physiological pH after the addition of the this compound stock solution to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol details the preparation of a sterile, concentrated stock solution of this compound suitable for cell culture applications.

Materials:

  • High-purity this compound powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (10-50 mL)

  • Vortex mixer

  • Water bath or incubator (optional, set to a maximum of 37°C)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving:

    • Transfer the powder to a sterile 50 mL conical tube.

    • Add approximately 80% of the final desired volume of sterile water or PBS.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • Optional: If the this compound does not fully dissolve, gently warm the solution in a water bath or incubator at a maximum of 37°C for short periods, with intermittent vortexing. Avoid prolonged heating to minimize degradation.

  • Volume Adjustment: Once the this compound is completely dissolved, bring the solution to the final desired volume with sterile water or PBS.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe of appropriate volume.

    • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

    • Filter-sterilize the solution into a new, sterile conical tube. This method is preferred over autoclaving, as high temperatures will degrade the creatine.[5]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use aliquots in sterile cryovials or microcentrifuge tubes.

    • Label each aliquot clearly with the name of the compound, concentration, and date of preparation.

    • For short-term storage (up to one week), store the aliquots at 2-8°C.

    • For long-term storage (up to 1-2 months), store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Application of this compound to Cell Cultures

This protocol describes the final dilution of the sterile this compound stock solution into cell culture medium for treating cells.

Materials:

  • Frozen or refrigerated aliquot of sterile this compound stock solution

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Cell cultures to be treated

Procedure:

  • Thawing: If frozen, thaw an aliquot of the this compound stock solution rapidly in a 37°C water bath or at room temperature.

  • Dilution:

    • Immediately after thawing, dilute the stock solution to the desired final working concentration directly into the pre-warmed cell culture medium.

    • Example: To achieve a final concentration of 5 mM in 10 mL of medium using a 100 mM stock solution, add 500 µL of the stock solution to 9.5 mL of the cell culture medium.

  • pH Check (Recommended): After adding the this compound solution, it is advisable to check the pH of the final culture medium to ensure it remains within the optimal range for your specific cell line. Adjust if necessary with sterile 1N NaOH or 1N HCl.

  • Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound-containing medium.

  • Incubation: Return the cell cultures to the incubator and proceed with your experimental timeline.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing and applying this compound solutions in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_sterile Sterilization & Storage cluster_app Application to Cells weigh 1. Weigh this compound dissolve 2. Dissolve in Sterile Water/PBS weigh->dissolve warm 3. Gentle Warming (optional, ≤37°C) dissolve->warm adjust_vol 4. Adjust to Final Volume warm->adjust_vol filter 5. Sterile Filter (0.22 µm) adjust_vol->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at -20°C aliquot->store thaw 8. Thaw Aliquot store->thaw dilute 9. Dilute in Pre-warmed Medium thaw->dilute treat 10. Treat Cells dilute->treat

Caption: Workflow for preparing and using this compound in cell culture.

Creatine-Induced Akt/mTOR Signaling Pathway

Creatine supplementation has been shown to influence anabolic signaling pathways, notably the Akt/mTOR pathway, which is a central regulator of protein synthesis and cell growth.

G creatine Creatine Supplementation igf1 Increased IGF-1 Signaling creatine->igf1 enhances pi3k PI3K igf1->pi3k activates akt Akt (PKB) (Phosphorylation) pi3k->akt activates mtor mTOR (Phosphorylation) akt->mtor activates p70s6k p70S6K (Phosphorylation) mtor->p70s6k activates protein_synthesis Increased Protein Synthesis & Cell Growth p70s6k->protein_synthesis promotes

References

Application Notes and Protocols: Calculating Molar Concentrations of Creatine Citrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine (B1669601) citrate (B86180), a salt formed from creatine and citric acid, is a popular supplement in sports nutrition and a compound of interest in various research fields due to its potential ergogenic and therapeutic effects. Accurate preparation of creatine citrate solutions with precise molar concentrations is critical for reproducible experimental outcomes in pre-clinical and clinical studies. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the calculation of molar concentrations and the preparation of this compound solutions. This document outlines the necessary physicochemical properties, provides step-by-step protocols, and includes a workflow for accurate solution preparation.

Physicochemical Properties of Creatine and Citric Acid Derivatives

A clear understanding of the molecular weights of creatine and its citrate salts is fundamental for accurate molarity calculations. Creatine can form different salts with citric acid, most commonly this compound (a 1:1 molar ratio) and trithis compound (a 3:1 molar ratio). The relevant molecular data are summarized in the tables below.

Molecular Data for Parent Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Reference
CreatineC₄H₉N₃O₂131.13[1][2][3][4]
Citric AcidC₆H₈O₇192.12[5]
Creatine MonohydrateC₄H₁₁N₃O₃149.15
Molecular Data for this compound Salts
CompoundMolecular FormulaMolecular Weight ( g/mol )Stoichiometry (Creatine:Citric Acid)Reference
This compoundC₁₀H₁₇N₃O₉323.261:1[1][6][7]
Trithis compoundC₁₈H₃₅N₉O₁₃585.53:1[8]

Solubility Data

The solubility of creatine and its salts is a key factor in the preparation of aqueous solutions. This compound exhibits higher water solubility compared to creatine monohydrate, which is attributed to the lower pH of the resulting solution.[5]

Aqueous Solubility of Creatine Compounds
CompoundSolubility at 20°C (g/L)Resulting pH of Saturated SolutionReference
This compound293.2[5]
Creatine Monohydrate14~7.0[5]

Experimental Protocols

Protocol for Preparing a 1 Molar (M) Stock Solution of this compound (1:1)

This protocol details the steps to prepare a 1 M stock solution of this compound.

Materials:

  • This compound (1:1) powder (MW: 323.26 g/mol )

  • Deionized or distilled water

  • Calibrated analytical balance

  • Volumetric flask (appropriate size, e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 1 M solution, you need to dissolve the molar mass of the solute in 1 liter of solvent.

    • For 1 L (1000 mL) of a 1 M solution, you would need 323.26 g of this compound.

    • To prepare 100 mL of a 1 M solution, calculate the mass as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 1 mol/L x 0.1 L x 323.26 g/mol = 32.326 g

  • Weigh the this compound:

    • Place the weighing paper/boat on the analytical balance and tare it.

    • Carefully weigh out 32.326 g of this compound powder using a spatula.

  • Dissolve the this compound:

    • Add approximately 70-80 mL of deionized water to the volumetric flask.

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Add the magnetic stir bar to the flask and place it on a magnetic stirrer.

    • Stir the solution until the this compound is completely dissolved. Gentle warming may be applied to aid dissolution, but be mindful of potential degradation at elevated temperatures.

  • Adjust the Final Volume:

    • Once the solute is fully dissolved, remove the flask from the stirrer.

    • Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the prepared solution in a clearly labeled, airtight container.

    • Due to the acidic nature of the solution and the potential for creatine degradation, it is advisable to store the solution at 2-8°C and use it within a short period.[5] For long-term storage, consider preparing fresh solutions.

Workflow for Molar Concentration Calculation

The following diagram illustrates the logical workflow for calculating the mass of this compound required to prepare a solution of a specific molar concentration.

Molar_Concentration_Workflow start Start identify_compound Identify Compound (e.g., this compound 1:1) start->identify_compound find_mw Determine Molecular Weight (MW) (e.g., 323.26 g/mol) identify_compound->find_mw calculate_mass Calculate Mass Required Mass = M x V_L x MW find_mw->calculate_mass define_molarity Define Desired Molarity (M) (e.g., 0.5 M) define_molarity->calculate_mass define_volume Define Desired Volume (V) (e.g., 250 mL) convert_volume Convert Volume to Liters (L) (V_L = V_mL / 1000) define_volume->convert_volume convert_volume->calculate_mass weigh_compound Weigh the Calculated Mass of the Compound calculate_mass->weigh_compound prepare_solution Prepare Solution (Dissolve in solvent and bring to final volume) weigh_compound->prepare_solution end End prepare_solution->end

Caption: Workflow for calculating the mass of this compound for a solution.

Considerations for Solution Stability

Creatine in aqueous solutions, particularly at acidic pH, can undergo degradation to creatinine (B1669602) over time.[5] The rate of this degradation is pH and temperature-dependent. Given that a saturated solution of this compound has a pH of 3.2, it is recommended to:

  • Prepare fresh solutions before use whenever possible.

  • If storage is necessary, keep solutions at refrigerated temperatures (2-8°C) to slow down the degradation process.

  • For critical applications, it is advisable to verify the concentration of creatine in stored solutions using analytical methods such as HPLC.

Conclusion

The accurate preparation of this compound solutions is paramount for reliable scientific research. This guide provides the essential data and a detailed protocol to enable researchers to prepare solutions of desired molar concentrations with high precision. By following the outlined procedures and considering the stability of the compound, researchers can ensure the integrity and reproducibility of their experiments.

References

Application Note: Quantification of Creatine Citrate in Dietary Supplements by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of creatine (B1669601) citrate (B86180) in various dietary supplement formulations. The method is designed for researchers, scientists, and quality control professionals in the pharmaceutical and nutraceutical industries. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and rapid analysis time. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and method validation logic.

Introduction

Creatine is a popular dietary supplement known for its ergogenic effects, enhancing strength, performance, and muscle mass. It is available in various salt forms, with creatine citrate being one of the common preparations. Accurate quantification of the active ingredient in these supplements is crucial for ensuring product quality, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in complex mixtures. This application note presents a validated HPLC method specifically tailored for the determination of creatine content in supplements containing this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) with polar end-capping is recommended.[1]

  • Chemicals and Reagents:

    • Creatine monohydrate reference standard (USP grade)

    • This compound reference standard

    • Citric acid (ACS grade)

    • Acetonitrile (HPLC grade)

    • Potassium phosphate (B84403) monobasic (KH₂PO₄) (ACS grade)

    • Orthophosphoric acid (H₃PO₄) (ACS grade)

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (95:5, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 210 nm[1]
Run Time10 minutes

Protocols

Preparation of Standard Solutions

3.1.1. Creatine Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of creatine monohydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water. This solution should be freshly prepared.

3.1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

3.2.1. Powdered Supplements:

  • Accurately weigh a portion of the powdered supplement equivalent to approximately 100 mg of creatine.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with deionized water.

  • Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.[1]

  • Further dilute the filtered solution with the mobile phase to bring the creatine concentration within the calibration range.

3.2.2. Liquid Supplements:

  • Accurately pipette a volume of the liquid supplement expected to contain about 100 mg of creatine into a 100 mL volumetric flask.

  • Dilute to volume with deionized water.

  • Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase as necessary.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and specificity.

Specificity

The specificity of the method was evaluated by injecting the mobile phase, a placebo solution (containing common supplement excipients without this compound), a creatine standard solution, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of creatine. The method should be able to separate creatine from its primary degradation product, creatinine, and from citric acid.

Linearity

The linearity of the method was assessed by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area of creatine against the corresponding concentration.

Precision

The precision of the method was determined by performing replicate injections of a standard solution. Intraday precision was evaluated by analyzing six replicate injections on the same day. Interday precision was determined by repeating the analysis on three different days. The relative standard deviation (RSD) of the peak areas was calculated. An RSD of less than 2% is generally considered acceptable.

Accuracy

The accuracy of the method was evaluated by a recovery study. A known amount of creatine standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then prepared and analyzed as described above. The percentage recovery was calculated.

Data Presentation

Calibration Data
Concentration (µg/mL)Peak Area (mAU*s)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
200[Insert Data]
Correlation Coefficient (r²) > 0.999
Precision Data
Precision TypeReplicatePeak Area (mAU*s)% RSD
Intraday1[Insert Data]
2[Insert Data]
3[Insert Data]
4[Insert Data]
5[Insert Data]
6[Insert Data]< 2%
Interday (Day 1)Mean[Insert Data]
Interday (Day 2)Mean[Insert Data]
Interday (Day 3)Mean[Insert Data]< 2%
Accuracy (Recovery) Data
Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)% Recovery
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]
Mean Recovery 98-102%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Supplement Sample dissolve_sample Dissolve in Deionized Water & Sonicate weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm PVDF Filter dissolve_sample->filter_sample dilute_sample Dilute to Working Concentration filter_sample->dilute_sample inject Inject into HPLC System dilute_sample->inject weigh_std Weigh Creatine Standard dissolve_std Prepare Stock Solution weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std dilute_std->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Creatine Concentration integrate->quantify calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification.

validation_logic cluster_method Method Validation Parameters specificity Specificity (No Interference) validated_method Validated HPLC Method specificity->validated_method linearity Linearity (r² > 0.999) linearity->validated_method precision Precision (RSD < 2%) precision->validated_method accuracy Accuracy (Recovery 98-102%) accuracy->validated_method

Caption: Logic diagram for HPLC method validation.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound in dietary supplements. The method demonstrates excellent specificity, linearity, precision, and accuracy, making it suitable for routine quality control analysis in both research and industrial settings. The provided protocols and diagrams serve as a comprehensive guide for the implementation of this analytical procedure.

References

Application Note: Quantification of Creatine in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of creatine (B1669601) in biological fluids, such as plasma and urine. While the topic specifies creatine citrate, in biological matrices, it is presumed that the salt dissociates, and the analysis focuses on the quantification of the creatine molecule. This method is crucial for researchers in drug development and clinical sciences for monitoring endogenous levels and pharmacokinetics.

Introduction

Creatine is a vital compound for energy metabolism in muscle and brain tissue.[1] Its quantification in biological fluids is essential for diagnosing various diseases and for pharmacokinetic studies of creatine-based supplements. LC-MS/MS offers superior selectivity and sensitivity compared to traditional methods like colorimetric and enzymatic assays, which can be prone to interferences.[1] This document provides detailed protocols for sample preparation and LC-MS/MS analysis of creatine in human plasma and urine.

Experimental

Sample Preparation

Human Plasma: A protein precipitation method is employed for plasma samples to remove proteins that can interfere with the analysis.[1]

  • To a 50 µL aliquot of K2EDTA human plasma, add 950 µL of acetonitrile (B52724).

  • Vortex the mixture thoroughly.

  • Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer 200 µL of the supernatant to a clean vial.

  • Add 50 µL of water and mix.

  • Centrifuge again under the same conditions before injection into the LC-MS/MS system.[1]

Human Urine: A simple "dilute-and-shoot" method is sufficient for urine samples due to the lower protein content.[1]

  • To a 50 µL aliquot of human urine, add 950 µL of acetonitrile.

  • Vortex the mixture.

  • Centrifuge at 4300 rpm for 10 minutes.[1]

  • Transfer 10 µL of the supernatant to a new vial.

  • Add 1490 µL of 80% acetonitrile in water.

  • Centrifuge again before analysis.[1]

An alternative preparation for urine involves acidification and dilution:

  • Add 10 µL of formic acid to 1 mL of the human urine sample.

  • Stir and then centrifuge at 10,000 rpm for 10 minutes.

  • Filter the mixture through a 0.22 µm membrane.

  • Transfer a 5 µL aliquot to a volumetric flask and dilute to a total volume of 10 mL with water after spiking with an internal standard.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
Liquid Chromatography
ColumnRaptor HILIC-Si (2.7 µm, 50 mm × 2.1 mm)[1] or Agilent Zorbax Eclipse XDB-C18 (2.1 × 150 mm, 3.5 μm)[2]
Mobile PhaseIsocratic: Acetonitrile and water[1] or Gradient: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2]
Flow Rate200 µL/min[2]
Injection Volume5 µL[2][3]
Column TemperatureAmbient[2] or 45°C[4]
Autosampler Temperature4°C[3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[3]
Nebulizing Gas Flow3 L/min[3]
Drying Gas Flow10 L/min[3]
Interface Temperature300°C[3]
Heat Block Temperature400°C[3]
Monitoring ModeMultiple Reaction Monitoring (MRM)

Results and Method Validation

The developed LC-MS/MS method demonstrates excellent linearity, precision, and accuracy for the quantification of creatine in biological fluids.

Table 2: Method Validation Parameters

ParameterResult
Linearity
Calibration Range (Creatine)1–100 µg/mL[5]
Calibration Range (Creatinine)1–2000.0 ng/mL[2]
Correlation Coefficient (R²)>0.99[6][7]
Limits of Detection and Quantification
Limit of Quantification (LOQ)0.5 µg/mL[8]
Lower Limit of Quantification (LLOQ)0.99 ng/mL (for creatinine)[2]
Precision
Intra-day Precision (RSD)< 3%[2]
Inter-day Precision (RSD)< 3%[2]
Accuracy
Recovery96.23–102.75%[8]

Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of creatine in biological fluids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting sample_receipt Sample Receipt (Plasma/Urine) aliquoting Aliquoting sample_receipt->aliquoting protein_precipitation Protein Precipitation (Plasma) aliquoting->protein_precipitation Plasma dilution Dilution (Urine) aliquoting->dilution Urine centrifugation Centrifugation protein_precipitation->centrifugation dilution->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer final_dilution Final Dilution supernatant_transfer->final_dilution injection_vial Transfer to Injection Vial final_dilution->injection_vial lc_separation Liquid Chromatography Separation injection_vial->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification data_review Data Review & QC quantification->data_review reporting Final Report data_review->reporting

Caption: Experimental workflow for LC-MS/MS analysis of creatine.

Signaling Pathway Context

While this application note focuses on the analytical method, it's important to understand the biological context of creatine. The diagram below illustrates the synthesis and metabolic fate of creatine.

creatine_pathway Simplified Creatine Metabolism Pathway cluster_synthesis Creatine Synthesis cluster_metabolism Metabolism and Excretion glycine Glycine gaa Guanidinoacetate (GAA) glycine->gaa arginine Arginine arginine->gaa creatine Creatine gaa->creatine s_adenosylmethionine S-adenosyl methionine s_adenosylmethionine->creatine phosphocreatine Phosphocreatine creatine->phosphocreatine creatinine (B1669602) Creatinine phosphocreatine->creatinine urine_excretion Urinary Excretion creatinine->urine_excretion

Caption: Simplified pathway of creatine synthesis and metabolism.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of creatine in plasma and urine. Its high sensitivity and specificity make it an ideal choice for clinical and research applications, ensuring accurate data for pharmacokinetic and metabolic studies.

References

Application Note: Preparation of Creatine Citrate Stock Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Creatine (B1669601) is a widely studied compound known for its role in cellular energy metabolism. While creatine monohydrate is the most researched form, creatine citrate (B86180) offers enhanced solubility in aqueous solutions, which can be advantageous for certain in vivo experimental designs.[1][2][3] Proper preparation of stock solutions is critical to ensure accurate dosing, bioavailability, and experimental reproducibility. These application notes provide detailed protocols for the preparation and administration of creatine citrate solutions for in vivo studies, a summary of relevant quantitative data, and an overview of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and administration of creatine and its forms.

Table 1: Solubility of Creatine Forms in Water at 20°C

Creatine FormSolubility (g/L)Resulting pH of Saturated SolutionReference
Creatine Monohydrate14 g/L~7.0[2]
Tri-creatine Citrate29 g/L~3.2[1][2]
Creatine Pyruvate54 g/L~2.6[1][2]

Note: The enhanced solubility of creatine salts is attributed to the lowering of the solution's pH.[1][2]

Table 2: Stability of Creatine in Aqueous Solutions

pH of SolutionDegradation at 25°C after 3 DaysKey ConsiderationsReference
6.5 - 7.5Relatively stableNeutral pH offers better stability.[4][5]
5.5~4%Acidic conditions increase the rate of degradation to creatinine.[4][5]
4.5~12%Solutions should be prepared fresh whenever possible.[4][5]
3.5~21%Tri-creatine citrate creates an acidic solution (pH ~3.2), increasing degradation risk over time.[2][4][5]
Storage Temp.Effect on Stability------
Room TemperatureSignificant degradation observed over days/weeks.[6][7][8]---[6][7][8]
Refrigerated (4°C)Slows degradation, but does not eliminate it.[6][7][8] Can lead to crystallization.[6][7][8]---[6][7][8]

Note: Due to the inherent instability of creatine in acidic solutions, it is strongly recommended to prepare this compound solutions fresh daily for in vivo studies.[4][5] Storing tri-creatine citrate powder at 40°C for 28 days can also lead to the formation of creatinine.[1][5]

Table 3: Example Dosage and Administration Parameters for Rodent In Vivo Studies

ParameterValue/RangeSpecies/StrainMethodReference
Dosage0.3 g/kg/day (300 mg/kg/day)Charles River MiceDiluted in drinking water
Administration Volume5 - 10 mL/kg (max recommended)Mice & RatsOral Gavage[9]
FrequencyDailyMice & RatsOral Gavage
VehicleWater, 0.5% Methyl CelluloseMiceOral Gavage[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Oral Gavage

This protocol describes the preparation of a this compound solution for a single day of dosing. It is critical to prepare this solution fresh each day immediately before administration due to stability concerns.

Materials:

  • This compound powder (ensure purity specifications are appropriate for in vivo use)

  • Sterile vehicle (e.g., sterile distilled water, 0.9% saline, or 0.5% methylcellulose)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Optional: 0.22 µm syringe filter for sterilization

Procedure:

  • Dose Calculation:

    • Determine the desired dose in mg/kg (e.g., 300 mg/kg).

    • Determine the administration volume in mL/kg (e.g., 10 mL/kg).

    • Calculate the required concentration (mg/mL):

      • Concentration (mg/mL) = Dose (mg/kg) / Administration Volume (mL/kg)

      • Example: For a 300 mg/kg dose in 10 mL/kg, the concentration is 300 / 10 = 30 mg/mL .

  • Total Volume Calculation:

    • Weigh each animal to be dosed.

    • Calculate the total volume of solution needed for the entire cohort for one day.

    • Volume per animal (mL) = Animal Weight (kg) x Administration Volume (mL/kg)

    • Prepare a slight excess (e.g., 10-20%) to account for transfer losses.

  • Weighing this compound:

    • Calculate the total mass of this compound required:

      • Mass (mg) = Total Volume (mL) x Concentration (mg/mL)

    • Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add the required volume of the sterile vehicle to the tube.

    • Cap the tube tightly and vortex vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.

    • Note: Given the solubility of tri-creatine citrate is ~29 mg/mL (29 g/L) at 20°C, the example concentration of 30 mg/mL may require gentle warming (to ~37°C) or sonication to fully dissolve.[1][2] If warming is used, allow the solution to return to room temperature before administration.

  • Sterilization (Optional but Recommended):

    • If the vehicle was not pre-sterilized or if sterility is paramount, filter the final solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for studies involving immunocompromised animals.

  • Administration:

    • Use the freshly prepared solution immediately. Do not store for later use. Discard any unused solution at the end of the day.

Protocol 2: Administration of this compound Solution via Oral Gavage in Mice

Oral gavage is a precise method for delivering a specific dose. This procedure should only be performed by trained personnel to minimize animal stress and prevent injury.

Materials:

  • Freshly prepared this compound solution

  • Appropriately sized syringes (e.g., 1 mL)

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice).[9]

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Acclimatize mice to handling for several days prior to the first gavage session to reduce stress.[10]

    • Weigh the mouse immediately before dosing to calculate the exact volume to be administered.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

    • Securely attach the gavage needle to the syringe.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. This immobilizes the head and aligns the esophagus and pharynx for easier passage of the needle.[9][10] The mouse should be held in a vertical position.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[10]

    • Advance the needle along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.[10] The animal may exhibit a swallowing reflex.

    • CRITICAL: If any resistance is met, or if the animal begins to struggle excessively, withdraw the needle immediately and re-attempt. Forcing the needle can cause perforation of the esophagus or accidental entry into the trachea.

  • Administration:

    • Once the needle is correctly positioned in the stomach (pre-measured to the last rib), slowly and steadily depress the syringe plunger to administer the solution.[12] A steady pace helps prevent regurgitation.[10]

  • Post-Procedure Monitoring:

    • After administration, gently remove the gavage needle following the same path of insertion.

    • Return the mouse to its home cage.

    • Monitor the animal for at least 10-15 minutes for any signs of immediate distress, such as difficulty breathing, cyanosis, or leakage of the solution from the mouth or nose.[10][12]

    • Continue to monitor the animals periodically over the next 24 hours.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for preparing and administering this compound solutions in a typical daily in vivo experiment.

G cluster_prep Daily Solution Preparation cluster_admin In Vivo Administration cluster_data Data & Safety calc 1. Calculate Dose & Required Concentration weigh_animal 2. Weigh Animal calc->weigh_animal calc_vol 3. Calculate Total Solution Volume weigh_animal->calc_vol weigh_cc 4. Weigh This compound calc_vol->weigh_cc dissolve 5. Dissolve in Sterile Vehicle weigh_cc->dissolve prep_syringe 6. Prepare Dosing Syringe dissolve->prep_syringe fresh Critical: Prepare Solution Fresh Daily dissolve->fresh restrain 7. Restrain Animal prep_syringe->restrain gavage 8. Perform Oral Gavage restrain->gavage monitor 9. Post-Procedure Monitoring gavage->monitor no_resistance Safety: No Resistance During Gavage gavage->no_resistance

Workflow for daily preparation and administration of this compound.
Signaling Pathway

Creatine supplementation can influence key anabolic signaling pathways in skeletal muscle, primarily through the Akt/mTOR pathway, which is a crucial regulator of muscle protein synthesis and hypertrophy.[13][14][15]

G creatine Creatine Supplementation igf1 IGF-1 Signaling creatine->igf1 Enhances satellite Satellite Cell Signaling creatine->satellite Enhances akt Akt (PKB) igf1->akt mTOR mTOR akt->mTOR p70s6k p70S6K mTOR->p70s6k protein_synthesis Muscle Protein Synthesis p70s6k->protein_synthesis hypertrophy Muscle Hypertrophy protein_synthesis->hypertrophy satellite->hypertrophy Contributes to

References

In Vitro Models for Studying Creatine Citrate Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a pivotal molecule in cellular energy homeostasis, is particularly crucial in tissues with high and fluctuating energy demands, such as the brain and skeletal muscle.[1] The transport of creatine across the plasma membrane is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[2] Dysregulation of this transporter is implicated in several pathologies, most notably the X-linked creatine transporter deficiency, a leading cause of intellectual disability.[1][2] The study of creatine and its derivatives, like creatine citrate, in vitro is fundamental to elucidating its physiological regulation, understanding the pathophysiology of its deficiency, and for the screening and development of novel therapeutic agents.[3] These application notes provide a comprehensive overview of various in vitro models utilized to study creatine transport, complete with detailed experimental protocols and comparative data to assist researchers in selecting the optimal system for their scientific inquiries.[4]

Featured In Vitro Models for Creatine Transport Studies

A variety of cell-based models are available for investigating different facets of creatine transport, from intestinal absorption and renal handling to blood-brain barrier penetration and cell-type-specific uptake.[4]

Caco-2 Cells: Modeling Intestinal Absorption

Caco-2 cells, a human colorectal adenocarcinoma cell line, spontaneously differentiate into polarized monolayers with tight junctions, thereby mimicking the intestinal epithelial barrier.[4] This model is particularly valuable for studying the mechanisms of intestinal creatine absorption and the factors that may influence its oral bioavailability.[5] Studies using Caco-2 monolayers have shown that the transport of creatine from the apical (intestinal lumen) to the basolateral (bloodstream) side is limited, suggesting an active transport process.[6]

HEK293 Cells: A Versatile System for Transporter Characterization

Human Embryonic Kidney 293 (HEK293) cells are a widely used model in transporter research.[4] They can be utilized to study endogenously expressed SLC6A8 or can be transiently or stably transfected to overexpress the transporter.[4] This flexibility allows for detailed characterization of transporter kinetics, screening of potential inhibitors, and the investigation of specific SLC6A8 variants.[4]

MDCK Cells: Investigating Renal Transport

Madin-Darby Canine Kidney (MDCK) cells form polarized epithelial monolayers and serve as an excellent tool for studying renal transport processes.[4] Given the role of the kidneys in creatine reabsorption, MDCK cells are instrumental in investigating the mechanisms governing creatine handling in the renal tubules.[4]

Primary Astrocytes and Neurons: Elucidating CNS Transport

Isolating and culturing primary astrocytes and neurons from rodent brains enables the investigation of cell-type-specific creatine transport within the central nervous system.[4] These models are essential for understanding the distinct roles these cells play in brain creatine homeostasis and the pathological consequences of transporter dysfunction.[4]

Quantitative Data on Creatine Transport

The following table summarizes key quantitative data for creatine and its analog cyclocreatine (B13531) transport across various in vitro models. These values can vary depending on experimental conditions and should be considered as representative examples.

Cell Line/ModelSubstrateK_m_ (µM)V_max_ (pmol/mg protein/min)Notes
HEK293 Cyclocreatine188 ± 25273 ± 9Study on a creatine analog.[7]
Human Monocytes/Macrophages Creatine300.7 - 3.6 (pmol/µg protein/hr)Demonstrates saturable, high-affinity uptake.[8]
Cardiomyocytes Creatine--Hypoxia decreases V_max_ and K_m_.[9]

Signaling Pathways Regulating Creatine Transport

The activity of the creatine transporter SLC6A8 is modulated by several signaling pathways, primarily through the action of various kinases. Understanding these pathways is critical for identifying potential drug targets to modulate creatine transport.[4]

SGK1/3 and mTOR Signaling

The serum and glucocorticoid-inducible kinases SGK1 and SGK3, as well as the mammalian target of rapamycin (B549165) (mTOR), have been shown to upregulate SLC6A8 activity.[1][6] This regulation typically occurs by increasing the maximal transport rate (V_max_) of the transporter without significantly altering its affinity for the substrate (K_m_).[1][10] The effect of mTOR on SLC6A8 is at least partially mediated through SGK1.[6]

SGK1_mTOR_pathway mTOR mTOR SGK1 SGK1 mTOR->SGK1 SLC6A8_activity Increased SLC6A8 Activity (Vmax) SGK1->SLC6A8_activity stimulates AMPK_pathway AMPK AMPK mTOR mTOR AMPK->mTOR inhibits SLC6A8_activity Decreased SLC6A8 Activity AMPK->SLC6A8_activity inhibits mTOR->SLC6A8_activity JAK3_pathway JAK3 JAK3 SLC6A8_activity Decreased SLC6A8 Activity JAK3->SLC6A8_activity inhibits uptake_assay_workflow start Seed and Culture Cells wash1 Wash with pre-warmed PBS start->wash1 uptake Incubate with Radiolabeled Creatine wash1->uptake wash2 Wash with ice-cold PBS uptake->wash2 lysis Lyse Cells wash2->lysis scintillation Scintillation Counting lysis->scintillation protein Protein Quantification lysis->protein analysis Data Analysis scintillation->analysis protein->analysis

References

Application Notes and Protocols for Creatine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Impaired cerebral bioenergetics is a well-documented pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). The brain's high energy demand and limited storage capacity make it particularly vulnerable to metabolic dysfunction. Creatine (B1669601), a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis by regenerating adenosine (B11128) triphosphate (ATP), especially in tissues with high and fluctuating energy requirements like the brain and muscles.[1][2][3] This has positioned creatine supplementation as a therapeutic strategy of interest for neurodegenerative conditions.

While preclinical studies in various animal models of neurodegeneration have shown promising neuroprotective effects with creatine supplementation, clinical trials in human patients have yielded largely inconsistent and often disappointing results.[1][[“]][[“]] This discrepancy highlights the need for further research to optimize dosage, timing of intervention, and potentially the form of creatine used.

This document provides a comprehensive overview of the use of creatine in neurodegenerative disease research, with a focus on preclinical and clinical study designs. It is important to note that the vast majority of published research has utilized creatine monohydrate . Data specifically on creatine citrate (B86180) in this context is scarce. While creatine citrate offers greater water solubility, it dissociates into creatine in aqueous solutions and provides a lower amount of creatine by molecular weight compared to creatine monohydrate.[6][7] Due to this lack of specific research, the following data and protocols are primarily based on studies using creatine monohydrate.

Proposed Mechanisms of Neuroprotective Action

Creatine is hypothesized to exert its neuroprotective effects through several mechanisms, primarily centered around cellular energy metabolism and mitochondrial function.

  • Bioenergetic Support: Creatine enhances the intracellular pool of phosphocreatine (B42189) (PCr), which acts as a temporal and spatial buffer for ATP. The creatine kinase (CK) enzyme system rapidly regenerates ATP from ADP using PCr, thus maintaining energy homeostasis during periods of high metabolic stress.[8][9][10]

  • Mitochondrial Protection: Creatine has been shown to stabilize the mitochondrial creatine kinase and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.[8][9][10]

  • Antioxidant Properties: Creatine supplementation has been associated with a reduction in oxidative stress markers in animal models of neurodegeneration.[8][9] It may exert this effect by mitigating mitochondrial dysfunction, a primary source of reactive oxygen species (ROS).

  • Anti-apoptotic and Anti-excitotoxic Effects: By preserving cellular energy levels, creatine can help maintain ion gradients across neuronal membranes, reducing the likelihood of excitotoxic cell death and subsequent apoptosis.[1][2]

Below is a diagram illustrating the central role of the Creatine/Phosphocreatine system in neuronal energy metabolism.

Creatine-Phosphocreatine Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_ATP ATP Mito_CK mtCK Mito_ATP->Mito_CK Mito_ADP ADP Mito_ADP->Mito_ATP Oxidative Phosphorylation Mito_CK->Mito_ADP PCr Phosphocreatine (PCr) Mito_CK->PCr Cyto_ATP ATP Energy_Use Neuronal Energy Utilization (e.g., Ion Pumps, Neurotransmission) Cyto_ATP->Energy_Use Cyto_ADP ADP Cyto_CK cytoCK Cyto_ADP->Cyto_CK Cyto_CK->Cyto_ATP Cr Creatine (Cr) Cyto_CK->Cr PCr->Cyto_CK Cr->Mito_CK Energy_Use->Cyto_ADP

Caption: The Creatine-Phosphocreatine energy shuttle in neurons.

Data Presentation: Summary of Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the effects of creatine in various models of neurodegenerative diseases.

Table 1: Preclinical Studies of Creatine in Animal Models of Neurodegenerative Diseases
Disease ModelAnimal ModelCreatine FormDosageDurationKey FindingsReference(s)
Huntington's Disease (HD) R6/2 Transgenic MiceMonohydrate1%, 2%, 3% in dietLifespanDose-dependent improvement in survival and motor performance.[11]
Huntington's Disease (HD) Malonate-induced striatal lesions in ratsMonohydrate0.25% to 3% in diet2 weeksDose-dependent neuroprotection against lesions.[12]
Parkinson's Disease (PD) MPTP-induced miceMonohydrateNot specifiedNot specifiedNeuroprotective against dopamine (B1211576) depletion and neuronal loss.[13]
Parkinson's Disease (PD) Rotenone-induced miceMonohydrate370 & 720 mg/kg/day (p.o.)21 daysImproved oxidative state but no enhancement of motor functions.[2][14]
Amyotrophic Lateral Sclerosis (ALS) G93A Transgenic MiceMonohydrate1% and 2% in dietLifespanDose-dependent improvement in motor performance and extended survival.[8][9][10]
Alzheimer's Disease (AD) Animal modelsMonohydrateNot specifiedNot specifiedImproved brain bioenergetics, cognition, and reduced AD biomarkers.[15][16][17]
Table 2: Clinical Trials of Creatine in Patients with Neurodegenerative Diseases
DiseaseCreatine FormDosageDurationNo. of PatientsKey FindingsReference(s)
Huntington's Disease (HD) MonohydrateUp to 40 g/day Up to 48 months553No significant slowing of functional decline.[18]
Parkinson's Disease (PD) MonohydrateLoading: 20 g/day ; Maintenance: 2-4 g/day 2 years194 (in 2 RCTs)No significant improvement in motor function or quality of life.[13]
Amyotrophic Lateral Sclerosis (ALS) Monohydrate5-10 g/day Not specified386 (in 3 trials)No statistically significant effect on survival or disease progression.[[“]]
Alzheimer's Disease (AD) Monohydrate20 g/day 8 weeks20 (pilot study)Feasible and produced moderate improvements in working memory.[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of research findings. Below are representative protocols for preclinical and clinical studies involving creatine supplementation.

Protocol 1: Oral Administration of Creatine Monohydrate in a Mouse Model of Neurodegeneration (e.g., G93A ALS model)

Objective: To assess the effect of dietary creatine monohydrate supplementation on disease progression and survival in a transgenic mouse model of ALS.

Materials:

  • G93A transgenic mice and wild-type littermates

  • Standard rodent chow

  • Creatine monohydrate powder

  • Precision balance

  • Food mixer

  • Apparatus for motor function assessment (e.g., rotarod)

Procedure:

  • Animal Housing and Diet Preparation:

    • House mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

    • Prepare creatine-supplemented diets by thoroughly mixing creatine monohydrate powder with powdered standard rodent chow to achieve final concentrations of 1% or 2% (w/w). A binder such as egg may be used to reformulate the chow into pellets.[20]

    • Prepare a control diet using the same procedure without the addition of creatine.

  • Treatment Administration:

    • At a presymptomatic age (e.g., 60 days), randomly assign G93A mice to control, 1% creatine, or 2% creatine diet groups.

    • Provide the respective diets to the mice for the remainder of their lifespan.

  • Outcome Measures:

    • Motor Performance: Assess motor function weekly or bi-weekly using a rotarod apparatus. Record the latency to fall for each mouse.

    • Survival: Monitor mice daily and record the date of death or euthanasia when humane endpoints are reached (e.g., inability to right within 30 seconds).

    • Histological Analysis: At a predetermined time point (e.g., 120 days), perfuse a subset of mice and collect spinal cord and brain tissue for histological analysis of motor neuron loss and oxidative damage markers.[8][9]

start Start: G93A Mice (Presymptomatic) randomization Randomization start->randomization control Control Diet Group randomization->control creatine1 1% Creatine Diet Group randomization->creatine1 creatine2 2% Creatine Diet Group randomization->creatine2 monitoring Weekly/Bi-weekly Monitoring control->monitoring creatine1->monitoring creatine2->monitoring motor Motor Performance (Rotarod) monitoring->motor survival Survival Analysis monitoring->survival histology Histology (at 120 days) monitoring->histology endpoint Endpoint: Disease Progression & Survival Data motor->endpoint survival->endpoint histology->endpoint

Caption: Workflow for a preclinical study of creatine in a mouse model.

Protocol 2: A Double-Blind, Placebo-Controlled Clinical Trial of Creatine Monohydrate in Early-Stage Neurodegenerative Disease

Objective: To evaluate the efficacy and safety of oral creatine monohydrate supplementation in slowing disease progression in patients with early-stage neurodegenerative disease.

Materials:

  • Creatine monohydrate powder (pharmaceutical grade)

  • Matching placebo powder (e.g., maltodextrin)

  • Identical, opaque containers for dispensing

  • Standardized clinical assessment tools (e.g., Unified Huntington's Disease Rating Scale - UHDRS, Unified Parkinson's Disease Rating Scale - UPDRS, ALS Functional Rating Scale-Revised - ALSFRS-R)

Procedure:

  • Participant Recruitment and Baseline Assessment:

    • Recruit patients with a confirmed diagnosis of the target neurodegenerative disease at an early stage.

    • Obtain informed consent from all participants.

    • Conduct comprehensive baseline assessments, including the relevant functional rating scale, cognitive tests, and safety laboratory tests (e.g., renal function).

  • Randomization and Blinding:

    • Randomly assign participants in a 1:1 ratio to receive either creatine monohydrate or placebo.

    • The study should be double-blinded, meaning neither the participants nor the investigators know the treatment assignment.

  • Intervention:

    • Instruct participants in the active group to take a specified dose of creatine monohydrate (e.g., 10g daily), dissolved in a beverage of their choice.

    • Instruct participants in the placebo group to take an identical-looking and tasting placebo powder in the same manner.

    • The duration of the intervention should be predefined (e.g., 12-24 months).

  • Follow-up and Outcome Assessment:

    • Schedule regular follow-up visits (e.g., every 3-6 months) to assess disease progression using the primary functional rating scale.

    • Monitor for adverse events and assess treatment adherence at each visit.

    • Conduct safety laboratory tests periodically throughout the trial.

  • Data Analysis:

    • The primary outcome is typically the rate of change in the functional rating scale score over the study period.

    • Compare the change from baseline between the creatine and placebo groups using appropriate statistical methods (e.g., mixed-effects models for repeated measures).

start Patient Recruitment (Early-Stage Disease) baseline Baseline Assessment (Functional Scales, Safety Labs) start->baseline randomization Randomization (Double-Blind) baseline->randomization creatine_arm Creatine Monohydrate Group (e.g., 10g/day) randomization->creatine_arm placebo_arm Placebo Group randomization->placebo_arm follow_up Regular Follow-up Visits (e.g., every 3-6 months) creatine_arm->follow_up placebo_arm->follow_up assessment Outcome Assessment (Functional Scales, Adverse Events) follow_up->assessment assessment->follow_up Repeat until end of study analysis Final Data Analysis (Comparison of Progression Rates) assessment->analysis

References

Application Notes and Protocols: Assessing the Impact of Creatine Citrate on Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine (B1669601) is a naturally occurring compound that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its primary function is to serve as a temporal and spatial buffer for intracellular adenosine (B11128) triphosphate (ATP) through the phosphocreatine (B42189) (PCr)/creatine kinase (CK) system.[1] Upon cellular uptake, creatine is phosphorylated by creatine kinase to form phosphocreatine. This high-energy phosphate (B84403) molecule can rapidly regenerate ATP from adenosine diphosphate (B83284) (ADP), thus maintaining the cellular ATP pool during periods of high energy expenditure.[2]

While the vast majority of research has focused on creatine monohydrate, other salt forms, such as creatine citrate (B86180), have been developed. Creatine citrate is formed by binding creatine to citric acid and is suggested to have different solubility properties.[3][4] However, the scientific consensus indicates that the bioenergetic benefits are primarily attributable to the creatine molecule itself, with limited evidence to suggest the superiority of one salt form over another in terms of ultimate cellular effects.[3][4]

These application notes provide a comprehensive guide for researchers interested in assessing the specific impact of this compound on cellular bioenergetics. We will detail experimental protocols for key assays, present available quantitative data in a structured format, and visualize the underlying molecular pathways and experimental workflows. Given the limited published data specifically on this compound's effects on cellular bioenergetics parameters like Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), the provided protocols are based on established methods for creatine compounds in general and should be optimized for specific cell types and experimental conditions.

Data Presentation

The following tables summarize the quantitative data on the effects of creatine supplementation on cellular bioenergetics. It is important to note that much of the available data is for creatine monohydrate, but is presented here as a likely indicator of the effects of this compound, given that the active molecule is creatine.

Table 1: Effect of Creatine Supplementation on Anaerobic ATP Synthesis

ParameterPre-Supplementation (mmol/kg ww/sec)Post-Supplementation (mmol/kg ww/sec)Percentage ChangeReference
ATP Synthesis Rate (from PCr hydrolysis)0.64 ± 0.080.86 ± 0.14+34.4%[5]
Total Anaerobic ATP Synthesis Rate0.97 ± 0.161.33 ± 0.27+37.1%[5]
Data from a study on creatine monohydrate supplementation.

Table 2: Comparative Effects of this compound and Creatine Pyruvate on Performance and Oxygen Consumption

ParameterThis compound (Post-Supplementation)Creatine Pyruvate (Post-Supplementation)Placebo (Post-Supplementation)Reference
Mean Power (over all intervals) Significant increase (p < 0.01 vs. placebo)Significant increase (p < 0.001 vs. placebo)No significant increase[6]
Oxygen Consumption (during rest periods) No significant improvementSignificant increase (p < 0.05 vs. placebo)No significant improvement[6]
Contraction Velocity Significant increase (p < 0.01 vs. placebo)Significant increase (p < 0.001 vs. placebo)No significant change[6]
This study directly compared this compound and creatine pyruvate.

Table 3: Cellular Bioenergetic Parameters (Seahorse XF Assay)

ParameterControl (Baseline)This compound TreatedExpected Outcome
Basal OCR (pmol/min) Vehicle Control ValueTo be determined experimentallyPotential Increase
ATP-linked Respiration (pmol/min) Vehicle Control ValueTo be determined experimentallyPotential Increase
Maximal Respiration (pmol/min) Vehicle Control ValueTo be determined experimentallyPotential Increase
Spare Respiratory Capacity (%) Vehicle Control ValueTo be determined experimentallyPotential Increase
Basal ECAR (mpH/min) Vehicle Control ValueTo be determined experimentallyPotential Decrease
This table outlines the expected outcomes of a Seahorse XF Mito Stress Test following this compound treatment, based on the known mechanisms of creatine. Specific quantitative data for this compound is not readily available in the literature and needs to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a sterile, stable stock solution of this compound for treating cells in culture.

Materials:

  • This compound powder (high purity)

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Water bath or incubator set to 37-50°C (optional)

  • Sterile single-use aliquots (e.g., cryovials)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.

  • Dissolving: Transfer the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile water or PBS.

  • Warming (Optional but Recommended): Creatine salts can have limited solubility at room temperature.[7] To facilitate dissolution, place the tube in a water bath or incubator at a maximum of 50°C.[7] Intermittently vortex or gently swirl the tube until the this compound is fully dissolved. The solution should be clear.

  • Final Volume and Cooling: Once dissolved, bring the solution to the final desired volume with sterile water or PBS. Allow the solution to cool to room temperature.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol 2: In Vitro Treatment of Cells with this compound

Objective: To treat cultured cells with this compound prior to bioenergetic analysis.

Materials:

  • Cultured cells of interest (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Sterile this compound stock solution (from Protocol 1)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture plates (e.g., 96-well plates for Seahorse analysis) at a density optimized for the specific cell line and assay.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours or until they reach the desired confluency.

  • Treatment Preparation: Thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. A typical starting concentration for in vitro creatine studies is in the range of 5-10 mM.[8] However, a dose-response experiment is recommended to determine the optimal concentration for the cell line being used.

  • Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired treatment duration. A common incubation period for observing metabolic changes with creatine is 24-48 hours.[7]

Protocol 3: Assessment of Mitochondrial Respiration using the Seahorse XF Mito Stress Test

Objective: To measure key parameters of mitochondrial function in cells treated with this compound.

Materials:

  • Cells treated with this compound (from Protocol 2) in a Seahorse XF plate

  • Seahorse XF Base Medium (or other appropriate assay medium)

  • Glucose, Pyruvate, and Glutamine supplements

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine according to the manufacturer's instructions. Warm the medium to 37°C and adjust the pH to 7.4.

  • Medium Exchange: Remove the culture medium from the cells and wash once with the pre-warmed Seahorse XF assay medium. Then, add the final volume of assay medium to each well.

  • Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the cells to equilibrate.

  • Prepare Injector Cartridge: Hydrate the Seahorse XF sensor cartridge overnight according to the manufacturer's protocol. On the day of the assay, load the injection ports with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at the concentrations recommended by the manufacturer or optimized for your cell type.

  • Run Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibration plate with the cell plate and initiate the assay. The instrument will measure the basal OCR and then sequentially inject the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: After the run, normalize the data to cell number or protein content. The key parameters (Basal OCR, ATP Production, Maximal Respiration, Spare Respiratory Capacity) can then be calculated.

Protocol 4: Assessment of Glycolytic Function using the Seahorse XF Glycolytic Rate Assay

Objective: To measure the rate of glycolysis in cells treated with this compound.

Materials:

  • Cells treated with this compound (from Protocol 2) in a Seahorse XF plate

  • Seahorse XF Base Medium (or other appropriate assay medium)

  • Glucose, Pyruvate, and Glutamine supplements

  • Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)

  • Seahorse XF Analyzer

Procedure:

  • Assay Preparation: Follow steps 1-4 from Protocol 3, preparing the assay medium and injector cartridge with the reagents from the Glycolytic Rate Assay Kit (Rotenone/Antimycin A and 2-Deoxyglucose).

  • Run Assay: Calibrate the analyzer and run the assay. The instrument will measure the basal ECAR and OCR. It will then inject Rotenone/Antimycin A to inhibit mitochondrial respiration and subsequently inject 2-Deoxyglucose (2-DG) to inhibit glycolysis.

  • Data Analysis: Normalize the data. The key parameters, including basal ECAR and compensatory glycolysis, can be calculated to determine the effect of this compound on the glycolytic rate.

Mandatory Visualization

Signaling Pathway: Creatine's Influence on Cellular Bioenergetics and AMPK Signaling

Creatine_Signaling cluster_extracellular Extracellular Space cluster_cell Intracellular Space Creatine_Citrate This compound Creatine_Transporter Creatine Transporter (SLC6A8) Creatine_Citrate->Creatine_Transporter Uptake Creatine Creatine Creatine_Transporter->Creatine CK_cyto Cytosolic Creatine Kinase Creatine->CK_cyto PCr Phosphocreatine (PCr) PCr->CK_cyto ADP -> ATP Bioenergetic_Benefits Enhanced Bioenergetics: - Increased ATP regeneration - Improved mitochondrial function - Reduced reliance on glycolysis PCr->Bioenergetic_Benefits ATP ATP ADP ADP AMP AMP ADP->AMP CK_cyto->PCr ATP -> ADP AMPK AMPK AMP->AMPK Activates Mitochondria Mitochondria AMPK->Mitochondria Promotes Biogenesis & Function Glycolysis Glycolysis AMPK->Glycolysis Inhibits (indirectly) Mitochondria->ATP Oxidative Phosphorylation Mitochondria->Bioenergetic_Benefits Glycolysis->ATP Substrate-Level Phosphorylation Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in Seahorse XF plate Treat_Cells Treat cells with This compound (or vehicle) Seed_Cells->Treat_Cells Medium_Exchange Wash and replace with Seahorse XF assay medium Hydrate_Cartridge Hydrate sensor cartridge in calibrant overnight Load_Cartridge Load injector ports with: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A Equilibrate Incubate in non-CO2 incubator at 37°C Medium_Exchange->Equilibrate Run_Assay Run Mito Stress Test Equilibrate->Run_Assay Calibrate Calibrate Seahorse Analyzer Load_Cartridge->Calibrate Calibrate->Run_Assay Analyze_Data Analyze OCR data and normalize to cell number Run_Assay->Analyze_Data

References

Application Notes and Protocols: Creatine Citrate in Ischemic Brain Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of creatine (B1669601), with a specific focus on creatine citrate (B86180) where data is available, in preclinical studies of ischemic brain injury. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of creatine compounds.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. A key element of this cascade is a severe depletion of cellular energy stores, primarily adenosine (B11128) triphosphate (ATP). Creatine, a naturally occurring compound, plays a crucial role in cellular energy homeostasis by serving as a temporal and spatial buffer for ATP. Oral supplementation with creatine has been shown to increase brain creatine and phosphocreatine (B42189) levels, thereby enhancing the brain's capacity to withstand metabolic insults.[1][2][3] Studies in animal models of ischemic stroke have demonstrated that prophylactic administration of creatine can significantly reduce infarct volume and improve neurological outcomes.[1][4][5] The neuroprotective effects of creatine are attributed to its ability to maintain cellular ATP levels, which in turn inhibits downstream apoptotic pathways involving cytochrome c release and caspase-3 activation.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of creatine supplementation in animal models of ischemic brain injury. While the primary focus is on creatine citrate, data from studies using other forms of creatine are included for comparative purposes, as the underlying mechanisms are expected to be similar.

Table 1: Creatine Dosage and Administration in Rodent Models of Ischemic Stroke

Creatine FormAnimal ModelDosageAdministration RouteDurationReference
This compoundRatNot SpecifiedOral30 days post-ischemia[6]
Creatine (unspecified)Mouse2% in dietOral4 weeks[1]
Creatine (unspecified)Mouse0.5%, 1%, 2% in dietOral3 weeks[5]
Creatine (unspecified)Mouse30 mg/gIntraperitonealSingle dose post-MCAO[5]

Table 2: Neuroprotective Effects of Creatine Supplementation in Ischemic Stroke Models

Creatine FormAnimal ModelIschemia ModelKey FindingsReference
This compoundRatThree-vessel occlusionPositive effect on brain bioenergetics when supplemented during reperfusion.[6]
Creatine (unspecified)MouseMCAO (2 hr)Remarkable reduction in ischemic brain infarction.[1]
Creatine (unspecified)MouseMCAO (45 min)40% reduction in infarct volume.[4][5]
Creatine (unspecified)MouseMCAO (45 min)Significant reduction in infarct volumes with 1% and 2% creatine diets.[5]

Table 3: Biochemical and Cellular Outcomes of Creatine Supplementation in Ischemic Brain Injury

Creatine FormAnimal ModelOutcome MeasureEffect of CreatineReference
Creatine (unspecified)MouseCerebral ATP depletionBuffered ischemia-mediated ATP depletion.[1][3]
Creatine (unspecified)MouseCaspase-3 activationSignificantly reduced post-ischemic activation.[1][3]
Creatine (unspecified)MouseCytochrome c releaseSignificantly reduced post-ischemic release.[1][3]
Creatine (unspecified)MouseCerebral Blood FlowAugmented cerebral blood flow after stroke.[4]

Experimental Protocols

Animal Model and Creatine Administration

a. Animals:

  • Male C57BL/6 mice (18-22 g) or Wistar rats are commonly used.[1][6][7]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

b. This compound Administration:

  • Oral Gavage: Prepare a suspension of this compound in a suitable vehicle (e.g., distilled water, saline). Administer the desired dose daily via oral gavage for the specified duration (e.g., 30 days).[6]

  • Dietary Supplementation: Incorporate this compound into the standard rodent chow at the desired concentration (e.g., 1% or 2% w/w). Provide the supplemented diet for a specified period (e.g., 3-4 weeks) prior to the induction of ischemia.[1][2][5]

Induction of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The intraluminal suture method for MCAO is a widely accepted model for inducing focal cerebral ischemia.[7][8][9][10][11]

a. Suture Preparation:

  • Use a 6-0 nylon monofilament for mice or a 4-0 for rats.[8]

  • Heat the tip of the filament to create a blunted, bulb-shaped end to effectively occlude the MCA.[8]

  • Coat the tip with silicone (e.g., Xantopren) or poly-L-lysine to improve occlusion and reduce variability.[7][8]

b. Surgical Procedure:

  • Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C.[7][9]

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]

  • Ligate the distal ECA.[11]

  • Place a temporary ligature around the CCA.[9]

  • Make a small incision in the ECA stump.

  • Introduce the prepared monofilament through the ECA and advance it into the ICA until it occludes the origin of the MCA (approximately 10-11 mm in mice).[7][8]

  • Secure the filament in place for the desired duration of ischemia (e.g., 30, 45, 60, or 120 minutes).[1][7][10]

  • For reperfusion, withdraw the filament.[7]

  • Close the incision and allow the animal to recover. Provide post-operative care, including analgesia and hydration.[9]

Assessment of Ischemic Injury

a. Infarct Volume Measurement:

  • 24 hours after reperfusion, euthanize the animal.[8]

  • Remove the brain and slice it into 1-2 mm coronal sections.[8]

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[8]

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Biochemical Assays

a. ATP Level Measurement:

  • At the desired time point post-ischemia, harvest the brain tissue from the ischemic and contralateral hemispheres.

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Homogenize the tissue in a suitable buffer.

  • Use a commercially available ATP assay kit (e.g., luciferase-based) to measure ATP concentrations according to the manufacturer's instructions.

  • Normalize ATP levels to the total protein concentration of the tissue homogenate.

b. Caspase-3 Activity Assay:

  • Prepare cytosolic extracts from the brain tissue of both hemispheres.

  • Use a fluorometric assay based on the cleavage of a specific caspase-3 substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[12]

  • Incubate the protein extracts with the substrate and measure the fluorescence of the cleaved AMC product at an excitation of ~380-400 nm and an emission of ~460-505 nm.[13]

  • Express caspase-3 activity as picomoles of AMC released per minute per milligram of protein.[12]

Signaling Pathways and Experimental Workflows

Creatine_Neuroprotection_Pathway cluster_creatine Creatine Supplementation cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects cluster_outcome Outcome Creatine This compound PCr Increased Phosphocreatine (PCr) Creatine->PCr Increases ATP ATP Maintenance PCr->ATP Buffers Mito Mitochondrial Stabilization ATP->Mito Supports CytoC Cytochrome c Release Inhibition Mito->CytoC Prevents Casp3 Caspase-3 Activation Inhibition CytoC->Casp3 Inhibits Apoptosis Reduced Apoptosis Casp3->Apoptosis Reduces Neuroprotection Neuroprotection & Reduced Infarct Volume Apoptosis->Neuroprotection Leads to

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Mice, Rats) Creatine_Admin This compound Administration (Diet or Gavage for 3-4 weeks) Animal_Model->Creatine_Admin MCAO Induce Ischemic Brain Injury (MCAO Model) Creatine_Admin->MCAO Reperfusion Reperfusion Period (e.g., 24 hours) MCAO->Reperfusion Infarct_Volume Assess Infarct Volume (TTC Staining) Reperfusion->Infarct_Volume Biochem_Assays Biochemical Analysis (ATP, Caspase-3 Activity) Reperfusion->Biochem_Assays Data_Analysis Data Analysis and Interpretation Infarct_Volume->Data_Analysis Biochem_Assays->Data_Analysis

References

Application Notes and Protocols for Creatine Citrate Supplementation in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies in mice to evaluate the effects of creatine (B1669601) citrate (B86180) supplementation. The protocols outlined below cover administration, behavioral assessments, biochemical analyses, and histological examinations.

Introduction

Creatine is a naturally occurring compound pivotal for cellular energy metabolism, particularly in tissues with high energy demands like skeletal muscle and brain.[1][2] Creatine citrate, a salt form of creatine, offers improved solubility in water compared to the more commonly studied creatine monohydrate, which may be advantageous for oral administration in animal studies.[3][4][5] These protocols are designed to provide a standardized framework for investigating the physiological and biochemical effects of this compound supplementation in mouse models.

Materials and Reagents

  • This compound (ensure high purity)

  • Sterile, deionized water

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Standard laboratory mouse chow

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Reagents and kits for biochemical assays (Creatine, Creatinine (B1669602), AST, ALT, TAS, TOS)

  • Reagents for histological staining (Hematoxylin and Eosin, Masson's Trichrome)

  • Standard laboratory equipment (vortex mixer, centrifuge, microscope, etc.)

Experimental Design and Protocols

Animal Model
  • Species and Strain: C57BL/6J mice are commonly used in metabolic and neurodegenerative research.[6][7] The choice of strain should be justified based on the specific research question.

  • Age and Sex: Use mice of a consistent age and sex to minimize variability. Both male and female mice can be used, but should be analyzed separately.[8]

  • Housing and Acclimation: House mice in a controlled environment (12:12 hour light:dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow for at least one week of acclimation before starting the experiment.

This compound Preparation and Administration

This compound has a higher solubility in water than creatine monohydrate.[3] However, its stability in aqueous solution is pH and temperature-dependent, with degradation to creatinine occurring more rapidly at lower pH and higher temperatures.[3][5] Therefore, it is recommended to prepare fresh solutions daily.

Protocol for Oral Gavage Administration:

  • Dosage Calculation: Dosages in mice often range from 0.3 mg/kg to 50 mg/kg body weight.[9][10] The appropriate dose will depend on the study's objectives.

  • Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in sterile, deionized water. A saturated solution of trithis compound in water has a pH of 3.2.[3]

    • Vortex thoroughly to ensure complete dissolution.

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the nose to the last rib to determine the correct insertion length for the gavage needle.[11]

    • Insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and gently advance it into the esophagus.[9][11]

    • Slowly administer the this compound solution.[9]

    • The administration volume should not exceed 10 mL/kg body weight.[9]

    • Monitor the mouse for any signs of distress after administration.[9]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a 4-week this compound supplementation study.

G cluster_prep Week 0: Preparation cluster_treatment Weeks 1-4: Treatment Period cluster_endpoint End of Week 4: Endpoint Analysis Acclimation Acclimation (1 week) Baseline Baseline Measurements (Body Weight, Grip Strength, Rotarod) Acclimation->Baseline Randomization Randomization into Groups (Control vs. This compound) Baseline->Randomization Daily_Gavage Daily Oral Gavage Randomization->Daily_Gavage Weekly_Measurements Weekly Measurements (Body Weight, Behavioral Tests) Daily_Gavage->Weekly_Measurements Final_Behavioral Final Behavioral Tests Weekly_Measurements->Final_Behavioral Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Final_Behavioral->Sacrifice Biochemical Biochemical Assays Sacrifice->Biochemical Histology Histological Analysis Sacrifice->Histology

Experimental workflow for a 4-week study.

Outcome Measures and Protocols

Behavioral Assessments

A battery of behavioral tests should be performed to assess motor function, coordination, and strength.[12][13]

Protocol for Grip Strength Test:

  • The mouse is held by the tail and allowed to grasp a horizontal bar connected to a force meter.[14]

  • The mouse is gently pulled backward until it releases its grip.[14]

  • The peak force exerted is recorded.[14]

  • Perform five trials and record the average or maximum force.[14]

Protocol for Rotarod Test:

  • Place the mouse on a rotating rod.[12][13]

  • The rod's speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).[12][13]

  • Record the latency to fall off the rod.[12][13]

  • Conduct three trials with a rest period in between, and use the best performance for analysis.[12][13]

Protocol for Open Field Test:

  • Place the mouse in the center of an open field apparatus (e.g., a 40x40 cm box).[13]

  • Use video tracking software to record movement for a set duration (e.g., 5-10 minutes).[13]

  • Analyze parameters such as total distance traveled, speed, and time spent in the center versus the periphery.[13]

Biochemical Analyses

At the end of the study, collect blood and tissue samples for biochemical analysis.

Protocol for Blood and Tissue Collection:

  • Anesthetize the mouse.

  • Collect blood via cardiac puncture into appropriate tubes.

  • Centrifuge the blood to separate plasma or serum.

  • Perfuse the mouse with saline to remove blood from the tissues.

  • Dissect and collect tissues of interest (e.g., gastrocnemius, soleus, brain, liver).

  • Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.

Biochemical Assays:

  • Creatine and Creatinine: Measure levels in serum/plasma and muscle homogenates using commercially available assay kits.[15][16]

  • Muscle Damage Markers: Assess serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[17][18]

  • Oxidative Stress Markers: Measure total antioxidant status (TAS) and total oxidant status (TOS) in plasma or tissue homogenates.[19]

Histological Analysis

Histological examination of muscle and other tissues can reveal structural changes.

Protocol for Histological Staining:

  • Fix tissue samples in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin (B1166041).

  • Section the paraffin blocks (e.g., 5 µm thickness).[19]

  • Hematoxylin and Eosin (H&E) Staining: To visualize general morphology, inflammatory infiltrates, and myo-fiber integrity.[19][20]

  • Masson's Trichrome Staining: To assess for fibrosis by staining collagen blue.[19]

  • Examine the stained sections under a microscope and perform quantitative analysis (e.g., fiber cross-sectional area, percentage of fibrotic tissue).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: Behavioral Assessment Data

GroupGrip Strength (g)Rotarod Latency (s)Total Distance in Open Field (m)
ControlMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEM

Table 2: Serum Biochemical Parameters

GroupCreatine (µM)Creatinine (µM)AST (U/L)ALT (U/L)TAS (mmol/L)TOS (µmol/L)
ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Muscle Histomorphometry (Gastrocnemius)

GroupFiber Cross-Sectional Area (µm²)Percentage of Fibrotic Area (%)
ControlMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEM

Signaling Pathways

Creatine supplementation is known to influence several key signaling pathways involved in muscle growth and cellular energy homeostasis.

Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy.[21][22] Creatine supplementation has been shown to enhance the activation of this pathway, leading to increased protein synthesis.[1][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Activates Creatine Creatine Akt Akt Creatine->Akt Enhances Activation IGF1 IGF-1 IGF1->IGF1R Binds PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Creatine's influence on the Akt/mTOR signaling pathway.
Satellite Cell Activation

Creatine supplementation can enhance the activation and proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[[“]][24] This is partly mediated through the upregulation of myogenic regulatory factors.

G cluster_muscle_fiber Muscle Fiber Creatine Creatine Supplementation Satellite_Cell Satellite Cell (Quiescent) Creatine->Satellite_Cell Promotes Activation Activated_SC Activated Satellite Cell Satellite_Cell->Activated_SC Proliferation Proliferation Activated_SC->Proliferation Differentiation Differentiation Proliferation->Differentiation Myonuclei Fusion and addition of new myonuclei Differentiation->Myonuclei

Effect of creatine on satellite cell activation.

References

Application Notes and Protocols for Measuring Creatine Citrate Uptake in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) is a critical molecule for energy homeostasis in cells with high and fluctuating energy demands, such as neurons.[1] It participates in the phosphocreatine (B42189) (PCr) shuttle, rapidly regenerating adenosine (B11128) triphosphate (ATP) to buffer cellular energy levels.[2] The uptake of creatine from the extracellular space into neurons is primarily mediated by the sodium- and chloride-dependent creatine transporter (CRT), encoded by the SLC6A8 gene.[3][4] Dysfunctional creatine transport is linked to significant intellectual disabilities, epilepsy, and developmental delays, highlighting the importance of understanding its regulation.[5][6]

These application notes provide detailed protocols for establishing primary neuron cultures and measuring the uptake of creatine, which can be applied to the study of creatine citrate (B86180). We present methodologies using both radiolabeled and stable isotope-labeled creatine, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Section 1: Protocol for Primary Neuron Culture

Isolating and culturing primary neurons from rodent brain tissue is a fundamental technique for creating physiologically relevant in vitro models of the central nervous system.[7][8] The following protocol is a generalized procedure for establishing cortical or hippocampal neuron cultures.

1.1 Materials and Reagents

  • Dissection Media: Ice-cold Dulbecco's Modified Eagle Medium (DMEM) or PBS/Glucose solution.[9][10]

  • Enzymatic Digestion: Papain solution (e.g., ~7.5 units/ml).[11]

  • Enzyme Inhibitor: Trypsin inhibitor solution (e.g., ovomucoid).[11]

  • Plating Media: Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.[8][11]

  • Culture Dishes/Coverslips: Coated with Poly-D-Lysine (PDL) and/or Laminin to promote neuron adhesion.[7][9][11]

  • Equipment: Sterile dissection tools, centrifuges, incubators (37°C, 5% CO2), and a biosafety cabinet.

1.2 Experimental Protocol: Primary Cortical Neuron Isolation

  • Preparation (Day 1): Coat culture plates or coverslips with Poly-D-Lysine solution and incubate overnight in a 37°C/5% CO2 incubator. The next day, wash twice with sterile water and leave in the incubator until needed.[10]

  • Dissection (Day 2): Euthanize newborn (P0-P1) mouse or rat pups according to approved institutional guidelines.[7][11] Dissect the cerebral cortices in ice-cold dissection media under sterile conditions.[7] Carefully remove the meninges.[10]

  • Digestion: Transfer the tissue to a papain solution and incubate at 33-37°C for 30-45 minutes, with gentle mixing every 5-15 minutes.[10][11]

  • Dissociation: Stop the digestion by washing the tissue with media containing an enzyme inhibitor.[10] Mechanically dissociate the tissue by gently triturating with a series of fire-polished Pasteur pipettes or standard P1000 tips until a single-cell suspension is achieved.[7][10]

  • Cell Counting & Plating: Pass the cell suspension through a mesh filter (e.g., 20-40 µm) to remove remaining clumps.[11] Perform a cell count using a hemocytometer and Trypan blue to assess viability.[10]

  • Plating: Dilute the cells to the desired density (e.g., 70,000 neurons per 12 mm coverslip) in pre-warmed plating medium and plate onto the coated dishes/coverslips.[11]

  • Maintenance: Incubate the cultures at 37°C in 5% or 10% CO2.[7][11] After 2-3 days in vitro (DIV), perform a half-media change. To inhibit the growth of non-neuronal dividing cells like glia, an anti-mitotic agent such as AraC (10 µM) can be added at DIV 2.[11] Continue with partial media changes every 3-4 days. Neurons will be mature and suitable for uptake experiments between DIV 7 and DIV 14.

G cluster_prep Day 1: Preparation cluster_iso Day 2: Isolation & Culture cluster_maint Maintenance & Maturation p1 Coat Plates/Coverslips (Poly-D-Lysine/Laminin) p2 Incubate Overnight p1->p2 p3 Wash with Sterile Water p2->p3 i1 Dissect Cortices from P0-P1 Pups i2 Digest Tissue (Papain) i1->i2 i3 Mechanically Dissociate (Trituration) i2->i3 i4 Filter & Count Cells i3->i4 i5 Plate Neurons in Culture Medium i4->i5 i6 Incubate (37°C, 5% CO2) i5->i6 m1 Half-Media Change (DIV 2-3) i6->m1 m2 Add Anti-mitotic Agent (Optional, e.g., AraC) m1->m2 m3 Mature Culture (Ready at DIV 7-14) m2->m3

Fig 1. Experimental workflow for primary neuron culture.

Section 2: Protocols for Measuring Creatine Uptake

The most common methods to quantify creatine uptake involve using labeled creatine molecules. While these protocols are for creatine, they are directly applicable to creatine citrate, as the uptake is dependent on the creatine moiety.

2.1 Method A: Radiolabeled Creatine Uptake Assay

This classic method uses radiolabeled creatine (e.g., [¹⁴C]-Creatine) to measure transport activity.

  • Cell Plating: Seed primary neurons in 24- or 48-well plates at a suitable density and culture for 7-14 days.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells in the uptake buffer for 15-30 minutes at 37°C.

  • Uptake Initiation: Start the uptake by replacing the buffer with fresh uptake buffer containing a known concentration of [¹⁴C]-Creatine (and unlabeled creatine/creatine citrate as needed). For kinetic studies, use a range of substrate concentrations.

    • Negative Control: To determine non-specific uptake, include a condition where the SLC6A8 transporter is inhibited with a competitive inhibitor like β-guanidinopropionate (GPA).[12] Another control is to perform the uptake at 4°C to inhibit active transport.[4]

  • Uptake Termination: After a defined incubation period (e.g., 10-60 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) to normalize the uptake data (e.g., in nmol/mg protein/min).

2.2 Method B: Stable Isotope-Labeled Creatine Uptake with Mass Spectrometry

This method offers high sensitivity and specificity without the use of radioactivity.

  • Cell Plating & Pre-incubation: Follow steps 1 and 2 from Method A.

  • Uptake Initiation: Initiate the uptake using buffer containing a known concentration of a stable isotope-labeled creatine, such as D3-Creatine ([D3]Cr).[13][14]

  • Uptake Termination & Washing: Follow step 4 from Method A.

  • Cell Lysis & Metabolite Extraction: Lyse the cells and extract metabolites, typically using a cold methanol/acetonitrile/water solution.

  • Quantification: Analyze the cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Capillary Electrophoresis-Mass Spectrometry (CE-MS) to quantify the amount of intracellular [D3]Cr.[13][14][15]

  • Normalization: Normalize the data to total protein concentration or cell number.

G cluster_controls Controls s1 Seed Primary Neurons in Multi-well Plate s2 Culture for 7-14 DIV s1->s2 s3 Wash with Uptake Buffer s2->s3 s4 Pre-incubate at 37°C s3->s4 s5 Add Labeled Creatine (e.g., [14C]Cr or [D3]Cr) s4->s5 s6 Incubate for Defined Time s5->s6 c1 Inhibitor (e.g., GPA) s5->c1 c2 Low Temperature (4°C) s5->c2 s7 Terminate Uptake (Aspirate & Wash with Ice-Cold Buffer) s6->s7 s8 Lyse Cells s7->s8 s9 Quantify Intracellular Labeled Creatine s8->s9 s10 Normalize Data (e.g., to Protein Content) s9->s10

Fig 2. General experimental workflow for creatine uptake assays.

Section 3: Signaling and Transport Pathways

Creatine is transported into neurons against its concentration gradient by the SLC6A8 transporter.[3] This process is an active symport mechanism, utilizing the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions.[3] The activity of SLC6A8 can be influenced by the cell's energy status, with cellular energy depletion potentially inhibiting the transporter via the AMPK-mTOR pathway.[2][3] Inside the neuron, creatine is part of the creatine kinase system, where it is reversibly phosphorylated to phosphocreatine (PCr), providing a ready reserve of high-energy phosphates for ATP regeneration.[2]

G cluster_membrane Neuronal Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space (Neuron) transporter SLC6A8 Transporter Cr_in Creatine transporter->Cr_in Cr_out Creatine Cr_out->transporter Co-transport Na_out Na+ Na_out->transporter Co-transport Cl_out Cl- Cl_out->transporter Co-transport PCr Phosphocreatine (PCr) Cr_in->PCr Creatine Kinase ATP ATP PCr->ATP Energy Buffering ADP ADP ATP->ADP Cellular Activity

Fig 3. Mechanism of neuronal creatine uptake via SLC6A8.

Section 4: Quantitative Data Summary

The following table summarizes representative quantitative data for creatine uptake and concentration from published literature. These values can vary significantly based on the specific cell type, culture conditions, and measurement technique.

ParameterValueCell Type / ModelMethodReference
Km (Creatine) 45 µMAstroglia-rich rat brain culturesRadiolabeled Uptake[12]
Vmax 17 nmol/hr/mg proteinAstroglia-rich rat brain culturesRadiolabeled Uptake[12]
Ki (GPA) 15 µMAstroglia-rich rat brain culturesRadiolabeled Uptake[12]
Intracellular Uptake 24.4 ± 5.3 nmol/mg proteinRat cerebellar granule cellsD3-Creatine + ESI-MS/MS[14]
Intracellular Uptake 207.5 ± 119.6 nmol/mg proteinRat type I astrocytesD3-Creatine + ESI-MS/MS[14]
Total Brain Conc. 5 - 10 mmol/kg (wet weight)Human brain (in vivo)Magnetic Resonance Spectroscopy[16]

Note: Data for pure primary neuron cultures are limited; some values are from mixed glial/neuronal or astrocyte-rich cultures, which also express the SLC6A8 transporter.[12][13]

Conclusion

Measuring this compound uptake in primary neuron cultures is essential for investigating neuronal energy metabolism, neuroprotection, and the pathophysiology of creatine transporter deficiency.[1][2][6] The protocols provided here for primary neuron culture and creatine uptake assays, using either radiolabeled or stable isotope-labeled substrates, offer robust methods for researchers. These techniques are fundamental tools for basic neuroscience research and for the preclinical evaluation of therapeutic strategies aimed at modulating neuronal creatine levels.

References

Troubleshooting & Optimization

Technical Support Center: Creatine Citrate Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of creatine (B1669601) citrate (B86180) in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using creatine citrate in aqueous physiological buffers?

The main stability issue with this compound in aqueous solutions is its degradation into creatinine (B1669602) through an intramolecular cyclization.[1][2] This process is non-enzymatic and is significantly influenced by the pH and temperature of the solution.[1][3] While this compound offers higher initial solubility compared to creatine monohydrate, its acidic nature can lower the pH of the buffer, potentially accelerating this degradation.[4][5][6][7]

Q2: How does pH influence the stability of this compound solutions?

The rate of creatine's conversion to creatinine is highly pH-dependent. The degradation is generally faster at lower (more acidic) pH values.[1][2] A saturated solution of trithis compound in water has a pH of 3.2.[4] At a pH of 3.5 and 25°C, approximately 21% of creatine can degrade into creatinine within three days.[2][7][8] Conversely, creatine stability is enhanced at very low pH (<2.5) and in neutral to slightly alkaline conditions (pH 6.5-7.5).[4][7]

Q3: What is the effect of temperature on the stability of this compound solutions?

Higher temperatures accelerate the degradation of creatine to creatinine.[1][2] For instance, one study observed 90% degradation of creatine from a di-creatine citrate solution stored at room temperature (25°C) over 45 days, whereas the degradation was 80% under refrigerated conditions (4°C) over the same period.[9][10][11] Therefore, for long-term experiments, it is crucial to maintain this compound solutions at low temperatures.

Q4: My this compound solution has formed a precipitate after storage at 4°C. What is the cause and how can I resolve this?

Precipitation upon cooling is a common issue. Di-creatine citrate in an aqueous solution can dissociate and eventually crystallize out as creatine monohydrate, which is less soluble than the citrate salt, especially at lower temperatures.[9][10] To resolve this, you can gently warm the solution and agitate it until the precipitate redissolves before use. To prevent this, consider preparing a stock solution at a concentration that remains below the solubility limit of creatine monohydrate at your intended storage temperature.

Q5: How does the stability of this compound compare to that of creatine monohydrate in solution?

While this compound is more soluble in water than creatine monohydrate, it is generally less stable in solution.[4][6][12] The acidic nature of the citrate salt lowers the pH of the solution, which can accelerate the conversion of creatine to creatinine compared to creatine monohydrate in a neutral pH environment.[4][5] In solid form, however, creatine monohydrate is very stable, showing no significant degradation over years, even at elevated temperatures.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Degradation of this compound: The concentration of active creatine may be decreasing over the course of your experiment due to conversion to creatinine, especially if solutions are prepared in advance and stored at room temperature or in acidic buffers.[1][2]- Prepare fresh this compound solutions immediately before each experiment. - If stock solutions are necessary, store them at 4°C or aliquot and freeze at -20°C for longer-term storage. - Quantify the creatine and creatinine content of your solution before use, especially for long-term studies, using a validated analytical method like HPLC.[13] - Maintain the pH of your physiological buffer in the neutral range (6.5-7.5) to minimize degradation.[7]
Precipitate formation in the buffer Supersaturation and crystallization: A solution prepared at a higher temperature may become supersaturated upon cooling, leading to the crystallization of less soluble forms like creatine monohydrate.[9][10]- Prepare solutions at the intended experimental temperature to avoid supersaturation. - If heating is required for dissolution, ensure the final concentration is below the solubility limit at the storage temperature. - If a precipitate forms, gently warm and agitate the solution to redissolve it before use.
Cloudy or hazy solution Incomplete dissolution or microbial growth: this compound may not have fully dissolved, or non-sterile solutions may be contaminated.- Ensure complete dissolution by using a magnetic stirrer or vortexing. - For cell culture or in vivo applications, use sterile buffers and filter-sterilize the final this compound solution using a 0.22 µm filter.

Quantitative Data Summary

Table 1: Solubility of Creatine and its Salts at 20°C

CompoundSolubility (g/L)pH of Saturated Solution
Creatine Monohydrate14~7.0
This compound293.2
Creatine Pyruvate542.6

Data sourced from multiple studies.[4][7][8][14]

Table 2: Impact of pH on Creatine Degradation at 25°C after 3 Days

pHDegradation to Creatinine (%)
7.5Relatively Stable
6.5Relatively Stable
5.5~4%
4.5~12%
3.5~21%

Data represents the general trend of pH-dependent degradation.[2][7][8]

Table 3: Effect of Temperature on Creatine Degradation from a Di-Creatine Citrate Solution over 45 Days

Storage ConditionDegradation (%)
Room Temperature (25°C)~90%
Refrigerated (4°C)~80%

Data from a study on effervescent creatine formulations containing di-creatine citrate.[9][10][11]

Experimental Protocols

Protocol: Quantification of Creatine and Creatinine in Aqueous Buffer using HPLC-UV

This protocol provides a general method for the separation and quantification of creatine and its degradation product, creatinine.

1. Materials and Reagents:

  • This compound

  • Creatinine standard

  • HPLC grade water, methanol, and acetonitrile

  • Phosphoric acid or other suitable buffer components

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

3. Mobile Phase Preparation:

  • A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.045 M, pH 2.8), methanol, sodium dodecyl sulfate, and acetonitrile.[15] The exact composition may need optimization for your specific column and system.

  • Filter and degas the mobile phase before use.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of creatine and creatinine in the mobile phase (e.g., 1 mg/mL). From these, prepare a series of mixed working standards with varying concentrations to generate a calibration curve (e.g., 0.01-2 mg/mL).[15]

  • Sample Preparation: Dilute your experimental samples containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted samples through a 0.22 µm syringe filter before injection.

5. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • UV Detection: 198 nm or 210 nm[13][15]

  • Run Time: Typically under 10 minutes for isocratic elution.

6. Data Analysis:

  • Generate a calibration curve for both creatine and creatinine by plotting the peak area against the concentration of the standards.

  • Determine the concentration of creatine and creatinine in your experimental samples by interpolating their peak areas from the respective calibration curves.

Visualizations

cluster_conditions Accelerated by: Creatine Creatine TransitionState Cyclical Transition State Creatine->TransitionState Intramolecular Nucleophilic Attack Creatinine Creatinine TransitionState->Creatinine Dehydration H2O_out H₂O TransitionState->H2O_out Low_pH Low pH (e.g., 3.5-5.5) High_Temp High Temperature

Creatine to Creatinine Degradation Pathway

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep_Sol Prepare this compound in Physiological Buffer Incubate Incubate under Experimental Conditions (Time, Temp, pH) Prep_Sol->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Dilute Dilute Sample in Mobile Phase Time_Points->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject onto C18 Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (198-210 nm) Separate->Detect Quantify Quantify Peaks vs. Calibration Curve Detect->Quantify

Experimental Workflow for Stability Testing

cluster_energy Cellular Energy Buffering Creatine Creatine PCr Phosphocreatine (PCr) (High-Energy Store) Creatine:n->PCr:s Creatine_Kinase Creatine Kinase (CK) Creatine->Creatine_Kinase PCr:s->Creatine:n Energy Replenishment PCr->Creatine_Kinase ATP ATP ADP ADP ATP->ADP Energy Release ATP->Creatine_Kinase Energy_Use Energy Utilization (e.g., Muscle Contraction) ADP->Energy_Use ADP->Creatine_Kinase

Creatine Kinase Signaling Pathway

cluster_regulation Regulation of Creatine Transporter Ext_Creatine Extracellular Creatine SLC6A8 Creatine Transporter (SLC6A8) Ext_Creatine->SLC6A8 Transport Int_Creatine Intracellular Creatine SLC6A8->Int_Creatine Feedback Feedback Inhibition Int_Creatine->Feedback Feedback->SLC6A8 Inhibits Expression (via uORF)

Regulation of the Creatine Transporter (SLC6A8)

References

Technical Support Center: Preventing Creatine Citrate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of creatine (B1669601) citrate (B86180) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is creatine citrate precipitating in my culture media?

A1: this compound precipitation in culture media can be attributed to several factors:

  • Low Solubility at Physiological pH: While this compound has a higher intrinsic solubility in water than creatine monohydrate, this is primarily due to its acidic nature.[1][2] Culture media is buffered to a physiological pH (typically 7.2-7.4), which is less acidic and can reduce the solubility of this compound.

  • Interaction with Media Components: The citrate component of this compound can chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that are present in culture media.[3][4] This interaction can lead to the formation of insoluble calcium or magnesium citrate salts, which then precipitate out of the solution.

  • Temperature Fluctuations: Like many supplements, the solubility of this compound is temperature-dependent. Temperature shifts, such as moving the media from a warm incubator to a cooler environment, can cause the compound to precipitate out of a supersaturated solution.[5]

  • High Concentration: Exceeding the solubility limit of this compound in the specific culture medium at a given temperature will inevitably lead to precipitation.

Q2: What is the difference in solubility between this compound and creatine monohydrate?

A2: this compound is more soluble in water at room temperature than creatine monohydrate, primarily because it forms a more acidic solution.[1][2] However, in buffered cell culture media at physiological pH, this advantage may be less pronounced.

Q3: Can the precipitation of this compound affect my cells?

A3: Yes, the precipitation of this compound can negatively impact your experiments in several ways:

  • Altered Media Composition: Precipitation removes both creatine and citrate from the media, leading to an unknown and lower final concentration of the supplement.

  • Inaccurate Dosing: The actual concentration of this compound your cells are exposed to will be lower than intended, affecting the reproducibility and validity of your results.

  • Cellular Stress: The precipitate particles can cause physical stress to adherent cells and may interfere with cellular processes.

  • Confounding Experimental Results: The precipitation can interfere with assays, particularly those involving imaging or absorbance readings.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms immediately after adding this compound to the media. 1. High Concentration: The final concentration of this compound exceeds its solubility limit in the media. 2. Cold Media: The culture media was cold when the this compound was added.1. Lower the Final Concentration: Start with a lower final concentration of this compound. 2. Prepare a Concentrated Stock Solution: Prepare a sterile, concentrated stock solution in an appropriate solvent (e.g., sterile water or PBS) and add a small volume to the pre-warmed culture media. 3. Pre-warm the Media: Always use media that has been pre-warmed to 37°C.[6]
Precipitate forms over time during incubation. 1. Slow Precipitation: The this compound is slowly coming out of solution due to instability or interaction with media components at 37°C. 2. pH Shift: The addition of acidic this compound may have slightly lowered the pH of the media, affecting the solubility of other components over time.1. Reduce Incubation Time: If experimentally feasible, reduce the duration of the treatment. 2. Test Different Media Formulations: If possible, try a different culture medium formulation. 3. Monitor Media pH: Check the pH of the supplemented media before and during the experiment. If a significant drop is observed, the buffering capacity of the media may be insufficient.
A fine, crystalline precipitate is observed. 1. Calcium/Magnesium Citrate Precipitation: The citrate is chelating divalent cations from the media.1. Prepare Stock in Water: Prepare the this compound stock solution in sterile, deionized water instead of PBS to avoid introducing additional phosphates that can also interact with calcium. 2. Consider Creatine Monohydrate: If precipitation persists and the citrate moiety is not critical to the experiment, consider using the more well-characterized creatine monohydrate.

Data Presentation

Table 1: Solubility of Creatine Forms in Water

Creatine FormSolubility (g/L at 20°C)pH of Saturated Solution
Creatine Monohydrate14~7.0
This compound29~3.2

Data sourced from Jäger et al., 2011.[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol provides a method for preparing a sterile, concentrated stock solution of this compound that can be diluted into the final culture medium.

Materials:

  • High-purity this compound powder

  • Sterile, cell culture grade deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Magnetic stirrer and stir bar (optional)

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (10-50 mL)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.

  • Dissolving:

    • Transfer the powder to a sterile conical tube.

    • Add approximately 80% of the final volume of sterile water or PBS.

    • Cap the tube and vortex vigorously.

  • Warming (Recommended): To aid dissolution, place the tube in a 37°C water bath or incubator. Intermittently vortex or use a magnetic stirrer until the this compound is fully dissolved. The solution should be clear.

  • Final Volume and Cooling: Once dissolved, bring the solution to the final desired volume with sterile water or PBS. Allow the solution to cool to room temperature.

  • Sterilization:

    • Draw the cooled this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Filter-sterilize the solution into a new sterile conical tube or directly into aliquots.

  • Aliquoting and Storage:

    • Dispense the sterile solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Supplementing Cell Culture Media with this compound

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the sterile this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the complete cell culture medium to 37°C.

  • Dilution: Aseptically add the appropriate volume of the this compound stock solution to the pre-warmed media to achieve the desired final concentration. Gently mix by swirling the flask or pipetting up and down.

  • Addition to Cells: Immediately add the freshly supplemented medium to your cell cultures.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Supplementation cluster_prep Stock Solution Preparation cluster_exp Cell Treatment weigh Weigh this compound dissolve Dissolve in Sterile Water/PBS weigh->dissolve warm Warm to 37°C to Aid Dissolution dissolve->warm sterilize Filter-Sterilize (0.22 µm) warm->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw Thaw Stock Aliquot dilute Dilute Stock into Media thaw->dilute prewarm Pre-warm Culture Media to 37°C prewarm->dilute treat Add Supplemented Media to Cells dilute->treat

Caption: Workflow for preparing and using this compound in cell culture.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitate Observed in Media q1 When does it precipitate? start->q1 immediately Immediately After Addition q1->immediately Immediately over_time Over Time in Incubator q1->over_time Over Time cause1 Possible Causes: - Concentration too high - Cold media immediately->cause1 cause2 Possible Causes: - Slow precipitation - Interaction with media components over_time->cause2 sol1 Solutions: - Lower concentration - Prepare stock solution - Pre-warm media cause1->sol1 sol2 Solutions: - Reduce incubation time - Test different media - Check for pH shift cause2->sol2

Caption: A logical guide to troubleshooting this compound precipitation.

creatine_signaling Key Signaling Pathways Influenced by Creatine cluster_energy Cellular Energy Homeostasis cluster_growth Cell Growth and Protein Synthesis creatine Creatine pcr Phosphocreatine (PCr) creatine->pcr Creatine Kinase akt Akt creatine->akt atp ATP pcr->atp Energy Buffer ampk AMPK atp->ampk High ATP:AMP ratio inhibits mtor mTOR ampk->mtor Inhibits akt->mtor p70s6k p70S6K mtor->p70s6k protein_synthesis Protein Synthesis p70s6k->protein_synthesis

Caption: Creatine's influence on AMPK and mTOR signaling pathways.

References

"troubleshooting crystallization of Creatine citrate in cold storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the crystallization of creatine (B1669601) citrate (B86180) in aqueous solutions, particularly during cold storage.

Frequently Asked Questions (FAQs)

Q1: Why is my creatine citrate solution forming crystals in cold storage (e.g., at 4°C)?

A1: The crystallization of this compound in cold storage is primarily due to its reduced solubility at lower temperatures. This compound's solubility in water is temperature-dependent, decreasing as the temperature drops.[1][2] When a solution is prepared at room temperature and then cooled, it can become supersaturated, leading to the precipitation of creatine as crystals.[3] Furthermore, studies have shown that in aqueous solutions, di-creatine citrate can dissociate and subsequently crystallize out as creatine monohydrate, which has a lower solubility.[4][5][6][7]

Q2: What are the primary factors that influence the crystallization of this compound?

A2: The main factors influencing crystallization are:

  • Temperature: Lower temperatures significantly decrease the solubility of creatine and its salts.[1][2][8]

  • Concentration: Solutions with concentrations exceeding the solubility limit at a given temperature are prone to crystallization.[6][9]

  • pH: The pH of the solution affects the stability and solubility of creatine. A saturated solution of trithis compound in water has a pH of approximately 3.2.[1][2] While a lower pH can increase the initial solubility of creatine, fluctuations in pH can impact its stability.[1][10][11]

  • Impurities: The presence of impurities can act as nucleation sites, promoting the initiation of crystal growth.[9][12]

Q3: Can the crystals be redissolved? If so, how?

A3: Yes, in many cases, the crystals can be redissolved. Gently warming the solution while agitating it can help redissolve the precipitate.[3] Using a magnetic stirrer or vortexing can aid this process.[3] However, it is crucial to ensure that the concentration does not exceed the solubility limit at the temperature at which the solution will be stored to prevent recrystallization.

Q4: How can I prevent crystallization from occurring in the first place?

A4: To prevent crystallization, consider the following preventative measures:

  • Prepare solutions at a concentration below the saturation point for the intended storage temperature. Refer to the solubility data to determine the appropriate concentration.

  • Store solutions at a controlled room temperature if the experimental protocol allows, as this compound is more soluble at higher temperatures. [1][2]

  • Adjust the pH of the solution. Maintaining a stable, slightly acidic pH can help keep the this compound solubilized.[10]

  • Use co-solvents or solubilizing agents. In some formulations, agents like propylene (B89431) glycol or ethylene (B1197577) glycol can be used to enhance solubility.[10][11]

Q5: Does the crystallization affect the stability and efficacy of the this compound?

A5: While the formation of crystals itself is a physical change, the conditions that lead to it, such as pH and temperature, can affect the chemical stability of creatine. In aqueous solutions, creatine can degrade into creatinine (B1669602) over time. This degradation is accelerated by lower pH and higher temperatures.[1] However, storage at refrigerated temperatures slows down this degradation process compared to room temperature.[4][5][7] If the crystals are redissolved properly, and significant degradation has not occurred, the efficacy should be largely retained. It is advisable to quantify the creatine concentration after redissolving if the solution has been stored for an extended period.

Data Summary

Table 1: Solubility of Creatine and this compound at Various Temperatures

CompoundTemperature (°C)Solubility (g/L)pH of Saturated Solution
Creatine46[1][2]~7
Creatine2014[1][2]~7
This compound2029[1][2]3.2[1][2]
Creatine5034[1][2]~7
Creatine6045[1][2]~7

Table 2: Comparison of Creatine Forms and their Properties

Creatine FormRelative Creatine Amount (%)Solubility at 20°C (g/L) - NormalizedFold Increase in Solubility vs. Monohydrate
Monohydrate87.912.31.00
Citrate66.019.141.55[1]
Pyruvate60.032.42.63[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution for Cold Storage

Objective: To prepare a this compound solution that remains stable and free of crystals when stored at 4°C.

Methodology:

  • Determine the maximum desired concentration of this compound for your experiments.

  • Consult the solubility data (Table 1) to ensure this concentration is below the solubility limit of creatine at 4°C. A safety margin is recommended; for instance, prepare the solution at 80-90% of the solubility limit.

  • Weigh the appropriate amount of this compound powder using a calibrated analytical balance.

  • In a sterile container, add the desired volume of high-purity water (e.g., deionized or distilled).

  • While stirring with a magnetic stirrer, slowly add the this compound powder to the water.

  • Continue stirring at room temperature until the powder is completely dissolved. Do not heat the solution, as this can lead to supersaturation upon cooling.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm filter into the final sterile storage container.

  • Label the container with the compound name, concentration, and date of preparation.

  • Store the solution at 4°C.

  • Before each use, visually inspect the solution for any signs of crystallization.

Protocol 2: Redissolving Crystallized this compound

Objective: To safely redissolve this compound crystals that have formed in an aqueous solution during cold storage.

Methodology:

  • Visually inspect the solution to confirm the presence of crystals.

  • Bring the solution to room temperature.

  • Place the container in a water bath set to a temperature slightly above room temperature (e.g., 25-30°C). Avoid excessive heat to prevent degradation.

  • Gently agitate the solution periodically or use a magnetic stirrer at a low speed until all crystals have dissolved.

  • Visually confirm that the solution is clear and free of any precipitate.

  • If the solution is to be used immediately, it can be brought to the desired experimental temperature.

  • If the solution is to be returned to cold storage, be aware that crystallization may reoccur if the concentration is above the solubility limit at that temperature. Consider diluting the stock solution before storing it again at a low temperature.

Visual Guides

TroubleshootingWorkflow start Crystallization Observed in Cold Storage check_concentration Is the concentration above the solubility limit at 4°C? start->check_concentration action_dilute Dilute the solution to a concentration below the solubility limit. check_concentration->action_dilute Yes action_redissolve Gently warm and agitate to redissolve crystals. check_concentration->action_redissolve No high_conc Yes low_conc No action_dilute->action_redissolve check_dissolved Are the crystals fully dissolved? action_redissolve->check_dissolved action_store Store at 4°C and monitor. Consider preparing a fresh batch. check_dissolved->action_store Yes action_troubleshoot_further Investigate other factors: pH, impurities, dissociation. check_dissolved->action_troubleshoot_further No dissolved_yes Yes dissolved_no No

Caption: Troubleshooting workflow for this compound crystallization.

FactorsInfluencingCrystallization cluster_factors Influencing Factors crystallization This compound Crystallization temperature Low Temperature temperature->crystallization concentration High Concentration concentration->crystallization ph pH Fluctuation ph->crystallization impurities Impurities impurities->crystallization

Caption: Key factors influencing this compound crystallization.

References

Technical Support Center: Optimizing Creatine Citrate Dosage for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with creatine (B1669601) citrate (B86180) in neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of creatine's neuroprotective effect?

Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high energy demands like the brain.[1][2][3][4] Its primary neuroprotective mechanism involves the phosphocreatine (B42189) (PCr) system, which acts as a rapid buffer for adenosine (B11128) triphosphate (ATP).[3][4][5] During periods of high metabolic stress, such as in neurodegenerative conditions, creatine kinase catalyzes the transfer of a phosphate (B84403) group from PCr to ADP, regenerating ATP.[3][4][5] This process helps maintain cellular energy homeostasis.[4] Additionally, creatine exhibits antioxidant properties, reduces apoptosis, and can mitigate excitotoxicity.[6][7][8]

Q2: Why choose creatine citrate over creatine monohydrate?

While creatine monohydrate is the most extensively studied form, this compound offers superior solubility in water.[9][10] This enhanced solubility can be advantageous in experimental settings, particularly when preparing solutions for administration. A saturated solution of trithis compound in water has a lower pH (3.2) compared to creatine monohydrate (pH 7), which contributes to its increased solubility.[9][11]

Q3: What is a typical starting dosage for in vivo neuroprotection studies?

For human studies focusing on cognitive benefits, a daily maintenance dose of 5 grams of creatine is commonly recommended.[12][13][14] Some research suggests that higher doses, ranging from 10 to 20 grams per day, might be necessary to elicit neuroprotective effects, especially in conditions of significant metabolic stress like sleep deprivation or in the context of neurodegenerative diseases.[2][15][16][17] In animal models, dosages are often provided as a percentage of the diet (e.g., 1-2% w/w) or administered via injection (e.g., 3 mg/g/day).[18][19][20]

Q4: Is a "loading phase" necessary for neuroprotection studies?

A loading phase, typically involving 20 grams of creatine per day for 5-7 days, is often used to rapidly saturate muscle creatine stores.[13] However, its necessity for achieving neuroprotective effects is less clear.[13] Studies have shown that a lower daily dose of 3-5 grams can achieve similar muscle saturation levels over a longer period (e.g., 28 days).[3][21] For long-term neuroprotection studies, a gradual increase in brain creatine levels through a consistent maintenance dose may be sufficient.

Q5: How long does it take to observe the neuroprotective effects of creatine supplementation?

The timeframe for observing cognitive benefits from creatine supplementation can be several weeks.[12] It is important to maintain consistent daily supplementation to allow for the accumulation of creatine in the brain.[12] Increasing brain creatine levels is a slower process compared to muscle, and it may take longer durations or higher dosages to see significant changes.[15][22]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility of this compound in Solution - Incorrect solvent temperature- Solution pH is not optimal- Increase the temperature of the water to improve dissolution. One liter of water dissolves 14g of creatine at 20°C, and this increases with temperature.[9][11]- While this compound is more soluble than monohydrate due to its acidic nature, ensure the final solution pH is not excessively high, as this can reduce solubility.[11]
Degradation of Creatine in Solution - Prolonged storage at room temperature- Low pH of the solution- Prepare creatine solutions fresh whenever possible. If storage is necessary, refrigerate the solution to slow down degradation.[23][24]- Be aware that lower pH, while increasing solubility, can also accelerate the conversion of creatine to creatinine (B1669602) over time.[10][11] Monitor the stability of your solutions, especially for long-term experiments.
Gastrointestinal Distress in Animal Subjects - High dosage of creatine- If gastrointestinal side effects are observed, consider reducing the daily dosage or dividing it into smaller, more frequent administrations.[19]- Ensure adequate hydration, as creatine can draw water into cells.[13]
Variability in Experimental Results - Inconsistent dosing schedule- Individual differences in creatine uptake- Urinary spillage of creatine tracer- Administer creatine at the same time each day to ensure consistent plasma levels.[12]- Be aware of inter-individual differences in the activity of the creatine transporter (SLC6A8), which can affect brain creatine uptake.[25]- In studies using isotopic tracers, collect and analyze urine to quantify and correct for any unmetabolized tracer that is excreted.[26]
Inaccurate Measurement of Brain Creatine Levels - Limitations of the analytical method- Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique for quantifying brain creatine levels, but it has limitations in spatial resolution.[25][27]- For more precise quantification in preclinical studies, high-performance liquid chromatography (HPLC) analysis of brain tissue extracts can be employed.[28]

Quantitative Data Summary

Table 1: Recommended Dosages of Creatine for Neuroprotection Studies

Study Type Population Loading Phase Maintenance Dose Reference(s)
Cognitive EnhancementHealthy AdultsNot typically required5 g/day [12][13][14]
Neuroprotection (Clinical)Patients with Neurodegenerative DiseasesVariable (up to 20 g/day )10-40 g/day [8][17][29]
Preclinical (In Vivo)Rodent ModelsNot applicable1-2% (w/w) in diet or 3 mg/g/day injection[18][19][20]

Table 2: Solubility of Different Creatine Forms in Water at 20°C

Creatine Form Solubility (g/L) Resulting pH of Saturated Solution Reference(s)
Creatine Monohydrate147.0[9][11]
Tri-creatine Citrate293.2[9][11]
Creatine Pyruvate542.6[9][11]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Solution for Oral Gavage in Rodents

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dosage and the number of animals.

    • Weigh the this compound powder accurately.

    • Dissolve the powder in deionized water. To enhance solubility, the water can be slightly warmed (e.g., to 30-40°C).

    • Stir the solution until the this compound is completely dissolved.

    • Allow the solution to cool to room temperature before administration.

    • It is recommended to prepare the solution fresh daily to minimize degradation.[23][24]

  • Oral Gavage Administration:

    • Gently restrain the animal.

    • Measure the appropriate volume of the this compound solution into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the solution.

    • Monitor the animal for any signs of distress during and after the procedure.

Visualizations

Creatine_Biosynthesis_and_Kinase_Pathway cluster_synthesis Biosynthesis cluster_kinase Creatine Kinase System Glycine Glycine Guanidinoacetate Guanidinoacetate Glycine->Guanidinoacetate AGAT Arginine Arginine Arginine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT SAM S-adenosyl methionine SAH S-adenosyl homocysteine SAM->SAH SAM->Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase ADP ADP ATP ATP ATP->ADP Creatine_Kinase Creatine Kinase PCrADP PCrADP CreatineATP CreatineATP

Caption: Creatine biosynthesis and the phosphocreatine kinase system.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Assessment cluster_analysis Post-Mortem Analysis A Calculate Dosage & Prepare this compound Solution B Daily Oral Gavage or Dietary Supplementation A->B C Behavioral Tests for Cognitive Function B->C D In Vivo Brain Imaging (e.g., MRS) B->D E Brain Tissue Collection C->E D->E F Histological Analysis E->F G Biochemical Assays (e.g., HPLC for Creatine Levels) E->G

Caption: A typical experimental workflow for neuroprotection studies.

Troubleshooting_Tree Start Inconsistent or Unexpected Experimental Results Q1 Is the creatine solution prepared and stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the dosage and administration protocol consistent? A1_Yes->Q2 S1 Review solution preparation protocol. Prepare fresh daily and consider refrigeration. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there signs of gastrointestinal distress? A2_Yes->Q3 S2 Standardize administration time and procedure. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Consider reducing the dosage or using split doses. Ensure adequate hydration. A3_Yes->S3 End Consider other biological factors (e.g., transporter activity) or analytical variability. A3_No->End

Caption: A troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Interference of Creatine Citrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference of creatine (B1669601) citrate (B86180) in enzymatic assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate and mitigate these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is creatine citrate and why is it used in experiments?

This compound is a salt form of creatine, an organic acid that plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue. It is often used in research and as a supplement due to its higher solubility in water compared to creatine monohydrate. In experimental settings, it may be used to study its effects on cellular bioenergetics, muscle performance, and various signaling pathways.

Q2: How can this compound interfere with enzymatic assays?

The interference of this compound in enzymatic assays is likely a composite of the effects of its two components: creatine and citrate.

  • Creatine: As a key molecule in energy metabolism, creatine can directly participate in or inhibit certain enzymatic reactions. For instance, in enzymatic assays for creatinine (B1669602), creatine can be a substrate for the enzyme creatininase, leading to an overestimation of creatinine levels.[1]

  • Citrate: Citrate is a well-known metal ion chelator.[2] It can bind to divalent cations like magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺), which are essential cofactors for many enzymes. This chelation can lead to a decrease in enzyme activity.

Q3: Which enzymatic assays are most likely to be affected by this compound?

Based on the properties of creatine and citrate, the following types of assays may be susceptible to interference:

  • Creatinine Assays: Enzymatic methods for creatinine determination are highly susceptible to interference from creatine.[1]

  • Creatine Kinase (CK) Assays: Assays that measure the production of creatine can be affected by the initial presence of high concentrations of creatine.

  • Metalloenzyme Assays: Enzymes that require divalent metal cations as cofactors are prone to inhibition by citrate. This includes a wide range of kinases, phosphatases, and proteases.[2]

  • ATP-dependent Assays: Since creatine is involved in the ATP-PCr system, high concentrations might influence assays that measure or utilize ATP, potentially through indirect effects on cellular energy homeostasis.

Q4: What are the visible signs of interference in my assay?

Interference can manifest in several ways, including:

  • Unexpectedly high or low enzyme activity.

  • High background signals.

  • Poor linearity of standard curves.

  • Inconsistent results between replicates.

  • A drift in signal over time that is not consistent with the expected reaction kinetics.

Troubleshooting Guides

If you suspect that this compound is interfering with your enzymatic assay, the following troubleshooting steps can help you identify and resolve the issue.

Issue 1: Unexpectedly High or Low Enzyme Activity
Potential Cause Troubleshooting Step Expected Outcome
Creatine as a substrate Run a "sample blank" control containing your sample with this compound but without the primary enzyme in the assay.If the blank shows a signal, it indicates that creatine is being converted to the measured product by other enzymes in the system.
Citrate chelation of cofactors Supplement the assay buffer with a higher concentration of the required metal cofactor (e.g., MgCl₂).If enzyme activity is restored, citrate chelation was likely the cause of inhibition.
Direct enzyme inhibition/activation Perform a dose-response experiment with varying concentrations of this compound to determine its IC50 or EC50 on the enzyme.This will quantify the inhibitory or activating effect of this compound on your enzyme of interest.
Issue 2: High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Non-enzymatic reaction Prepare a control reaction with all components except the enzyme.A high signal in this control indicates a non-enzymatic reaction between this compound and the assay reagents.
Contamination of reagents Test each reagent individually for background signal in the presence of the detection system.This will help identify the source of the background signal.

Quantitative Data on Interference

While specific quantitative data for "this compound" interference is limited in the literature, the following table summarizes known interference for creatine and the potential for citrate interference based on its chelating properties.

Compound Affected Assay Type of Interference Reported Effect Citation
Creatine Enzymatic Creatinine AssaySubstrate for creatininaseFalsely elevated creatinine levels[1]
Creatine Creatine Kinase (colorimetric)Product in reactionHigh blank values
Citrate Metalloenzyme AssaysChelation of metal cofactorsInhibition of enzyme activity[2]
Citrate Total Calcium AssaysChelation of Ca²⁺Falsely low calcium readings[3]

Experimental Protocols

Protocol 1: Mitigating Citrate Interference by Cofactor Supplementation

This protocol is designed for enzymatic assays where citrate chelation of a divalent metal cation (e.g., Mg²⁺) is suspected to be the cause of inhibition.

Materials:

  • Enzyme and substrate

  • Assay buffer (containing this compound)

  • Stock solution of the metal cofactor (e.g., 1 M MgCl₂)

  • Multi-well plate and plate reader

Procedure:

  • Prepare a range of cofactor concentrations: Serially dilute the stock solution of the metal cofactor in the assay buffer to create a range of final concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM, 20 mM).

  • Set up control and experimental wells:

    • Control: Assay buffer without this compound, with the standard concentration of the metal cofactor.

    • Experimental (with this compound): Assay buffer containing this compound, with the varying concentrations of the metal cofactor.

  • Add enzyme and substrate: Add the enzyme and substrate to all wells to initiate the reaction.

  • Incubate and measure: Incubate the plate according to your standard assay protocol and measure the signal at the appropriate wavelength or time points.

  • Analyze the data: Compare the enzyme activity in the presence of this compound at different cofactor concentrations to the control. A restoration of activity with increasing cofactor concentration indicates that citrate chelation was the source of interference.

Protocol 2: Correcting for Creatine Interference using a Sample Blank

This protocol is for enzymatic assays where creatine itself might be a substrate for a secondary enzyme in the reaction mixture, leading to a false positive signal.

Materials:

  • Enzyme and substrate

  • Assay buffer

  • Sample containing this compound

  • Multi-well plate and plate reader

Procedure:

  • Prepare two sets of reactions for each sample:

    • Sample well: Contains the complete reaction mixture (assay buffer, sample, all enzymes, and substrate).

    • Sample Blank well: Contains the reaction mixture but omits the primary enzyme that acts on the intended analyte.

  • Incubate and measure: Incubate both sets of wells according to your assay protocol and measure the signal.

  • Calculate the corrected signal: Subtract the signal from the "Sample Blank" well from the signal of the "Sample" well.

    • Corrected Signal = Signal (Sample) - Signal (Sample Blank)

  • Use the corrected signal to determine the true concentration of your analyte of interest from the standard curve.

Visualizations

Signaling Pathway: Potential Impact of Creatine on Akt/mTOR Pathway

Creatine supplementation has been shown to influence the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]

Creatine_Akt_mTOR_Pathway Creatine Creatine IGF1 IGF-1 Creatine->IGF1 enhances expression Akt Akt/PKB IGF1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Protein_Synthesis Protein Synthesis & Muscle Growth p70S6K->Protein_Synthesis Troubleshooting_Workflow Start Suspected Interference with this compound Check_Literature Check Literature for Known Interferences Start->Check_Literature Run_Controls Run Diagnostic Controls Check_Literature->Run_Controls Sample_Blank Sample Blank (No Primary Enzyme) Run_Controls->Sample_Blank Cofactor_Titration Cofactor Titration Run_Controls->Cofactor_Titration Sample_Blank->Cofactor_Titration If signal is normal Analyze_Blank Analyze Blank Signal Sample_Blank->Analyze_Blank If signal is high Analyze_Titration Analyze Activity Restoration Cofactor_Titration->Analyze_Titration If activity is restored End Interference Resolved Cofactor_Titration->End If no restoration Creatine_Interference Creatine Interference Likely (Substrate/Direct Effect) Analyze_Blank->Creatine_Interference Citrate_Interference Citrate Interference Likely (Chelation) Analyze_Titration->Citrate_Interference Mitigate_Creatine Mitigate: - Use Sample Blank Correction - Choose Alternative Assay Creatine_Interference->Mitigate_Creatine Mitigate_Citrate Mitigate: - Supplement Cofactor - Switch to Non-Chelating Buffer Citrate_Interference->Mitigate_Citrate Mitigate_Creatine->End Mitigate_Citrate->End

References

"degradation of Creatine citrate at different pH and temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation of creatine (B1669601) citrate (B86180) at different pH levels and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of creatine citrate in solution?

A1: The primary degradation product of this compound in an aqueous solution is creatinine (B1669602). This occurs through a non-enzymatic, intramolecular cyclization reaction where the creatine molecule loses a molecule of water to form its cyclic anhydride, creatinine.[1]

Q2: What are the main factors that influence the degradation rate of this compound?

A2: The degradation of this compound in solution is primarily influenced by two main factors: pH and temperature. Generally, a lower pH (more acidic conditions) and a higher temperature will accelerate the rate of conversion of creatine to creatinine.[1][2][3] The degradation rate is not dependent on the concentration of creatine.[3][4]

Q3: How does the stability of this compound compare to creatine monohydrate?

A3: Creatine salts like this compound are generally less stable in solution compared to creatine monohydrate.[3] This is because this compound, being a salt of a weak acid (citric acid), creates an acidic environment when dissolved in water. For instance, a saturated solution of trithis compound has a pH of 3.2.[3] This lower pH promotes a faster degradation to creatinine compared to creatine monohydrate in a neutral pH solution.[3]

Q4: Is this compound stable in solid form?

A4: While creatine monohydrate is very stable in its solid powder form with no significant degradation over years even at elevated temperatures, some creatine salts like trithis compound have shown some degradation.[3] For example, solid trithis compound stored at 40°C (104°F) for 28 days resulted in the formation of 770 ppm of creatinine.[3]

Q5: How can the degradation of this compound in solution be minimized during experiments?

A5: To minimize degradation, it is recommended to prepare fresh solutions of this compound immediately before use. If storage is necessary, solutions should be kept at refrigerated temperatures (e.g., 4°C) to slow down the conversion to creatinine.[5] For longer-term stability, maintaining a neutral pH (around 7.0) is beneficial, although this may not be feasible for all experimental setups.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of this compound in prepared solutions. Degradation to creatinine due to acidic conditions and/or high temperature.Prepare solutions fresh before use. If storage is required, keep the solution at a low temperature (e.g., 4°C).[5] Consider using a buffer to maintain a more neutral pH if compatible with the experimental design.
Inconsistent results in stability studies. Fluctuation in pH or temperature of the samples.Ensure precise control over the pH and temperature of the experimental solutions. Use calibrated equipment for measurements. The pH of the solution can change over time, especially in effervescent formulations, so it should be monitored.[5][6]
Crystallization observed in this compound solutions. In effervescent formulations, di-creatine citrate can dissociate to creatine, which may then crystallize out as creatine monohydrate, especially at refrigerated temperatures, due to its lower solubility.[5][6][7]If using effervescent formulations, be aware of this potential for crystallization. Analyze the composition of any precipitate to confirm its identity.

Data Presentation

Degradation of Di-Creatine Citrate in Effervescent Solution

This table summarizes the degradation of di-creatine citrate in an effervescent solution over a 45-day period at room temperature and under refrigeration. The initial pH of the solution was not explicitly stated but was likely acidic due to the nature of effervescent formulations.

TemperatureDuration (days)Degradation (%)Reference
Room Temperature (25°C)4590[5][6]
Refrigerated (4°C)4580[5][6]
Degradation of Creatine Monohydrate in Solution at 25°C

As comprehensive data for this compound at various controlled pH values is limited, the following table for creatine monohydrate is provided for reference. Given that this compound solutions are acidic, a similar or even accelerated degradation trend can be expected.

pHDuration (days)Degradation (%)Reference
3.5321
4.5312
5.534

Experimental Protocols

Protocol for Determining this compound Stability

This protocol outlines a method for assessing the stability of this compound in an aqueous solution and quantifying the formation of creatinine using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • Creatinine (analytical standard)

  • Deionized water

  • pH buffers (e.g., citrate-phosphate buffer for pH 3-6, phosphate (B84403) buffer for pH 7)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: 0.045 M ammonium (B1175870) sulfate (B86663) in water

  • Internal standard (IS), e.g., 4-(2-Aminoethyl)benzene sulfonamide

2. Preparation of Solutions:

  • Standard Solutions: Prepare stock solutions of creatine and creatinine in the mobile phase. From these, prepare a series of calibration standards with concentrations ranging from 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine.[8] Also, prepare a stock solution of the internal standard.

  • Sample Solutions: Accurately weigh and dissolve this compound in the desired pH buffer to a known concentration.

3. Stability Study Procedure:

  • Divide the sample solutions into aliquots for each time point and temperature condition to be tested.

  • Store the aliquots at the specified temperatures (e.g., 4°C, 25°C, 40°C).

  • At each designated time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each temperature condition.

  • Add a known concentration of the internal standard to the aliquot.

  • Filter the sample through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Chromatographic Conditions:

    • Flow Rate: 0.75 mL/min

    • Detection Wavelength: 205 nm

    • Temperature: Ambient

    • Run Time: Approximately 7 minutes[8]

  • Analysis: Inject the prepared standards and samples into the HPLC system. Identify and quantify the creatine and creatinine peaks based on their retention times relative to the standards.

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration for both creatine and creatinine.

  • Determine the concentration of creatine and creatinine in the samples at each time point by using the calibration curves.

  • Calculate the percentage of creatine remaining and the percentage of creatinine formed over time for each pH and temperature condition.

Visualizations

Creatine_Degradation_Pathway cluster_factors Influencing Factors Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization H2O H₂O Creatinine->H2O Low_pH Low pH (Acidic) High_Temp High Temperature

Caption: Intramolecular cyclization of creatine to creatinine, accelerated by low pH and high temperature.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare this compound in pH Buffers B Aliquot for Time Points & Temperatures A->B C Store at Defined Temperatures (4°C, 25°C, 40°C) B->C D Withdraw Aliquots at Time Intervals C->D Incubation E Add Internal Standard & Filter D->E F HPLC Analysis E->F G Quantify Creatine & Creatinine F->G Chromatographic Data H Calculate Degradation Rate G->H

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

"common pitfalls in preparing Creatine citrate solutions for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with creatine (B1669601) citrate (B86180) solutions. Our goal is to help you overcome common challenges and ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

Problem 1: Creatine citrate powder is not fully dissolving or the solution is cloudy.
  • Possible Cause 1: Low Solvent Temperature. The solubility of creatine and its salts is temperature-dependent.

    • Solution: Gently warm the solvent (e.g., deionized water, buffer) to 30-40°C while stirring. Avoid excessive heat, as it can accelerate the degradation of creatine to creatinine (B1669602).[1][2]

  • Possible Cause 2: Insufficient Agitation. Without proper mixing, this compound can clump together, slowing down the dissolution process.

    • Solution: Use a magnetic stirrer for consistent and thorough mixing. For smaller volumes, vigorous vortexing can be effective.

  • Possible Cause 3: Incorrect pH of the Solvent. The solubility of this compound is influenced by the pH of the solution.

    • Solution: Ensure your solvent's pH is appropriate for your experimental needs. This compound itself will lower the pH of water.[2]

Problem 2: Precipitate forms in the this compound solution after cooling or during storage.
  • Possible Cause 1: Supersaturated Solution. If the solution was heated to dissolve a high concentration of this compound, it may become supersaturated as it cools to room temperature or is refrigerated, leading to precipitation.

    • Solution: Prepare the solution at a concentration that is known to be stable at your intended storage temperature. If warming is necessary for dissolution, ensure the final concentration does not exceed the solubility limit at the storage temperature. If precipitation occurs, gently warm and agitate the solution to redissolve the precipitate before use.[1]

  • Possible Cause 2: Conversion to a Less Soluble Form. Over time, especially under refrigerated conditions, di-creatine citrate in solution can dissociate, and the creatine can crystallize out as less soluble creatine monohydrate.[3][4][5]

    • Solution: Prepare fresh solutions whenever possible. If storage is necessary, refer to the stability data below and consider the potential for changes in the composition of your solution over time.

Problem 3: Concerns about the stability and degradation of the prepared this compound solution.
  • Possible Cause 1: Degradation to Creatinine. In aqueous solutions, creatine can undergo irreversible conversion to creatinine, a biologically inactive compound. This degradation is accelerated by lower pH and higher temperatures.[1][2]

    • Solution: For long-term experiments, it is advisable to prepare fresh solutions. If stock solutions must be stored, refrigeration at 4°C can slow the degradation rate.[4][5][6] For experiments that are highly sensitive to creatinine levels, it is recommended to quantify the creatine and creatinine concentrations via methods like HPLC before use.

  • Possible Cause 2: Microbial Contamination. Non-sterile aqueous solutions are susceptible to microbial growth, which can alter the properties of your solution and impact experimental results.

    • Solution: For applications such as cell culture or in vivo studies, use sterile techniques. Prepare solutions with sterile, high-purity water or buffer and consider filter-sterilizing the final solution using a 0.22 µm filter. Store sterile solutions at 4°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

The solubility of this compound is significantly higher than that of creatine monohydrate, particularly at room temperature. For example, at 20°C, the solubility of this compound is approximately 29 g/L.[2]

Q2: How does pH affect the stability of this compound solutions?

Lower pH environments, while increasing the initial solubility of creatine, can also accelerate its degradation to creatinine.[2] In one study, the pH of a di-creatine citrate solution stored at room temperature increased from 3.6 to 4.5 over 45 days, coinciding with significant degradation.[3][4][5]

Q3: What is the recommended storage condition for this compound solutions?

For short-term use (within a day), solutions can generally be kept at room temperature. For longer-term storage, refrigeration at 4°C is recommended to minimize the rate of degradation to creatinine.[1][4][5][6] However, be aware of the potential for precipitation at lower temperatures.

Q4: How can I verify the concentration and purity of my this compound solution?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of creatine and its primary degradation product, creatinine, in aqueous solutions.[3][4][5][6]

Q5: Can I use a this compound solution that has formed a precipitate?

If the precipitate is due to cooling of a saturated solution, you can often redissolve it by gently warming and agitating the solution. However, if the precipitate is due to degradation or conversion to a different form of creatine, its use may not be appropriate for your experiment as the concentration of the active compound will have changed. It is always best to use a clear, homogenous solution.

Quantitative Data Summary

ParameterCreatine MonohydrateThis compoundTemperature (°C)pHReference
Solubility (g/L) 142920~7 (for monohydrate) / 3.2 (for citrate)[2]
6-4Neutral[2][7]
34-50Neutral[2][7]
45-60Neutral[2][7]
Degradation (in 45 days) 90% (as part of a di-creatine citrate formulation)-25 (Room Temp)3.6 -> 4.5[3][4]
80% (as part of a di-creatine citrate formulation)-4 (Refrigerated)Stable[3][4]
Degradation (in 28 days in citric acid solution) ~60%-Room Temp-[6]
~40%-Refrigerated-[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (Non-Sterile)
  • Materials:

    • This compound powder

    • High-purity deionized water

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Weighing scale

  • Procedure:

    • Determine the desired concentration and volume of your stock solution.

    • Accurately weigh the required amount of this compound powder.

    • Fill the volumetric flask to approximately 80% of its final volume with deionized water.

    • Place the stir bar in the flask and place it on the magnetic stirrer.

    • While the water is stirring, slowly add the weighed this compound powder.

    • Allow the solution to stir until the powder is completely dissolved. Gentle warming (30-40°C) can be applied to aid dissolution.

    • Once dissolved, remove the flask from the stirrer and allow it to return to room temperature if it was warmed.

    • Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a labeled storage bottle and store at 4°C.

Protocol 2: Quantification of Creatine and Creatinine by HPLC-UV

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and column.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • Creatine and creatinine analytical standards

    • Mobile phase (e.g., phosphate (B84403) buffer)

    • Syringe filters (0.45 µm)

  • Preparation of Standards:

    • Prepare individual stock solutions of creatine and creatinine in the mobile phase.

    • From the stock solutions, prepare a series of working standards with known concentrations of both creatine and creatinine to generate a calibration curve.

  • Sample Preparation:

    • Dilute a small aliquot of your prepared this compound solution with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 198-210 nm.

    • Column Temperature: 35°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for both creatine and creatinine.

    • Inject the prepared sample.

    • Identify the peaks for creatine and creatinine in your sample chromatogram based on their retention times compared to the standards.

    • Quantify the concentration of creatine and creatinine in your sample by comparing their peak areas to the respective calibration curves.

Visualizations

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_validation Validation & Storage weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Water, Buffer) weigh->dissolve mix Agitate (Stir/Vortex) dissolve->mix not_dissolving Incomplete Dissolution? mix->not_dissolving warm Gently Warm (30-40°C) not_dissolving->warm Yes increase_agitation Increase Agitation not_dissolving->increase_agitation Yes check_clarity Check for Clarity not_dissolving->check_clarity No warm->check_clarity increase_agitation->check_clarity precipitate Precipitate Formed? check_clarity->precipitate No check_clarity->precipitate Yes precipitate->warm Yes, Re-dissolve store Store at 4°C precipitate->store No ready Solution Ready for Use precipitate->ready No hplc Quantify via HPLC (Optional but Recommended) store->hplc ready->hplc G cluster_degradation Degradation Pathway cluster_energy Energy Buffering System Creatine Creatine Creatinine Creatinine (Inactive) Creatine->Creatinine Irreversible Cyclization (Accelerated by low pH & high temp) Phosphocreatine Phosphocreatine Creatine->Phosphocreatine CreatineKinase Creatine Kinase ATP ATP ADP ADP ATP->ADP Energy Release ADP->ATP Energy Storage Phosphocreatine->ATP

References

Technical Support Center: The Impact of Creatine Citrate on Cell Viability in Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Creatine (B1669601) Citrate (B86180) on cell viability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of creatine in cell culture?

A1: Creatine serves as a vital component of the cellular energy buffering and transport system. It is taken up by cells and phosphorylated to phosphocreatine (B42189). This phosphocreatine pool acts as a rapid reserve of high-energy phosphate (B84403) bonds to regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), which is particularly crucial for cells with high or fluctuating energy demands. In cell culture, supplementation can support studies on energy metabolism, neuroprotection, and muscle cell differentiation.

Q2: Is creatine citrate expected to be cytotoxic in long-term culture?

A2: Generally, creatine itself is not considered cytotoxic and can even be protective against certain cellular stressors. For instance, studies on various cell lines, including neuronal and muscle cells, have shown that creatine can mitigate the effects of excitotoxicity and oxidative stress. One study on the HK-2 human kidney cell line reported that even at a high concentration of 40.225 mM, an IC50 (a measure of toxicity) could not be reached.[1] Similarly, concentrations up to 50 mM had no significant impact on the proliferation of L1236, L428, and DU-145 tumor cell lines.[2] However, the long-term effects can be complex and may be cell-type dependent. For example, the role of creatine in cancer cell lines can vary, with some studies suggesting it may have anti-proliferative effects, while others indicate a more complex role in metastasis.[3][4]

Q3: How does this compound differ from creatine monohydrate in cell culture applications?

A3: The primary differences are solubility and stability. This compound has a higher solubility in water than creatine monohydrate, which can facilitate the preparation of stock solutions.[5][6][7][8] However, this compound is generally less stable in aqueous solutions. It can degrade into the biologically inactive byproduct creatinine, a process accelerated by lower pH and higher temperatures.[9][10] This instability is a critical consideration for long-term experiments where the compound is incubated for extended periods.

Q4: How does creatine impact mitochondrial function?

A4: Creatine plays a significant role in supporting mitochondrial function. It is involved in the "creatine-phosphocreatine shuttle," which facilitates the transfer of high-energy phosphates from the mitochondria to the cytosol for ATP regeneration. Studies have shown that creatine can help maintain the mitochondrial membrane potential, enhance ATP availability, and protect against mitochondrial dysfunction. Furthermore, creatine has been shown to activate AMP-activated protein kinase (AMPK) and induce the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[11][12][13][14][15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected results in cell viability assays over time. 1. Degradation of this compound: this compound is unstable in solution and degrades to creatinine, especially at 37°C in culture medium.[9][10] This leads to a decrease in the effective concentration of creatine over time. 2. pH Shift in Culture Medium: The citrate component may slightly alter the pH of the medium, and the degradation of creatine can also influence pH over time.[5]1. Prepare fresh this compound stock solutions regularly and store them as single-use aliquots at -20°C for up to one month or -80°C for longer periods.[10] 2. When treating cells for long durations, replenish the medium with freshly diluted this compound every 24-48 hours to maintain a consistent concentration.[16][17] 3. Monitor the pH of your culture medium after the addition of this compound and adjust if necessary.
Precipitate forms in the culture medium after adding this compound. 1. Supersaturated Solution: If a concentrated stock solution was prepared with heating, it might precipitate when added to the cooler culture medium. 2. Interaction with Medium Components: High concentrations of this compound may interact with salts or other components in the culture medium, leading to precipitation.1. Ensure the this compound stock solution is fully dissolved at room temperature before adding it to the culture medium. Avoid heating to dissolve. 2. Prepare the stock solution in a sterile, buffered solution like PBS. 3. Add the stock solution to the culture medium slowly while gently swirling. 4. If precipitation persists, consider using a lower concentration or preparing a fresh, less concentrated stock solution.
Observed decrease in cell proliferation or viability at high concentrations of this compound. 1. Metabolic Byproducts: Although creatine itself is generally non-toxic, its metabolism at very high, non-physiological concentrations over long periods could potentially lead to the accumulation of byproducts that may affect cell health. 2. Osmotic Stress: The addition of high concentrations of any compound can increase the osmolarity of the culture medium, inducing cellular stress.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. 2. Include a vehicle control (medium with the solvent used to dissolve this compound) and an osmolarity control (e.g., medium with an equivalent concentration of a non-metabolized sugar like mannitol) in your experiments.
Difficulty dissolving this compound for stock solution. 1. Insufficient Solvent Volume: Trying to dissolve too much this compound in a small volume of solvent. 2. Low Temperature of Solvent: Solubility is temperature-dependent.1. While this compound is more soluble than the monohydrate form, adhere to its solubility limits. Prepare a lower concentration stock if necessary. 2. Use a sterile solvent at room temperature or slightly warmed (e.g., 37°C) to aid dissolution. Vortexing can also help.

Data Presentation

Table 1: Stability of Creatine Forms in Aqueous Solution

Creatine FormConditionDegradation to CreatinineReference
Creatine Monohydrate 25°C, pH 7.5 or 6.5, 3 daysRelatively Stable[9][10]
Creatine Monohydrate 25°C, pH 5.5, 3 days4%[9][10]
Creatine Monohydrate 25°C, pH 4.5, 3 days12%[9][10]
Creatine Monohydrate 25°C, pH 3.5, 3 days21%[9][10]
Trithis compound 40°C, 28 days of storage770 ppm creatinine[9]
Di-creatine Citrate Room Temperature, 45 days90% degradation[5][6][7]
Di-creatine Citrate Refrigerated (4°C), 45 days80% degradation[5][6][7]

Table 2: Reported Effects of Creatine on Cell Proliferation/Viability In Vitro

Cell LineCreatine ConcentrationDurationEffect on Viability/ProliferationReference
HK-2 (Human Kidney) Up to 40.225 mM48 hoursNo IC50 reached (low toxicity)[1]
L1236, L428 (Hodgkin lymphoma) 12.5, 25, 50 mM2 daysNo significant effect, slight reduction in some cases[2]
DU-145 (Prostate cancer) 12.5, 25, 50 mM2 daysNo significant effect, slight reduction in some cases[2]
293T (Human embryonic kidney) 0.2, 1 mM (with Cisplatin)72 hoursMarginal protective effect against cisplatin-induced toxicity[18]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution
  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of high-purity this compound powder.

  • Dissolving: Add the powder to a sterile conical tube. Add approximately 80% of the final volume of sterile phosphate-buffered saline (PBS) or serum-free culture medium.

  • Solubilization: Vortex the solution until the powder is completely dissolved. If necessary, warm the solution to 37°C briefly to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Final Volume: Bring the solution to the final desired volume with the sterile solvent.

  • Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter. Filter the solution into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile cryovials. Label with the name, concentration, and date. Store at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.

Protocol 2: Long-Term this compound Treatment and Cell Viability Assessment (MTT Assay)

This protocol is designed for adherent cells in a 96-well plate format.

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will not lead to over-confluence during the experiment. Include wells for untreated controls, vehicle controls, and blank (medium only) controls. Allow cells to adhere and recover for 24 hours.

  • Initial Treatment: Thaw an aliquot of your this compound stock solution. Prepare the desired concentrations of this compound in fresh, pre-warmed complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment or control medium to the appropriate wells.

  • Medium Replenishment: Every 48 hours, carefully aspirate the medium from all wells and replace it with 100 µL of freshly prepared treatment or control medium.[16][17] This is crucial to maintain the concentration of this compound and provide fresh nutrients.

  • MTT Assay (at desired time points, e.g., Day 3, 6, 9): a. Prepare a 5 mg/mL MTT solution in sterile PBS. b. At the end of the treatment period, carefully aspirate the culture medium from the wells. c. Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[19][20] d. Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible. e. Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[20] f. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[20] g. Read the absorbance at 570-590 nm using a microplate reader.[20][21]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.

Protocol 3: Assessing Cytotoxicity (LDH Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Experimental Setup: Follow steps 1-3 of Protocol 2 for cell seeding and long-term treatment. Set up additional controls as per the manufacturer's instructions for your specific LDH assay kit, which will typically include:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis solution provided in the kit)

    • Background control (medium only)

  • Sample Collection: At your desired time point, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[22]

  • Assay Procedure: Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new, clean 96-well plate without disturbing the cell layer.[22][23]

  • Reagent Addition: Add the LDH reaction solution from your kit to each well of the new plate according to the manufacturer's protocol.[22]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[22][24]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the spontaneous and maximum release controls, after subtracting the background.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-Well Plate acclimatize 2. Acclimatize for 24h seed_cells->acclimatize prep_treatment 3. Prepare this compound Dilutions acclimatize->prep_treatment initial_treatment 4. Initial Treatment Application prep_treatment->initial_treatment replenish 5. Replenish Medium + Compound (every 48h) initial_treatment->replenish mtt_assay 6a. MTT Assay replenish->mtt_assay At Time Points ldh_assay 6b. LDH Assay replenish->ldh_assay At Time Points read_absorbance 7. Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability 8. Calculate % Viability / Cytotoxicity read_absorbance->calc_viability creatine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Cr_ext Creatine (Extracellular) Cr_int Creatine Cr_ext->Cr_int Transporter PCr Phosphocreatine Cr_int->PCr CK CK_mito mtCK PCr->Cr_int ATP_cyto ATP PCr->ATP_cyto ADP ADP_cyto ADP ATP_cyto->ADP_cyto Energy Consumption CK_cyto CK ATP_mito ATP ATP_mito->PCr Creatine ADP_mito ADP OxPhos Oxidative Phosphorylation ADP_mito->OxPhos OxPhos->ATP_mito creatine_signaling creatine Creatine Supplementation ampk AMPK Activation creatine->ampk pgc1a PGC-1α Upregulation ampk->pgc1a mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis mito_function Improved Mitochondrial Function & Quality mito_biogenesis->mito_function cell_protection Protection from Oxidative Stress mito_function->cell_protection

References

Technical Support Center: Addressing Solubility Challenges of Creatine Citrate in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of creatine (B1669601) citrate (B86180) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of creatine citrate?

This compound has a higher aqueous solubility than creatine monohydrate. At 20°C, the solubility of this compound in water is approximately 29 g/L, resulting in a saturated solution with a pH of about 3.2.[1] For comparison, creatine monohydrate's solubility is around 14 g/L at the same temperature with a neutral pH.[1]

Q2: How do temperature and pH affect the solubility of this compound?

The solubility of creatine compounds is significantly influenced by both temperature and pH.

  • Temperature: The solubility of creatine in water increases almost linearly with a rise in temperature. For instance, the solubility of creatine monohydrate increases from 6 g/L at 4°C to 45 g/L at 60°C.[1] A similar trend is expected for this compound.

  • pH: Lowering the pH of a solution increases the solubility of creatine.[1] this compound naturally forms an acidic solution, which contributes to its enhanced solubility compared to creatine monohydrate.[1]

Q3: What is the stability of this compound in aqueous solutions?

While this compound has improved solubility, it is important to be aware of its stability in aqueous solutions. Creatine can undergo an irreversible intramolecular cyclization to form creatinine (B1669602), a biologically inactive compound. This degradation is accelerated by lower pH and higher temperatures.[1] A saturated solution of trithis compound in water has a pH of 3.2, and at a pH of 3.5 and 25°C, significant degradation of creatine (21%) can occur within three days.[1]

Q4: Can I use co-solvents to enhance the solubility of this compound?

Q5: How should I prepare and store this compound stock solutions?

For short-term use (within the same day), solutions can be prepared in your desired aqueous buffer and kept at room temperature. For longer-term storage, it is advisable to prepare the stock solution and store it at 4°C to minimize degradation to creatinine.[1] Always visually inspect the solution for any precipitation before use. If a precipitate has formed, gentle warming and agitation may be required to redissolve the compound.

Data Presentation

Table 1: Solubility of Different Creatine Forms in Water at 20°C

Creatine FormSolubility (g/L)pH of Saturated Solution
Creatine Monohydrate14~7.0
This compound29~3.2
Creatine Pyruvate54~2.6

Source:[1]

Table 2: Intrinsic Dissolution Rates of Different Creatine Forms

CompoundIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)
Di-creatine citrate7.61
Creatine6.92
Creatine monohydrate5.18

Source:[3][4]

Troubleshooting Guide

Problem 1: this compound is not dissolving or is dissolving very slowly.

  • Possible Cause 1: Low Solvent Temperature.

    • Solution: The solubility of this compound is temperature-dependent. Gently warm the solvent while stirring to facilitate dissolution. Avoid excessive heat, as it can accelerate degradation.

  • Possible Cause 2: Insufficient Agitation.

    • Solution: Employ consistent and vigorous agitation. For laboratory-scale preparations, a magnetic stirrer is recommended. For smaller volumes, thorough vortexing can be effective.

  • Possible Cause 3: Incorrect Particle Size.

    • Solution: If using a powdered form, consider that larger particles have a smaller surface area, leading to slower dissolution. Micronized forms of creatine compounds are available and can improve the dissolution rate.[2]

Problem 2: The this compound solution is cloudy or has formed a precipitate after cooling.

  • Possible Cause 1: Supersaturated Solution.

    • Solution: A solution prepared with heating may become supersaturated upon cooling, causing the this compound to precipitate. Prepare the solution at the intended temperature of use and storage whenever possible. If heating is necessary, ensure the final concentration does not exceed the solubility limit at the storage temperature.

  • Possible Cause 2: Dissociation and Crystallization.

    • Solution: In some instances, di-creatine citrate in solution can dissociate, leading to the crystallization of the less soluble creatine monohydrate, especially at refrigerated temperatures.[3] If this occurs, gentle warming and agitation can help to redissolve the precipitate. Consider preparing a more diluted stock solution for long-term storage at low temperatures.

Problem 3: Concerns about the stability and degradation of the prepared this compound solution.

  • Possible Cause 1: Degradation to Creatinine.

    • Solution: The acidic nature of this compound solutions can promote the degradation of creatine to creatinine. To mitigate this, prepare fresh solutions for each experiment whenever feasible. For storage, use refrigeration (4°C) to slow down the degradation process.[1] The stability of the solution can be monitored by quantifying creatine and creatinine levels using HPLC.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Cell Culture Experiments

  • Materials:

    • This compound powder

    • Sterile cell culture grade water or desired buffer (e.g., PBS)

    • Sterile conical tubes

    • Magnetic stirrer and stir bar (optional)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the powder to a sterile conical tube.

    • Add the sterile solvent to the tube to achieve the desired final concentration.

    • Agitate the mixture until the this compound is completely dissolved. A magnetic stirrer can be used for this purpose. Gentle warming (e.g., to 37°C) can be applied if necessary.

    • Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Label the tube with the compound name, concentration, and date of preparation.

    • Store the stock solution at 4°C. Before use, visually inspect for any precipitation. If a precipitate is present, warm the solution to 37°C and agitate to redissolve.

Protocol 2: Quantification of Creatine and Creatinine in Aqueous Solution by HPLC-UV

This protocol provides a general methodology. Specific parameters may need to be optimized for your HPLC system.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A suitable column for separating polar analytes, such as a porous graphitic carbon column or a mixed-mode stationary phase column.[5][6]

  • Reagents and Standards:

    • Creatine and creatinine analytical standards.

    • Mobile phase components (e.g., water, acetonitrile, phosphoric acid, or trifluoroacetic acid).[5][6][7]

    • Deionized water.

  • Procedure:

    • Standard Preparation: Prepare primary analytical stock solutions of creatine and creatinine in deionized water (e.g., 1000 µg/mL). From these stocks, prepare a mixed working standard in the mobile phase to desired concentrations (e.g., 50 µg/mL creatine and 10 µg/mL creatinine).[5]

    • Sample Preparation: Dilute your experimental samples containing this compound with the mobile phase to fall within the concentration range of your calibration curve.

    • Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase. An isocratic elution is often sufficient.[5] The mobile phase composition and flow rate should be optimized for good separation of creatine and creatinine peaks. A typical detection wavelength is in the low UV range.

    • Analysis: Inject equal volumes of the standards and samples. Identify and quantify the creatine and creatinine peaks based on their retention times and peak areas relative to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Solubility & Stability Assessment weigh Weigh this compound dissolve Dissolve in Solvent (Water, Buffer, Co-solvent) weigh->dissolve agitate Agitate +/- Gentle Heat dissolve->agitate filter Sterile Filter (0.22 µm) agitate->filter visual Visual Inspection (Clarity, Precipitation) filter->visual Store at 4°C ph_measure pH Measurement filter->ph_measure hplc HPLC Analysis (Quantify Creatine & Creatinine) visual->hplc

Caption: Experimental workflow for preparing and assessing this compound solutions.

troubleshooting_logic cluster_dissolution Troubleshooting Dissolution cluster_precipitation Troubleshooting Precipitation start Issue: Poor Dissolution or Precipitation temp Increase Solvent Temperature start->temp Slow Dissolution agitation Increase Agitation start->agitation Slow Dissolution particle Use Micronized Powder start->particle Slow Dissolution supersat Avoid Supersaturation (Prepare at Use Temp) start->supersat Precipitate on Cooling dissociation Consider Diluting Stock for Cold Storage start->dissociation Precipitate on Cooling

Caption: Troubleshooting logic for this compound solubility issues.

creatine_pathway creatine Creatine pcr Phosphocreatine (PCr) creatine->pcr Creatine Kinase mTOR mTOR Signaling Pathway creatine->mTOR Stimulates creatinine Creatinine (Degradation) creatine->creatinine Spontaneous Cyclization (Low pH, High Temp) pcr->creatine Creatine Kinase atp ATP pcr->atp Energy Buffer adp ADP atp->adp protein_synthesis Muscle Protein Synthesis & Hypertrophy mTOR->protein_synthesis Promotes

Caption: Key signaling and metabolic pathways involving creatine.

References

Technical Support Center: Minimizing Creatine Citrate Conversion to Creatinine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with creatine (B1669601) citrate (B86180). This resource provides guidance on minimizing the conversion of creatine citrate to its cyclic anhydride, creatinine (B1669602), in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in my experiments?

A1: The primary cause of this compound degradation is a non-enzymatic, intramolecular cyclization reaction that converts creatine to creatinine.[1] This conversion is spontaneous in aqueous solutions and is significantly influenced by the pH and temperature of the solution.[1]

Q2: How does pH affect the stability of my this compound solution?

A2: The rate of creatine's conversion to creatinine is highly pH-dependent. Generally, a lower pH (more acidic conditions) accelerates the degradation of creatine.[2][3][4] The conversion is fastest at a pH of around 3.7.[5] Conversely, at a very low pH (below 2.5) or a more neutral to alkaline pH, the rate of degradation slows down.[3][6] A saturated solution of trithis compound in water naturally results in an acidic pH of 3.2.[2]

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Higher temperatures increase the rate of creatine conversion to creatinine.[1][2][6] Storing creatine solutions at refrigerated temperatures (e.g., 4°C) can significantly slow down the degradation process compared to storage at room temperature (e.g., 25°C).[2][7][8][9]

Q4: Is this compound less stable than creatine monohydrate in solution?

A4: While this compound offers higher solubility than creatine monohydrate, it can be less stable in solution due to its tendency to lower the pH of the medium, which can accelerate the conversion to creatinine.[2][10]

Q5: How quickly does this compound degrade in solution?

A5: The degradation rate is dependent on both pH and temperature. For example, at 25°C, significant degradation can be observed within a few days, with the percentage of degradation increasing as the pH drops.[2][4] One study observed that at room temperature, 90% of creatine from a solution prepared with di-creatine citrate degraded within 45 days.[7][9]

Q6: Can I prepare a stock solution of this compound and store it for later use?

A6: It is highly recommended to prepare this compound solutions fresh for each experiment to minimize the formation of creatinine. If a stock solution must be prepared, it should be stored at a low temperature (e.g., 4°C) and for the shortest possible time.[2] For cell culture applications, prepare sterile-filtered solutions and store them at 4°C.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with this compound. The concentration of active creatine may be decreasing over time due to conversion to creatinine.Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it is stored properly (refrigerated) and for a minimal duration. Quantify creatine and creatinine concentrations before use.
Precipitate formation in a refrigerated this compound solution. This compound can dissociate in solution, and creatine monohydrate, having lower solubility, may crystallize out at lower temperatures, especially in concentrated solutions.[7][8][9]Prepare solutions at concentrations that remain stable at the intended storage temperature. Consider using a buffer system to maintain a pH that favors creatine stability.
Observed biological effect is lower than expected. A significant portion of the this compound may have converted to creatinine, which is biologically inactive in the context of energy metabolism.[12]Verify the integrity of your this compound solution by quantifying both creatine and creatinine levels. Adjust your experimental protocol to minimize degradation (e.g., use fresh solutions, control pH and temperature).

Data on Creatine Stability

Table 1: Effect of pH on Creatine Degradation at 25°C over 3 Days

pHDegradation (%)
5.54
4.512
3.521

Source: Adapted from Howard & Harris, 1999, as cited in[2][3][4]

Table 2: Effect of Storage Temperature on Creatine Degradation over 45 Days

Storage ConditionDegradation (%)
Room Temperature (25°C)90
Refrigerated (4°C)80

Source: Ganguly et al., 2003[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a Fresh this compound Solution for In Vitro Assays

Objective: To prepare a this compound solution with minimal immediate conversion to creatinine.

Materials:

  • High-purity this compound

  • Sterile, high-purity water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Sterile conical tubes or vials

  • Calibrated pH meter

  • Vortex mixer or magnetic stirrer

Procedure:

  • On the day of the experiment, weigh the required amount of this compound powder in a sterile container.

  • Add the desired volume of sterile water or buffer to achieve the target concentration.

  • Immediately mix the solution vigorously using a vortex mixer or magnetic stirrer until the this compound is completely dissolved.

  • If necessary, measure the pH of the solution. If the experimental design allows, adjust the pH to a more neutral range (e.g., 6.5-7.5) to slow down degradation. Be aware that pH adjustment may affect the solubility.

  • Use the freshly prepared solution in your experiment without delay.

Protocol 2: Quantification of Creatine and Creatinine using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentrations of creatine and creatinine in an aqueous solution to assess the extent of conversion.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a porous graphitic carbon column[13]

  • Creatine and creatinine analytical standards

  • Mobile phase (e.g., a mixture of water, acetonitrile, and trifluoroacetic acid)[13]

  • 0.45 µm syringe filters

  • Autosampler vials

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions containing known concentrations of creatine and creatinine in the mobile phase.[13]

  • Sample Preparation: Dilute the experimental this compound solution with the mobile phase to a concentration within the range of the standard curve. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.[11]

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min).[11]

    • Set the injection volume (e.g., 10 - 20 µL).[11]

    • Set the UV detection wavelength to approximately 210 nm for simultaneous detection of both compounds.[11]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for both creatine and creatinine.

    • Inject the prepared experimental samples.

    • Quantify the concentration of creatine and creatinine in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

Creatine_Conversion cluster_reaction Intramolecular Cyclization Creatine Creatine Creatinine Creatinine Creatine->Creatinine + H⁺ (Acidic pH) + Heat Water_out H₂O

Caption: Chemical conversion of creatine to creatinine.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis Prep Prepare Fresh This compound Solution pH_Control Control pH (if possible) Prep->pH_Control Temp_Control Control Temperature (e.g., on ice) pH_Control->Temp_Control Experiment Perform In Vitro Experiment Temp_Control->Experiment Sampling Take Aliquot for QC Analysis Experiment->Sampling HPLC HPLC Quantification of Creatine & Creatinine Sampling->HPLC Data_Analysis Analyze Data HPLC->Data_Analysis

Caption: Workflow for minimizing creatine degradation.

References

"quality control measures for laboratory-synthesized Creatine citrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control measures for laboratory-synthesized creatine (B1669601) citrate (B86180). Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Purity of Synthesized Creatine Citrate - Incomplete reaction of sarcosine (B1681465) and cyanamide. - Suboptimal reaction conditions (pH, temperature).[1][2] - Presence of unreacted starting materials or byproducts.- Optimize reaction stoichiometry and monitor reaction completion using techniques like HPLC. - Ensure precise control of pH (around 10) and temperature (around 80°C) during synthesis.[2] - Implement robust purification steps such as filtration and washing to remove impurities.[1]
Presence of Impurities (e.g., Creatinine, Dicyandiamide (B1669379), Dihydrotriazine) - Degradation of this compound due to improper storage (high temperature, acidic pH).[2][3][4] - Use of non-optimized synthesis methods can lead to byproducts like dicyandiamide (DCD) and dihydro-1,3,5-triazine (DHT).[5][6][7][8]- Store synthesized this compound in a cool, dry place. For solutions, maintain a neutral pH to minimize degradation to creatinine.[3][4] - Employ a validated synthesis process, such as the one starting from sarcosinate and cyanamide, to minimize the formation of DCD and DHT.[9] - Utilize High-Performance Liquid Chromatography (HPLC) to quantify the levels of these impurities.[1][7]
Heavy Metal Contamination (e.g., Lead, Arsenic, Mercury, Cadmium) - Contamination from raw materials.[10][11] - Contamination from manufacturing equipment.- Source high-purity, certified raw materials from reputable suppliers.[1] - Regularly test raw materials and the final product for heavy metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5] - Ensure all manufacturing equipment is properly cleaned and maintained to prevent cross-contamination.
Microbial Contamination (Bacteria, Yeast, Molds) - Non-sterile handling and processing. - Contaminated water or raw materials.[12]- Implement aseptic techniques throughout the synthesis and handling process.[13] - Use sterile, purified water for all reactions and purification steps.[1] - Perform microbial testing on the final product to ensure it meets safety standards.[12][14]
Inconsistent Experimental Results - Inaccurate concentration of this compound solution due to degradation or impurities. - Microbial contamination interfering with assays.[13]- Regularly verify the purity and concentration of your this compound stock using a validated analytical method like HPLC.[15] - Prepare fresh solutions and store them properly to minimize degradation.[13] - Ensure solutions are sterile, especially for cell-based assays.[13]
Crystallization in this compound Solutions - Di-creatine citrate can dissociate in aqueous solution and crystallize out as creatine monohydrate, especially under refrigerated conditions.[16][17]- This is a known phenomenon. If crystals form, they can be characterized by methods like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm their identity.[16][17] The solution can be gently warmed to redissolve the precipitate before use.[13]

Frequently Asked Questions (FAQs)

1. What are the critical quality attributes for laboratory-synthesized this compound?

The critical quality attributes for this compound include:

  • Purity: The percentage of this compound in the final product should be high, with minimal levels of impurities.

  • Identity: Confirmation that the synthesized compound is indeed this compound.

  • Impurities: Levels of process-related impurities (e.g., dicyandiamide, dihydrotriazine) and degradation products (e.g., creatinine) should be below acceptable limits.[7][8]

  • Contaminants: Absence of harmful contaminants such as heavy metals (lead, arsenic, mercury) and microbial contamination.[10][12]

  • Stability: The compound should be stable under defined storage conditions.[3]

2. How can I determine the purity of my synthesized this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of creatine compounds.[1] An isocratic, reversed-phase HPLC method with UV detection is commonly used to separate and quantify this compound from its potential impurities.[18][19][20]

3. What are the common impurities found in synthetic creatine and how can I avoid them?

Common impurities include:

  • Creatinine: A degradation product of creatine. Its formation is accelerated by acidic pH and high temperatures.[3][4] To avoid this, store this compound in a cool, dry place and prepare aqueous solutions at a neutral pH.

  • Dicyandiamide (DCD) and Dihydro-1,3,5-triazine (DHT): These are byproducts of certain synthesis routes.[6][7] Using a well-established and controlled synthesis process, such as the reaction of sarcosinate and cyanamide, can minimize their formation.[9]

  • Thiourea: Another potential impurity from some manufacturing processes.[8]

4. What are the acceptable limits for heavy metal contamination?

While specific limits can vary by regulatory bodies, it is crucial to test for heavy metals like lead, arsenic, cadmium, and mercury.[5][12] The goal is to have non-detectable levels or levels that are well below established safety thresholds for pharmaceutical ingredients or dietary supplements.[21]

5. How should I perform stability testing for this compound?

Stability testing involves storing the synthesized this compound under various environmental conditions (e.g., different temperatures and humidity levels) for a set period. At specific time points, samples are analyzed for purity and the presence of degradation products, primarily creatinine, using HPLC.[3] For this compound in solution, stability is highly dependent on pH and temperature, with lower pH and higher temperatures accelerating degradation.[2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the simultaneous determination of this compound and common impurities like creatinine, dicyandiamide (DCD), and dihydro-1,3,5-triazine (DHT).[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A common mobile phase is an aqueous buffer, such as 10 mmol/L sodium dihydrogen phosphate, with the pH adjusted to be slightly acidic to neutral.[22] For example, a mobile phase of KH2PO4 (215 mM) and tetrabutylammonium (B224687) hydrogen sulphate (2.3 mM) with a small percentage of acetonitrile (B52724) (3.5%) at pH 6.25 can be used.[19]

  • Flow Rate: Typically between 0.8 and 1.5 mL/min.[7]

  • Detection Wavelength: 206 nm or 220 nm.[19][22]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[7]

  • Procedure:

    • Standard Preparation: Prepare stock solutions of this compound, creatinine, DCD, and DHT reference standards in HPLC-grade water. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in HPLC-grade water to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[7]

    • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

    • Quantification: Construct a calibration curve for each compound by plotting peak area against concentration. Use these curves to determine the concentration of this compound and any impurities in the sample.[7]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Heavy Metal Analysis

This is the standard method for detecting trace levels of heavy metals.[5]

  • Instrumentation: ICP-MS system.

  • Procedure:

    • Sample Preparation: Accurately weigh the this compound sample and digest it using a mixture of concentrated nitric acid and other acids (e.g., hydrochloric acid) in a microwave digestion system. This process breaks down the organic matrix, leaving the metals in a solution that can be analyzed.

    • Analysis: Introduce the digested sample solution into the ICP-MS. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and detect the ions of the target heavy metals (e.g., As, Cd, Hg, Pb).

    • Quantification: Use certified reference materials and calibration standards to quantify the concentration of each heavy metal in the original sample.

Microbial Enumeration Testing

This testing determines the number of viable aerobic microorganisms (total aerobic microbial count - TAMC) and yeasts and molds (total yeast and mold count - TYMC).

  • Methodology: Plate count method (Pour Plate, Spread Plate, or Membrane Filtration).

  • Media:

    • Soybean-Casein Digest Agar (B569324) for TAMC.

    • Sabouraud Dextrose Agar for TYMC.

  • Procedure:

    • Sample Preparation: Prepare a solution of the this compound in a sterile diluent.

    • Inoculation: Inoculate a specified volume of the sample solution onto the appropriate agar plates.

    • Incubation: Incubate the plates at the specified temperature and duration (e.g., 30-35°C for bacteria, 20-25°C for fungi).

    • Counting: After incubation, count the number of colony-forming units (CFUs) on the plates and calculate the microbial count per gram of the original sample.

Visualizations

Quality_Control_Workflow Synthesis This compound Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Drying Drying Purification->Drying QC_Sampling Quality Control Sampling Drying->QC_Sampling Purity_Test Purity & Impurity (HPLC) QC_Sampling->Purity_Test Heavy_Metals Heavy Metals (ICP-MS) QC_Sampling->Heavy_Metals Microbial Microbial Testing QC_Sampling->Microbial Stability Stability Testing QC_Sampling->Stability Spec_Check Meets Specifications? Purity_Test->Spec_Check Heavy_Metals->Spec_Check Microbial->Spec_Check Stability->Spec_Check Release Product Release Reject Reject/Reprocess Spec_Check->Release Yes Spec_Check->Reject No

Caption: Quality control workflow for synthesized this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check Purity & Concentration (HPLC) Start->Check_Purity Low_Purity Low Purity or High Impurities Detected Check_Purity->Low_Purity No Purity_OK Purity is within Specification Check_Purity->Purity_OK Yes Review_Synthesis Review Synthesis & Purification Protocol Low_Purity->Review_Synthesis Check_Storage Review Storage Conditions (Temp, pH) Low_Purity->Check_Storage Check_Microbial Perform Microbial Contamination Test Purity_OK->Check_Microbial Contaminated Contamination Detected Check_Microbial->Contaminated Yes Not_Contaminated No Contamination Check_Microbial->Not_Contaminated No Review_Handling Review Aseptic Handling Procedures Contaminated->Review_Handling Investigate_Assay Investigate Other Assay Parameters Not_Contaminated->Investigate_Assay

Caption: Troubleshooting logic for inconsistent experimental results.

References

"troubleshooting inconsistent results with Creatine citrate supplementation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with Creatine (B1669601) Citrate supplementation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Creatine Citrate and how does it differ from Creatine Monohydrate?

This compound is a form of creatine bound to citric acid.[1] This binding is intended to improve water solubility compared to the more common Creatine Monohydrate.[1] While it is more soluble, there is no strong scientific evidence to suggest it offers superior performance or bioavailability over Creatine Monohydrate.[1][2] In fact, the lower pH from the citric acid can make it less stable in solution than Creatine Monohydrate.[1]

Q2: Why am I observing high variability in my experimental results with this compound?

Inconsistent results with this compound can stem from several factors:

  • Physicochemical Properties: Issues related to its solubility and stability in different experimental buffers and temperatures.

  • Bioavailability: Inter-individual differences in absorption and metabolism can lead to variability.[3] Factors like baseline creatine levels, diet, and physical activity can influence uptake.[3]

  • Product Quality: Purity and the presence of contaminants can differ between batches and suppliers.[4][5]

  • Experimental Protocol: Variations in cell health, confluency, and the presence of inhibitory substances can affect results.[6]

Q3: How stable is this compound in aqueous solutions?

Creatine in solution can degrade into its inactive form, creatinine (B1669602). This degradation is accelerated by acidic pH and higher temperatures.[7][8] Since this compound creates a more acidic solution (pH around 3.2 in a saturated solution) compared to Creatine Monohydrate (neutral pH), it may be less stable in aqueous environments.[1][7] For experimental use, it is crucial to prepare solutions fresh and consider the pH and temperature of the medium.

Q4: What are the critical quality control parameters for sourcing this compound?

When sourcing this compound for research, it is imperative to verify its purity and check for contaminants. Key parameters include:

  • Purity: Look for manufacturer-verified purity of 99.9% or higher.[4]

  • Contaminants: Common by-products from manufacturing include dicyandiamide (B1669379) (DCD) and dihydrotriazine (DHT).[9] Creatinine can also be present due to degradation during manufacturing or storage.[9]

  • Certifications: Sourcing from suppliers that adhere to pharmaceutical-level GMP protocols and provide a Certificate of Analysis (CoA) for each batch is recommended.[4] Third-party testing provides an additional layer of quality assurance.[10]

Troubleshooting Guide

Problem: Poor Solubility or Precipitation in Media/Buffer

Q: My this compound is not fully dissolving or is precipitating out of my cell culture media or buffer. What can I do?

A: While this compound is more water-soluble than Creatine Monohydrate, its solubility is still dependent on temperature and pH.

Solutions:

  • Adjust Temperature: Gently warming the solvent can significantly increase solubility.[7][11] However, be mindful that elevated temperatures can accelerate degradation.

  • Modify pH: The solubility of creatine can be increased by lowering the pH of the solution.[7] However, ensure the final pH is compatible with your experimental system (e.g., cell culture).

  • Use Sonication: Sonication can help to dissolve the powder more effectively.

  • Prepare Fresh Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., deionized water with adjusted pH) and dilute it to the final concentration in your experimental medium just before use.

Data Presentation: Creatine Solubility

CompoundSolubility in Water at 20°CpH of Saturated Solution
Creatine Monohydrate14 g/L~7.0
Tri-Creatine Citrate29 g/L~3.2
Creatine Pyruvate54 g/L~2.6
(Data sourced from Jäger et al., 2011)[7]
Problem: Suspected Degradation of this compound in Solution

Q: I suspect my this compound is degrading in my experimental solutions, leading to inconsistent effects. How can I mitigate this?

A: Creatine degrades to creatinine in aqueous solutions, a process influenced by pH and temperature. The acidic nature of this compound solutions can make it particularly susceptible.[1][7]

Solutions:

  • Prepare Solutions Fresh: Always prepare creatine-containing solutions immediately before use.

  • Control pH: If possible, buffer the solution to a more neutral pH (6.5-7.5) where creatine is more stable.[8]

  • Control Temperature: Store stock solutions and experimental media at low temperatures (e.g., 4°C) to slow degradation kinetics.[7][12] Avoid repeated freeze-thaw cycles.

  • Quantify Creatine and Creatinine: Use an analytical method like HPLC to measure the concentrations of both creatine and creatinine in your solutions to confirm stability over the course of your experiment.[13]

Visualization: Creatine Degradation Pathway

Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Loss of H₂O) Accelerated by low pH & high temp

Caption: Intramolecular cyclization of creatine to creatinine.

Problem: Inconsistent Cellular Uptake in In-Vitro Models

Q: I am observing high variability in creatine uptake between different batches of cells or experiments. What are the potential causes?

A: Creatine uptake into cells is an active process mediated primarily by the SLC6A8 transporter.[14] Variability can be introduced by several biological and technical factors.

Solutions:

  • Assess Cell Health: Ensure cells are healthy and viable using methods like trypan blue exclusion. Poor cell health can impair active transport.[6]

  • Standardize Cell Density: Avoid over-confluency, which can alter metabolism. Plate cells at a consistent density for all experiments.[6]

  • Check for Inhibitory Substances: Some compounds can inhibit the creatine transporter.[6] Ensure no components of your media or test compounds interfere with SLC6A8 function.

  • Control for Baseline Levels: Different cell lines have varying levels of endogenous creatine and SLC6A8 expression.[6] Consider using cell lines with stable expression or overexpression systems for more consistent results.[14]

Visualization: Creatine Transport Signaling Pathway

cluster_membrane Plasma Membrane cluster_extra Extracellular cluster_intra Intracellular SLC6A8 SLC6A8 (Creatine Transporter) Creatine_in Creatine SLC6A8->Creatine_in Creatine_ex Creatine Creatine_ex->SLC6A8 Co-transport Na Na+ Na->SLC6A8 Co-transport Cl Cl- Cl->SLC6A8 Co-transport PCr Phosphocreatine Creatine_in->PCr CK CK Creatine Kinase (CK) ATP ATP PCr->ATP Energy Regeneration ADP ADP ATP->ADP Energy Utilization

Caption: Creatine uptake via the SLC6A8 transporter and its role in energy metabolism.

Experimental Protocols

Key Experiment: Quantification of Creatine and Creatinine by HPLC-UV

This protocol provides a general methodology for the simultaneous determination of creatine and its degradation product, creatinine, adapted from published methods.[13][15]

1. Materials and Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm)

  • Mobile Phase: 0.045 M ammonium (B1175870) sulfate (B86663) in deionized water

  • Analytical standards for creatine and creatinine

  • Internal Standard (IS), e.g., 4-(2-Aminoethyl)benzene sulfonamide

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Flow Rate: 0.75 ml/min

  • Detection Wavelength: 205 nm

  • Temperature: Ambient

  • Run Time: Approximately 7 minutes

3. Standard Preparation:

  • Prepare individual stock solutions of creatine, creatinine, and the internal standard in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solutions to cover a linear concentration range (e.g., 1-100 µg/ml for creatine and 2-100 µg/ml for creatinine).[13]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound powder or dilute the experimental liquid sample in a known volume of mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

  • Ensure the final concentration is within the established calibration range, diluting with the mobile phase if necessary.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration for the standards.

  • Determine the concentration of creatine and creatinine in the samples by interpolating their peak area ratios from the calibration curve.

Visualization: Analytical Workflow for Quality Control

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Standard Prepare Calibration Standards & IS Filter_Standard Filter Standards (0.45 µm) Standard->Filter_Standard HPLC Inject into HPLC-UV System Filter_Sample->HPLC Filter_Standard->HPLC Chromatogram Generate Chromatogram (Detect at 205 nm) HPLC->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Creatine & Creatinine Chromatogram->Quantify Cal_Curve->Quantify Report Final Report: Purity & Stability Quantify->Report

Caption: Workflow for creatine and creatinine quantification using HPLC-UV.

References

"effect of freeze-thaw cycles on Creatine citrate solution stability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of creatine (B1669601) citrate (B86180) solutions, with a specific focus on the effects of freeze-thaw cycles. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for creatine in an aqueous solution?

The primary degradation pathway for creatine in an aqueous solution is an irreversible intramolecular cyclization to form creatinine (B1669602).[1][2][3] This reaction is spontaneous and does not require enzymatic activity. The rate of this conversion is significantly influenced by the pH and temperature of the solution.

Q2: How do temperature and pH affect the stability of creatine citrate solutions?

Both temperature and pH are critical factors in the stability of creatine solutions.

  • Temperature: Higher temperatures accelerate the degradation of creatine to creatinine.[1][2] Conversely, storing solutions at lower (refrigerated) temperatures can slow down this degradation process.[2]

  • pH: The degradation of creatine is highly pH-dependent. Acidic conditions (lower pH) significantly increase the rate of conversion to creatinine.[1][2][3] Creatine is most stable at a neutral to slightly alkaline pH.

Q3: My this compound solution showed increased degradation after being frozen and thawed. What could be the cause?

Repeated freeze-thaw cycles can negatively impact the stability of this compound solutions through two primary mechanisms:

  • Freeze-Concentration: As the solution freezes, pure water crystallizes into ice, forcing the this compound and other solutes into the remaining unfrozen liquid.[4][5][6] This phenomenon, known as the "freeze-concentration effect," leads to a significant increase in the concentration of this compound in the unfrozen portion, which can accelerate degradation.

  • pH Shifts Upon Freezing: Citrate buffer systems have been shown to become more acidic upon freezing.[7][8][9] This decrease in pH in the freeze-concentrated liquid phase can significantly accelerate the conversion of creatine to creatinine, as the degradation rate is faster in acidic conditions.

Q4: I observed precipitation in my this compound solution after thawing. What is it and why did it form?

The precipitate is likely creatine monohydrate.[7][10] Di-creatine citrate in an aqueous solution can dissociate into creatine and citric acid. Due to the lower solubility of creatine compared to this compound, and potential pH shifts, the creatine can crystallize out of the solution, especially at refrigerated or freezing temperatures.

Q5: How can I minimize degradation of my this compound solution during storage?

To minimize degradation, consider the following:

  • Avoid Freeze-Thaw Cycles: If possible, aliquot your this compound solution into single-use volumes before the initial freezing. This prevents the need for repeated thawing and freezing of the entire stock.

  • Optimize pH: If your experimental protocol allows, maintaining a pH closer to neutral (pH 6.5-7.5) can enhance stability.

  • Refrigerated Storage for Short-Term Use: For short-term storage, refrigeration is generally preferable to freezing if it avoids freeze-thaw cycles.

  • Prompt Use: Whenever possible, prepare the this compound solution fresh and use it promptly.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased creatinine levels after freeze-thaw cycles. Accelerated degradation due to freeze-concentration and pH shifts upon freezing.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. If possible, adjust the formulation to a more stable pH range (neutral to slightly alkaline) before freezing. 3. Validate the stability of your specific formulation under your intended storage and handling conditions.
Precipitate formation after thawing. Crystallization of creatine monohydrate due to its lower solubility and potential pH changes.1. Gently warm the solution and vortex to attempt redissolution. 2. If redissolution is incomplete, consider preparing a fresh solution. 3. For future preparations, consider the concentration limits of creatine solubility at your intended storage temperature.
Variability in experimental results using previously frozen solutions. Inconsistent degradation of this compound leading to variable active ingredient concentration.1. Implement a strict protocol for handling frozen solutions, including standardized thawing procedures. 2. Quantify the creatine concentration via a stability-indicating method like HPLC before use in critical experiments. 3. Prepare fresh solutions for highly sensitive assays.

Quantitative Data Summary

Table 1: Effect of pH on Creatine Degradation at 25°C

pHDegradation after 3 days (%)
5.54
4.512
3.521

(Data adapted from Howard and Harris, 1999)[2]

Table 2: Effect of Temperature on Creatine Degradation Over 45 Days

Storage ConditionDegradation (%)
Room Temperature (25°C)90
Refrigerated (4°C)80

(Data from a study on an effervescent di-creatine citrate formulation)[7][8][10]

Experimental Protocols

Protocol: Quantification of Creatine and Creatinine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous determination of creatine and its primary degradation product, creatinine.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

3. Standard Solution Preparation:

  • Prepare individual stock solutions of creatine and creatinine of known concentrations in the mobile phase or a suitable solvent.

  • Generate a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the test samples.

4. Sample Preparation:

  • Dilute the this compound solution samples with the mobile phase to a concentration that falls within the calibration range.

5. Chromatographic Conditions:

  • Flow Rate: Typically around 0.75 to 1.0 mL/min.

  • Detection Wavelength: Monitor the effluent at approximately 205 nm or 210 nm.[3][5]

  • Injection Volume: Consistent for all standards and samples (e.g., 20 µL).

  • Column Temperature: Maintain at a constant ambient or controlled temperature.

6. Data Analysis:

  • Integrate the peak areas for creatine and creatinine in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus concentration for the standards.

  • Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas on the respective calibration curves.

Visualizations

cluster_solution This compound Solution cluster_degradation Degradation Pathway Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Accelerated by low pH & high temp) Citric_Acid Citric_Acid

Caption: Degradation pathway of creatine to creatinine.

Start Start Prepare_Sample Prepare Sample and Standards Start->Prepare_Sample HPLC_Analysis HPLC Analysis Prepare_Sample->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Creatine and Creatinine Calibration_Curve->Quantification End End Quantification->End

Caption: Experimental workflow for HPLC analysis.

Freeze_Thaw Freeze-Thaw Cycle Freeze_Concentration Freeze-Concentration Effect Freeze_Thaw->Freeze_Concentration pH_Shift pH Decrease in Unfrozen Phase Freeze_Concentration->pH_Shift Increased_Concentration Increased Solute Concentration Freeze_Concentration->Increased_Concentration Accelerated_Degradation Accelerated Creatine Degradation pH_Shift->Accelerated_Degradation Increased_Concentration->Accelerated_Degradation

Caption: Logical relationship of freeze-thaw effects.

References

Technical Support Center: Adjusting pH of Creatine Citrate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for safely and effectively adjusting the pH of Creatine (B1669601) citrate (B86180) solutions for use in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Creatine citrate and why is it acidic?

This compound is a salt formed from creatine, a weak base, and citric acid, a tricarboxylic acid.[1] In aqueous solutions, this compound dissociates, and the presence of citric acid results in an acidic solution. A saturated solution of trithis compound in water has a pH of approximately 3.2.[1][2]

Q2: What is the optimal pH for most cell cultures?

Most normal mammalian cell lines thrive in a narrow pH range of 7.2 to 7.4.[1][3] Some transformed cell lines may prefer slightly more acidic conditions (pH 7.0–7.4), while certain normal fibroblast cell lines favor a more basic environment (pH 7.4–7.7).[1][4] Deviations from the optimal pH can negatively impact cell health, growth, and experimental outcomes.[3][5]

Q3: Can I add an acidic this compound solution directly to my cell culture medium?

No, it is strongly advised not to add a highly acidic this compound solution directly to your cell culture medium. The sudden drop in pH would be detrimental to the cells, potentially leading to stress, apoptosis, or necrosis.[5] The pH of the this compound solution must be adjusted to the physiological range of your specific cell line before being added to the culture.

Q4: How does the citrate component of this compound affect my cell culture?

Citrate is a known chelator of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for many cellular processes, including cell adhesion and signaling. Introducing a significant amount of citrate could sequester these ions in the culture medium, potentially affecting cell morphology and behavior. At high concentrations, citrate has also been shown to be cytotoxic to certain cell lines.

Q5: How stable is this compound in a pH-adjusted solution?

Creatine is inherently unstable in aqueous solutions and degrades into its inactive byproduct, creatinine.[1] This degradation is accelerated at lower pH values and higher temperatures.[1][6] While adjusting the pH of your this compound stock solution to ~7.4 will improve stability compared to its native acidic pH, it is still recommended to prepare fresh solutions for each experiment or store sterile, pH-neutralized aliquots at -20°C or -80°C for a limited time to minimize degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in the this compound stock solution after pH adjustment. The concentration of this compound exceeds its solubility at the final pH and temperature. While pH adjustment from acidic to neutral can slightly alter solubility, exceeding the intrinsic solubility limit is the primary cause.Prepare a lower concentration stock solution. Ensure the solution is well-mixed during pH adjustment. Gentle warming (not exceeding 37°C) can help in initial dissolution, but the final concentration must be stable at storage temperature (e.g., 4°C or room temperature).
Cell morphology changes (e.g., rounding, detachment) after adding the pH-adjusted this compound solution. 1. Cytotoxicity from high citrate concentration: The final concentration of citrate in the culture medium may be too high for your specific cell line. 2. Chelation of divalent cations: The citrate may be sequestering essential ions like Ca²⁺ and Mg²⁺ from the medium, affecting cell adhesion.1. Perform a dose-response experiment to determine the maximum tolerated concentration of this compound for your cells. 2. Consider supplementing the medium with additional Ca²⁺ and Mg²⁺. However, this should be done cautiously as ion concentrations are critical for osmolality and cell function. It is often better to reduce the final concentration of this compound.
Inconsistent experimental results. 1. Degradation of creatine: The creatine in your stock solution may have degraded to creatinine, especially if the stock is old or has been stored improperly.[1] 2. Inaccurate pH of the final culture medium: The addition of the pH-adjusted this compound solution may have slightly altered the final pH of the cell culture medium.1. Prepare fresh, pH-adjusted this compound solutions for each experiment. If using frozen aliquots, use them immediately after thawing. 2. After adding the this compound solution to your medium, verify the final pH of the complete medium before adding it to the cells.
Difficulty in dissolving this compound powder. 1. Low temperature of the solvent: The solubility of creatine compounds is temperature-dependent.[2] 2. Insufficient mixing. 1. Use a solvent at room temperature or gently warm it to 37°C.[7] 2. Use a sterile magnetic stirrer for continuous agitation until the powder is fully dissolved.

Data Presentation

Table 1: Properties of Creatine and this compound

Property Creatine This compound Reference(s)
pKa₁ (Carboxylic Acid) ~3.4-3.8(pKa of Citric Acid: 3.13)[8]
pKa₂ (Amine/Guanidinium) ~12.7(pKa of Citric Acid: 4.76)[8]
pH of Saturated Solution ~7.0~3.2[1][2]
Solubility in Water at 20°C 14 g/L29 g/L[1][2]

Table 2: Recommended pH Ranges for Various Cell Lines

Cell Type Optimal pH Range Reference(s)
Most Normal Mammalian Cell Lines 7.2 - 7.4[1][3]
Transformed Cell Lines 7.0 - 7.4[1][4]
Normal Fibroblast Cell Lines 7.4 - 7.7[1][4]
Insect Cells (e.g., Sf9, Sf21) 6.2[1]

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound powder (high purity)

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 1N Sodium Hydroxide (NaOH) solution

  • Sterile 1N Hydrochloric Acid (HCl) solution (for back-titration if needed)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a sterile probe

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Dissolution:

    • In a biological safety cabinet, weigh the appropriate amount of this compound powder to make a 100 mM solution (Molecular Weight of this compound is approximately 323.26 g/mol ). For 50 mL, this would be 1.616 g.

    • Transfer the powder to a sterile 50 mL conical tube.

    • Add approximately 40 mL of sterile water or PBS.

    • Add a sterile magnetic stir bar and place the tube on a stir plate. Stir until the powder is completely dissolved. The initial pH will be acidic.

  • pH Adjustment:

    • Aseptically place the pH probe into the solution.

    • Slowly add sterile 1N NaOH dropwise while the solution is stirring. Monitor the pH closely.

    • Continue adding NaOH until the pH reaches your desired value (e.g., 7.4).

    • If you overshoot the target pH, you can carefully add sterile 1N HCl to bring it back down. Avoid excessive back-and-forth titration as this will increase the salt concentration and osmolality of your stock solution.

  • Final Volume and Sterilization:

    • Once the desired pH is stable, remove the pH probe and the magnetic stir bar.

    • Bring the final volume to 50 mL with sterile water or PBS.

    • Draw the pH-adjusted solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and filter-sterilize the solution into a new sterile conical tube.

  • Storage:

    • Use the solution immediately or aliquot it into sterile, single-use tubes.

    • Store at 4°C for short-term use (up to one week) or at -20°C for longer-term storage (up to one month). Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_application Application to Cell Culture weigh Weigh this compound dissolve Dissolve in Sterile Water/PBS weigh->dissolve ph_adjust Adjust pH to 7.2-7.4 with 1N NaOH dissolve->ph_adjust qs Adjust to Final Volume ph_adjust->qs sterilize Filter Sterilize (0.22 µm) qs->sterilize add_to_medium Add to Cell Culture Medium sterilize->add_to_medium Dilute to working concentration verify_ph Verify Final Medium pH add_to_medium->verify_ph treat_cells Treat Cells verify_ph->treat_cells

Caption: Workflow for preparing and using a pH-adjusted this compound solution.

signaling_pathway creatine Creatine pcr Phosphocreatine creatine->pcr  Creatine Kinase atp ATP energy Cellular Energy Homeostasis atp->energy adp ADP adp->pcr pcr->atp  Regenerates ATP citrate Citrate chelation Chelation citrate->chelation ca_mg Ca²⁺ / Mg²⁺ ca_mg->chelation signaling Cell Adhesion & Signaling chelation->signaling  Disrupts

Caption: Potential dual effects of this compound on cellular pathways.

References

Technical Support Center: In Vitro Interactions of Creatine Citrate with Other Supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vitro interactions of creatine (B1669601) citrate (B86180) with other supplements. The information is designed to assist in experimental design, execution, and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the stability of creatine citrate in an aqueous solution?

This compound is known to be less stable in aqueous solutions compared to creatine monohydrate, particularly at room temperature and in acidic conditions.[1][2] The citrate component lowers the pH of the solution, which can accelerate the degradation of creatine into its inactive form, creatinine (B1669602).[3] In some cases, di-creatine citrate has been observed to dissociate into creatine and citric acid in a solution, with the creatine subsequently crystallizing out as the less soluble creatine monohydrate.[1][4]

Q2: Are there known in vitro chemical interactions between this compound and other common supplements like amino acids or vitamins?

Direct, peer-reviewed in vitro studies detailing chemical interactions between this compound and a wide range of specific supplements are limited. However, based on its chemical properties, potential interactions can be inferred:

  • pH Alteration: The acidic nature of this compound will lower the pH of any solution it is dissolved in. This could affect the stability and solubility of other pH-sensitive compounds in the mixture.

  • Complexation: Citric acid, a component of this compound, is a known chelating agent and can form complexes with minerals. This could potentially alter the bioavailability or analytical detection of these minerals in an in vitro setting.

  • Vitamin C (Ascorbic Acid): While no significant adverse chemical interactions have been reported in the literature, both this compound and ascorbic acid contribute to an acidic environment, which could potentially accelerate the degradation of creatine to creatinine over time.[5][6]

Q3: How might this compound interact with protein supplements like whey protein in an in vitro setting?

From a chemical standpoint in a simple aqueous solution, a direct reaction between this compound and whey protein is unlikely under typical experimental conditions. However, an in vitro study using C2C12 myotubes (a cell line model) found that while whey protein increased muscle protein synthesis, the addition of creatine did not produce an additive effect in that specific biological context.[7] It is important to distinguish between chemical compatibility in a solution and biological interactions in a cell-based assay.

Q4: What about potential interactions with herbal extracts?

Q5: How can I visually identify a potential in vitro interaction?

Researchers should be observant of any of the following changes after mixing this compound with another supplement in a solution:

  • Precipitation: The formation of a solid in the solution, which could indicate that one of the components is no longer soluble.

  • Color Change: Any unexpected change in the color of the solution could signify a chemical reaction.

  • Phase Separation: The solution separating into distinct layers.

  • Gas Formation: The appearance of bubbles, suggesting a chemical reaction that produces a gas.

Any of these observations warrant further analytical investigation to understand the nature of the interaction.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Precipitation After Mixing 1. Solubility Issues: The addition of another supplement may have altered the pH or ionic strength of the solution, reducing the solubility of this compound or the other component. 2. Formation of an Insoluble Product: A chemical reaction between the components may have formed a new, insoluble compound.1. Adjust the pH of the solution to see if the precipitate dissolves. 2. Try different solvents or co-solvents. 3. Analyze the precipitate separately to identify its composition. 4. Perform a concentration-response experiment to determine the solubility limits of the mixture.
Creatine Concentration Decreases Over Time 1. Degradation to Creatinine: This is a known instability of creatine, especially in acidic solutions and at room temperature.[1][2] 2. Interaction with Other Components: The other supplement may be catalyzing the degradation of creatine.1. Prepare solutions fresh before each experiment. 2. Store stock solutions at 4°C or frozen, and minimize the time they are kept at room temperature.[2] 3. Analyze for the presence of creatinine using a suitable analytical method like HPLC to confirm degradation.[6] 4. Run a stability study of this compound alone under the same conditions as a control.
Variability in Experimental Results 1. Inconsistent Sample Preparation: Inhomogeneity in the mixed solution. 2. Ongoing Chemical Interaction: The interaction between the components may be time-dependent, leading to different results depending on when the measurement is taken.1. Ensure thorough mixing of the solution before taking any aliquots. 2. Define a strict timeline for your experiments, from sample preparation to analysis, and adhere to it for all samples. 3. Conduct a time-course experiment to understand the kinetics of any potential interaction.

Data Presentation

Table 1: Solubility of Creatine Forms in Water at 20°C

Creatine FormSolubility (g/L)Resulting pH of Saturated Solution
Creatine Monohydrate14~7.0
Tri-creatine Citrate29~3.2

Data sourced from Jäger et al. (2011).[3]

Table 2: Stability of Creatine in Aqueous Solution at 25°C over 3 Days

pH of SolutionCreatine Degradation (%)
7.5 or 6.5Relatively Stable
5.54%
4.512%
3.521%

Data reflects the increased rate of degradation in more acidic conditions.[3]

Table 3: Degradation of Di-Creatine Citrate in Aqueous Solution Over 45 Days

Storage ConditionCreatine Degradation (%)
Room Temperature (25°C)90%
Refrigerated (4°C)80%

Data from a study on effervescent formulations containing di-creatine citrate.[1][2]

Experimental Protocols

Protocol 1: In Vitro Compatibility and Stability Assessment of this compound with Another Supplement

Objective: To determine if mixing this compound with another supplement in an aqueous solution leads to any physical changes or accelerates the degradation of creatine.

Materials:

  • This compound

  • Supplement of Interest (e.g., a specific amino acid, vitamin, or herbal extract)

  • Deionized Water

  • pH Meter

  • Vortex Mixer

  • Centrifuge

  • HPLC system with UV detector

  • Analytical standards for creatine and creatinine

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the supplement of interest in deionized water at a relevant concentration.

  • Prepare Experimental Mixtures:

    • Test Sample: Mix the this compound stock solution with the stock solution of the other supplement in a defined ratio (e.g., 1:1 v/v).

    • Control 1 (this compound): Mix the this compound stock solution with deionized water in the same ratio.

    • Control 2 (Other Supplement): Mix the stock solution of the other supplement with deionized water in the same ratio.

  • Initial Observations and Analysis (T=0):

    • Immediately after mixing, visually inspect all samples for any precipitation, color change, or other physical alterations.

    • Measure and record the pH of all three solutions.

    • Take an aliquot from the "Test Sample" and "Control 1," centrifuge if necessary to remove any precipitate, and analyze the supernatant for creatine and creatinine concentrations using a validated HPLC method.

  • Incubation and Time-Point Analysis:

    • Store the prepared samples under controlled conditions (e.g., room temperature, 25°C).

    • At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), repeat the visual observations and HPLC analysis for all relevant samples.

  • Data Analysis:

    • Compare the rate of creatine degradation (and creatinine formation) in the "Test Sample" to that in "Control 1." A significantly faster rate of degradation in the "Test Sample" suggests a negative interaction.

    • Note any physical changes observed and at which time point they occurred.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis at T=0 cluster_incubation 3. Incubation & Monitoring cluster_data 4. Data Interpretation prep_cc Prepare this compound Stock Solution prep_mix Prepare Test and Control Mixtures prep_cc->prep_mix prep_supp Prepare Other Supplement Stock Solution prep_supp->prep_mix observe_t0 Visual Observation (Precipitation, Color) prep_mix->observe_t0 ph_t0 Measure pH observe_t0->ph_t0 hplc_t0 HPLC Analysis (Creatine & Creatinine) ph_t0->hplc_t0 incubate Incubate at Controlled Temperature (e.g., 25°C) hplc_t0->incubate time_points Analyze at Time Points (e.g., 1, 4, 8, 24h) incubate->time_points observe_t Visual Observation time_points->observe_t hplc_t HPLC Analysis time_points->hplc_t report_physical Report Physical Changes observe_t->report_physical compare_degradation Compare Degradation Rates (Test vs. Control) hplc_t->compare_degradation

Caption: Experimental workflow for in vitro compatibility testing.

Creatine_Degradation_Pathway cluster_conditions Accelerated by: creatine Creatine creatinine Creatinine creatine->creatinine Intramolecular Cyclization (Loss of Water) low_ph Low pH (Acidic) high_temp Higher Temperature

Caption: Degradation pathway of creatine to creatinine.

References

Validation & Comparative

Creatine Citrate vs. Creatine Monohydrate: A Comparative Analysis of In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioavailability of creatine (B1669601) citrate (B86180) and the industry-standard creatine monohydrate. This document synthesizes available in vivo data, details experimental methodologies, and visualizes key biological pathways.

Introduction

Creatine monohydrate has long been the gold standard in creatine supplementation, lauded for its extensive body of research supporting its efficacy and safety. However, alternative forms such as creatine citrate have been developed with claims of improved physicochemical properties, such as solubility, which may influence its bioavailability. This guide provides an objective, data-driven comparison of the in vivo bioavailability of this compound versus creatine monohydrate, focusing on key pharmacokinetic parameters to inform research and development in the fields of sports nutrition and clinical therapeutics.

Quantitative Bioavailability Data

The primary in vivo evidence directly comparing this compound and creatine monohydrate comes from a key human pharmacokinetic study. The following table summarizes the findings from this research, presenting the mean peak plasma concentrations (Cmax) and the total absorption (AUC) for both forms.

ParameterCreatine Monohydrate (CrM)Tri-creatine Citrate (CrC)Statistical Significance
Peak Plasma Concentration (Cmax) (µmol/L) 761.9 ± 107.7855.3 ± 165.1Not Significantly Different
Area Under the Curve (AUC) (mmol/L·h) 2.38 ± 0.382.63 ± 0.51Not Significantly Different

Data from Jäger et al. (2007). Values are presented as mean ± standard deviation.

While this compound showed a trend towards a higher mean peak concentration and total absorption, these differences were not statistically significant when compared to creatine monohydrate.[1] This suggests that while solubility of this compound is higher, it does not translate to a significantly greater bioavailability in vivo.[1][2][3]

Physicochemical Properties

PropertyCreatine MonohydrateThis compound
Creatine Content (% by weight) ~88%~66%
Solubility in water at 20°C (g/L) 1429

This compound's higher solubility is a notable physical difference. However, it is important to consider that this compound contains a lower percentage of creatine by weight compared to creatine monohydrate.

Experimental Protocols

In Vivo Human Pharmacokinetic Study (Adapted from Jäger et al., 2007)
  • Study Design: A balanced cross-over design was employed, where each subject served as their own control.

  • Subjects: Six healthy adult subjects (three male, three female) participated in the study.

  • Dosing: Subjects ingested a single dose of isomolar (B1166829) amounts of creatine (4.4 g) in the form of either creatine monohydrate (5 g), tri-creatine citrate (6.7 g), or creatine pyruvate. The supplements were dissolved in 450 ml of water.

  • Blood Sampling: Venous blood samples were collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-ingestion.

  • Bioanalytical Method: Plasma creatine concentrations were determined using a validated analytical method (method details would be specified in the full publication, but typically involve techniques like HPLC or LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax and AUC. Statistical analysis was performed using repeated measures ANOVA.[1]

In Vitro Intestinal Permeability Assay (General Protocol based on Dash et al., 2001)
  • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to the intestinal epithelium, were used.

  • Cell Culture: Caco-2 cells were cultured on porous membrane inserts (e.g., Transwell®) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Permeability Assay:

    • The Caco-2 monolayers were washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound (creatine monohydrate or this compound) was added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • Samples were collected from the basolateral (BL) side, representing the blood circulation, at various time points.

    • The concentration of the test compound in the collected samples was quantified using a suitable analytical method (e.g., radiolabeling and scintillation counting, or LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) was calculated to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Experimental Workflows

To understand the biological processes involved in creatine absorption, the following diagrams illustrate a generalized experimental workflow for a pharmacokinetic study and the key signaling pathway for creatine uptake into cells.

G cluster_0 Subject Recruitment & Screening cluster_1 Dosing Regimen (Cross-over Design) cluster_2 Pharmacokinetic Sampling cluster_3 Bioanalysis & Data Processing sub_rec Healthy Volunteers dose_cm Creatine Monohydrate sub_rec->dose_cm washout Washout Period dose_cm->washout blood_draw Serial Blood Draws (0-8 hours) dose_cm->blood_draw dose_cc This compound dose_cc->blood_draw washout->dose_cc plasma_sep Plasma Separation blood_draw->plasma_sep creatine_quant Creatine Quantification (LC-MS/MS) plasma_sep->creatine_quant pk_analysis Pharmacokinetic Analysis (Cmax, AUC) creatine_quant->pk_analysis

Figure 1. Experimental workflow for a human pharmacokinetic study.

Creatine_Uptake cluster_membrane Cell Membrane transporter Creatine Transporter (SLC6A8) creatine_int Intracellular Creatine transporter->creatine_int Co-transport creatine_ext Extracellular Creatine (from Citrate or Monohydrate) creatine_ext->transporter na_cl_ext na_cl_ext->transporter spak_osr1 SPAK / OSR1 Kinases spak_osr1->transporter Negative Regulation klotho Klotho Protein klotho->transporter Positive Regulation (Stabilization)

References

A Comparative Analysis of Creatine Citrate and Creatine Pyruvate on Muscle Force

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of Creatine (B1669601) Citrate (B86180) and Creatine Pyruvate (B1213749) on muscle force, drawing upon key experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two creatine salts. The comparison focuses on performance outcomes, supported by a clear presentation of quantitative data and the methodologies used to obtain them.

Mechanism of Action: The Phosphocreatine (B42189) System

Creatine enhances high-intensity exercise performance primarily through its role in the phosphocreatine (PCr) energy system. In skeletal muscle, creatine is converted to phosphocreatine, which serves as a rapidly accessible reserve of high-energy phosphate (B84403). During intense, short-duration muscle contractions, PCr donates its phosphate group to adenosine (B11128) diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] This rapid ATP resynthesis helps sustain muscle force and power output.[1][3]

The fundamental mechanism is illustrated in the signaling pathway below.

ATP_PCr_System cluster_muscle_cell Skeletal Muscle Cell cluster_supplementation Supplementation Cr_uptake Creatine Uptake Cr Creatine (Cr) Cr_uptake->Cr PCr Phosphocreatine (PCr) Cr->PCr Creatine Kinase (CK) + ATP ATP_storage ATP PCr->ATP_storage CK + ADP ADP ADP ATP_storage->ADP Muscle Contraction (Energy Release) Cr_Cit Creatine Citrate Cr_Cit->Cr_uptake Cr_Pyr Creatine Pyruvate Cr_Pyr->Cr_uptake

Caption: The ATP-Phosphocreatine energy pathway in skeletal muscle.

Comparative Performance Data

A key double-blind, placebo-controlled study directly compared the effects of daily supplementation with 5 grams of Creatine Pyruvate (Cr-Pyr) against 5 grams of this compound (Cr-Cit) over a 28-day period.[4][5] The study evaluated performance during intermittent handgrip exercises of maximal intensity. Both forms of creatine were found to significantly increase mean power compared to a placebo.[4][5][6]

However, notable differences emerged in the sustainability of muscle force. While this compound's effect on force diminished over repeated intervals, Creatine Pyruvate maintained a significant increase in force throughout all exercise intervals.[4][5][6] Furthermore, only Creatine Pyruvate led to a significant increase in muscle relaxation velocity and oxygen consumption during rest periods, suggesting it may offer superior benefits for endurance and recovery due to enhanced aerobic metabolism.[4][5][6]

The quantitative results from this study are summarized below.

Performance MetricCreatine Pyruvate (Cr-Pyr)This compound (Cr-Cit)Placebo
Mean Power (Overall) Significant Increase (p < 0.001)[4][5]Significant Increase (p < 0.01)[4][5]No significant change
Muscle Force (Intervals 1-2) Significant Increase (p < 0.001)[4][5]Significant Increase (p < 0.01)[4][5]No significant change
Muscle Force (Intervals 6-9) Significant Increase (p < 0.001)[4][5]Not significant[4][5]No significant change
Contraction Velocity Significant Increase (p < 0.001)[4]Significant Increase (p < 0.01)[4]No significant change
Relaxation Velocity Significant Increase (p < 0.01)[4][5]Not significant[4][5]No significant change
Oxygen Consumption (Rest) Significant Increase (p < 0.05)[4][5]Not significant[4][5]No significant change

Experimental Protocols

The primary data cited is from a randomized, double-blind, placebo-controlled study involving healthy young athletes.[4]

Subjects and Supplementation:

  • Participants: 49 healthy male athletes were randomized into three groups.[5]

  • Group 1 (Cr-Pyr): 16 subjects received 5 g/day of Creatine Pyruvate.[4][5]

  • Group 2 (Cr-Cit): 16 subjects received 5 g/day of this compound.[4][5]

  • Group 3 (Placebo): 17 subjects received 5 g/day of a placebo.[4][5]

  • Duration: The supplementation period lasted for 28 days.[4][5]

Exercise Performance Testing:

  • Test: Performance was evaluated using an intermittent handgrip exercise of maximal intensity.[4]

  • Protocol: Subjects performed ten 15-second intervals of maximal handgrip contractions.[4][5]

  • Rest Period: Each exercise interval was followed by a 45-second rest period.[4][5]

  • Measurements: Key parameters such as muscle force, power, contraction velocity, and relaxation velocity were measured. Oxygen consumption was measured during the rest periods.[4]

  • Timing: The full testing protocol was conducted before the supplementation period (pre-test) and after the 28-day period (post-test).[4]

The workflow for this type of clinical trial is outlined in the diagram below.

Experimental_Workflow cluster_protocol Clinical Trial Protocol cluster_randomization Randomization (Double-Blind) Recruitment Subject Recruitment (Healthy Athletes, n=49) Baseline Baseline Testing (Pre-Test) - Max Handgrip Force - Power & Velocity Recruitment->Baseline Group_Pyr Cr-Pyruvate Group (5g/day, n=16) Baseline->Group_Pyr Group_Cit Cr-Citrate Group (5g/day, n=16) Baseline->Group_Cit Group_Pla Placebo Group (5g/day, n=17) Baseline->Group_Pla Supplementation 28-Day Supplementation Period Group_Pyr->Supplementation Group_Cit->Supplementation Group_Pla->Supplementation Post_Test Post-Test - Max Handgrip Force - Power & Velocity Supplementation->Post_Test Analysis Data Analysis (Comparison of Pre vs. Post) Post_Test->Analysis

Caption: A generalized workflow for a comparative supplementation study.

Conclusion

Both this compound and Creatine Pyruvate are effective in increasing muscle power during high-intensity, intermittent exercise.[4] However, the available evidence indicates that Creatine Pyruvate may offer a distinct advantage in maintaining muscle force over repeated bouts of exercise and may enhance recovery by increasing oxygen consumption during rest periods.[4][5] This suggests the pyruvate component could play a beneficial role in aerobic metabolism, supporting sustained performance.[4][7] For applications requiring sustained force output and potentially faster recovery between efforts, Creatine Pyruvate appears to be the more effective option based on current research.

References

A Comparative Guide to Validated HPLC Methods for the Separation of Creatine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of creatine (B1669601) and its various salt forms is critical for product development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application, offering high sensitivity and specificity. This guide provides a comparative overview of several validated HPLC methods for the separation and quantification of creatine salts, presenting their experimental protocols and performance data in a structured format to aid in method selection and implementation.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical needs, such as the sample matrix, the presence of impurities, and the required sensitivity. The following table summarizes the key performance characteristics of four distinct HPLC methods, each validated according to established guidelines.

Parameter Method 1: Reversed-Phase HPLC-UV for Creatine and Creatinine (B1669602) [1][2][3]Method 2: Stability-Indicating HPLC for Creatine Phosphate (B84403) Sodium [4][5][6]Method 3: Reversed-Phase HPLC-UV for Creatine in Biological Matrices [7]Method 4: HPLC with Pulsed Electrochemical Detection [8]
Analyte(s) Creatine, CreatinineCreatine Phosphate Sodium, Creatine, CreatinineCreatineCreatine
Linearity Range Creatine: 1-100 µg/mL; Creatinine: 2-100 µg/mL[1][3]Creatine: LOQ - 6 µg/mL; Creatinine: LOQ - 6 µg/mL; CPS: 80-120 µg/mL[4]Not explicitly stated, but validated for pharmacokinetic studies.0-20 µg/mL[8]
Accuracy (% Recovery) Creatine: RSD 2.4-4.7%[1][3]Not explicitly stated in terms of % recovery, but the method was validated for accuracy.[4]Below 12%[7]Not explicitly stated.
Precision (RSD%) Within-day: 1.0-4.6%; Day-to-day: 2.2-4.7% (for Creatine)[1][3]Repeatability (RSD%): < 1.0% for all compounds[4]< 6%[7]Within-day and day-to-day RSD < 10%[8]
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated.1 mg/L in saline; 5 mg/L in plasma[7]Not explicitly stated.
Specificity Good baseline separation of creatine and creatinine.[2]Method is stability-indicating, separating the main compound from degradation products and impurities.[4]Validated in human plasma and microdialysis perfusion fluid.[7]Fully resolved from its major degradation product, creatinine.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of an HPLC method. The following sections outline the experimental protocols for the compared methods.

Method 1: Reversed-Phase HPLC-UV for Creatine and Creatinine

This method is suitable for the routine analysis of creatine and its primary degradation product, creatinine, in supplement formulations.[1][2][3]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: Betabasic C-18 column (250 x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: 0.045 M ammonium (B1175870) sulfate (B86663) in water.[1][3]

  • Flow Rate: 0.75 mL/min.[1][3]

  • Detection: UV at 205 nm.[1][3]

  • Internal Standard: 4-(2-Aminoethyl)benzene sulfonamide.[1][2]

  • Run Time: Less than 7 minutes.[1][3]

Method 2: Stability-Indicating HPLC for Creatine Phosphate Sodium

This method is designed to quantify creatine phosphate sodium while also separating it from potential impurities and degradation products, making it ideal for stability studies and quality control of pharmaceutical formulations.[4][5][6]

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: Hypersil BDS C18 column (250 × 4.6 mm, 5 μm).[4]

  • Mobile Phase: An aqueous solution containing 0.2% (w/v) tetrabutylammonium (B224687) hydroxide (B78521) and 0.2% (w/v) monopotassium phosphate, with the pH adjusted to 6.6 using orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[4]

  • Column Temperature: 30 °C.[4]

Method 3: Reversed-Phase HPLC-UV for Creatine in Biological Matrices

This simplified assay is tailored for pharmacokinetic applications, allowing for the determination of creatine in plasma and microdialysate.[7]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase: Potassium phosphate monobasic (pH 4).[7]

  • Assay Type: Isocratic.[7]

Method 4: HPLC with Pulsed Electrochemical Detection

This method offers high sensitivity for the determination of creatine in aqueous solutions and rat plasma.[8]

  • Chromatographic System: An HPLC system equipped with a pulsed electrochemical detector.[8]

  • Column: A column with a polyhydroxylated glucose and sulfonated stationary phase.[8]

  • Mobile Phase: A mixture of water, acetonitrile, 0.01 M sodium acetate, and 1.0 M sodium hydroxide (2.5:2.5:90:5, V/V/V/V).[8]

  • Flow Rate: 1.0 ml/min.[8]

  • Column Temperature: 45°C.[8]

Visualizing the HPLC Method Validation Workflow

The process of validating an HPLC method follows a logical progression of experiments designed to demonstrate its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.[9][10][11]

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: A typical workflow for HPLC method validation.

This second diagram illustrates the logical relationship between the key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

ICH_Validation_Parameters main ICH Q2(R1) Validation Parameters accuracy Accuracy main->accuracy precision Precision main->precision specificity Specificity main->specificity lod Limit of Detection (LOD) main->lod loq Limit of Quantitation (LOQ) main->loq linearity Linearity main->linearity range Range main->range robustness Robustness main->robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to LC-MS/MS for the Differential Analysis of Creatine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of creatine (B1669601) and its various salt forms is critical in diverse fields, from clinical diagnostics to sports nutrition and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and ability to differentiate structurally similar compounds. This guide provides an objective comparison of LC-MS/MS methodologies for the differential analysis of creatine and its derivatives, supported by experimental data from peer-reviewed studies.

Executive Summary

LC-MS/MS offers unparalleled advantages over traditional methods like Jaffe and enzymatic assays for the analysis of creatine and its salts.[1] Its high selectivity minimizes interference from matrix components, leading to more accurate and reliable quantification.[1] This guide details various LC-MS/MS methods, including sample preparation, chromatographic separation, and mass spectrometric detection, for creatine, its metabolite creatinine (B1669602), and several salt forms. The presented data highlights the versatility of LC-MS/MS in handling diverse biological matrices and dietary supplements.

Comparative Analysis of LC-MS/MS Methodologies

The choice of LC-MS/MS methodology is contingent on the specific creatine species of interest and the sample matrix. Key performance parameters for various published methods are summarized below.

Table 1: Comparison of LC-MS/MS Method Performance for Creatine and Creatinine

Analyte(s)MatrixChromatographyLLOQLinearity RangePrecision (%RSD)Accuracy/Recovery (%)Reference
CreatinineHuman UrineReversed-Phase (C18)0.99 ng/mL1–2000 ng/mLIntra-day: 1.0–1.8, Inter-day: 1.5–2.998.6–106.0[2]
Creatine & CreatinineRat Heart TissueReversed-Phase (C18)5.00 ng/mL5.00–2000.00 ng/mL< 1593.32–111.99[3][4]
¹³C-CreatineRat PlasmaCation Exchange0.5 µg/mL0.5–50 µg/mL< 20 at LLOQ98.0–99.6[5]
CreatinineHuman SerumSilica (B1680970) HILIC4.4 µmol/L4.4–885.0 µmol/L1.15–3.841.06 (bias)[1]
Cyclocreatine (B13531)Dietary SupplementCyano HILIC10 pg10 pg–10 ng< 4 (area)100.16–100.39[6]
PhosphocyclocreatineDietary SupplementCyano HILIC50 pg50 pg–50 ngN/AN/A[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of key experimental protocols from the cited literature.

Sample Preparation

Sample preparation is a critical step to remove interferences and ensure compatibility with the LC-MS/MS system.

  • Human Urine for Creatinine Analysis: A simple dilution method is often sufficient. For example, a 1 mL aliquot of a urine sample can be treated with 10 µL of formic acid, centrifuged, and filtered. The filtered sample is then diluted in water containing an internal standard (e.g., creatinine-d3) before injection.[2]

  • Rat Plasma for ¹³C-Creatine Analysis: Protein precipitation is a common technique. To 100 µL of plasma, an internal standard (creatine-d3) is added, followed by 1 mL of cold acetonitrile (B52724) with 0.3% formic acid to precipitate proteins. After vortexing and centrifugation, the supernatant is evaporated and the residue is reconstituted for injection.[5]

  • Rat Heart Tissue for Creatine and Cyclocreatine Phosphate (B84403) Analysis: Tissue homogenization is required. Tissue samples are homogenized in a buffer, and proteins are precipitated using a water:methanol (1:1) solution. The supernatant is then injected into the LC-MS/MS system.[3][4]

  • Dietary Supplements for Cyclocreatine Analysis: The supplement is dissolved in HPLC-grade water to a known concentration. The solution is then centrifuged to remove particulates before injection.[6]

Chromatographic Separation

The choice of liquid chromatography column and mobile phase is key to separating creatine from its salts and endogenous interferences.

  • Reversed-Phase (RP) HPLC: A common approach for creatinine analysis utilizes a C18 column with an isocratic mobile phase of 50% 0.1% formic acid in water and 50% 0.1% formic acid in acetonitrile.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for highly polar compounds like creatine and its derivatives. A cyano column with an isocratic elution of 60% acetonitrile and 40% water (both with 0.1% formic acid) has been successfully used to separate multiple components in dietary supplements.[6] A silica column can also be used for the separation of creatinine in serum.[1]

  • Cation Exchange Chromatography: A mixed-function cation exchange column has been used for the analysis of ¹³C-labeled creatine in plasma and tissue samples, employing a pH gradient with mobile phases of aqueous formic acid and formic acid in acetonitrile.[5]

Mass Spectrometry Detection

Tandem mass spectrometry is used for its high selectivity and sensitivity, typically in the multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for creatine and its derivatives.[1][2][5][6]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard. For example:

    • Creatinine: m/z 114 -> product ions.[1][2]

    • ¹³C-Creatine: m/z 133.1 -> 90.1.[5]

    • Creatine-d3 (Internal Standard): m/z 135.1 -> 93.1.[5]

    • Cyclocreatine Phosphate: m/z 221.90 -> 79.00.[3][4]

    • Creatine: m/z 132.30 -> 90.00.[3][4]

Visualizing the Analysis Workflow and Logic

The following diagrams illustrate the typical experimental workflow for LC-MS/MS analysis and the logical approach to differentiating creatine and its salts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix or Supplement Sample Homogenization Homogenization (for tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Spiking Internal Standard Spiking Precipitation->Spiking Dilution Dilution Centrifugation Centrifugation/ Filtration Spiking->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow for LC-MS/MS analysis of creatine and its salts.

differential_analysis_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry compound Creatine or Creatine Salt rt Retention Time (RT) Differentiation based on polarity compound->rt mz Precursor Ion (m/z) Differentiation based on mass rt->mz frag Fragment Ions (MS/MS) Structural confirmation mz->frag result Differential Quantification frag->result

Caption: Logical approach for the differential analysis of creatine and its salts.

Stability of Creatine Salts: A Key Consideration

The differential analysis of creatine salts is complicated by their varying stability in aqueous solutions. A study using HPLC-MS demonstrated that creatine ascorbate (B8700270) and creatine glucose degrade significantly over a few hours in a saline solution, while creatine monohydrate is comparatively more stable.[2] This highlights the importance of sample handling and analysis time when quantifying different creatine salts to avoid underestimation due to degradation.

Alternative and Emerging Methods

While LC-MS/MS is a powerful tool, other methods are also employed for the analysis of creatine and its derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the quantification of creatine and creatinine, though it often requires derivatization steps.[6]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be used in conjunction with LC-MS/MS data to predict the pharmacokinetic profiles of different creatine salt forms, such as creatine hydrochloride, which has higher aqueous solubility than creatine monohydrate.[5]

Conclusion

LC-MS/MS provides a robust and versatile platform for the differential analysis of creatine and its salts. The high sensitivity and specificity of this technique allow for accurate quantification in complex matrices, which is essential for both research and clinical applications. The choice of sample preparation, chromatographic method, and mass spectrometry parameters should be tailored to the specific analytes and research questions. As new creatine formulations are developed, the continued application and refinement of LC-MS/MS methods will be crucial for understanding their bioavailability, efficacy, and safety.

References

An In Vitro Comparison of Creatine Citrate and Creatine Monohydrate on Mitochondrial Respiration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a notable absence of direct in vitro studies comparing the effects of creatine (B1669601) citrate (B86180) and creatine monohydrate on mitochondrial respiration. The vast majority of research has focused on creatine monohydrate, establishing its role in cellular bioenergetics and mitochondrial function. This guide, therefore, summarizes the well-documented effects of creatine monohydrate on mitochondrial respiration and contrasts this with the limited available data for creatine citrate, highlighting the current knowledge gaps and the necessity for future comparative research.

Introduction to Creatine and Mitochondrial Function

Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2] Its primary function is mediated through the phosphocreatine (B42189) (PCr) system, which acts as a temporal and spatial energy buffer to regenerate adenosine (B11128) triphosphate (ATP).[1][3] Mitochondria, the powerhouses of the cell, are central to this process, as they are the primary sites of ATP production through oxidative phosphorylation. The interplay between creatine and mitochondria is crucial for maintaining cellular energy homeostasis.[4][5]

Creatine monohydrate is the most extensively studied form of creatine and is widely recognized for its ergogenic and potential therapeutic effects.[6] this compound, a salt of creatine, is purported to have higher water solubility. However, its specific effects on mitochondrial function at a cellular level are not well-documented.

Comparative Analysis of Effects on Mitochondrial Respiration

Due to the lack of direct comparative studies, this section will detail the known effects of creatine monohydrate on mitochondrial respiration and present the sparse findings related to this compound.

Creatine Monohydrate: Established Effects on Mitochondrial Respiration

In vitro and in vivo studies have elucidated several mechanisms by which creatine monohydrate influences mitochondrial respiration:

  • Coupling of Phosphocreatine Shuttle to Oxidative Phosphorylation: The mitochondrial creatine kinase (mtCK) located in the mitochondrial intermembrane space plays a crucial role in the phosphocreatine shuttle.[4][5][7] This system facilitates the efficient transfer of high-energy phosphate (B84403) from mitochondrial-produced ATP to creatine, forming phosphocreatine. This process is tightly coupled to oxidative phosphorylation, effectively stimulating mitochondrial respiration in response to cellular energy demands.[8][9]

  • Modulation of ADP-stimulated Respiration: Creatine and phosphocreatine act as important regulators of mitochondrial ADP-stimulated respiration.[9] In vitro studies using skinned muscle fibers have shown that the presence of creatine increases the sensitivity of mitochondrial respiration to ADP, thereby enhancing oxygen consumption at submaximal ADP concentrations.[9][10] Conversely, phosphocreatine has been shown to decrease the sensitivity of mitochondrial respiration to ADP.[9]

  • Protection against Mitochondrial Dysfunction: Creatine monohydrate has been shown to protect mitochondria from various stressors. It can mitigate the opening of the mitochondrial permeability transition pore (mPTP), an event associated with apoptosis.[11] Additionally, by supporting cellular energy levels, creatine can indirectly reduce the production of reactive oxygen species (ROS) by the mitochondria, thus protecting against oxidative damage.[6][11]

  • Enhancement of Mitochondrial Biogenesis: Some evidence suggests that creatine supplementation can promote mitochondrial biogenesis, the process of generating new mitochondria.[1][11]

This compound: Limited Data and Inferences

Direct in vitro data on the effects of this compound on mitochondrial respiration is currently unavailable in the peer-reviewed literature. The primary source of comparative data comes from an in vivo study that compared this compound and creatine pyruvate (B1213749) supplementation on exercise performance. In this study, four weeks of this compound intake did not result in a significant improvement in oxygen consumption measured during rest periods between high-intensity exercise bouts.[12][13] In contrast, creatine pyruvate did show a significant increase in oxygen consumption.[12][13]

While this is an indirect and in vivo measurement, it is the only available data that offers a glimpse into the potential differences between creatine salts. The lack of a significant effect on oxygen consumption for this compound in this context might suggest a different or less pronounced impact on mitochondrial respiration compared to other forms of creatine, at least under the specific conditions of the study. However, without direct in vitro mitochondrial respiration assays, this remains speculative.

Data Presentation: Summary of Findings

The following table summarizes the known effects of creatine monohydrate on mitochondrial respiration and highlights the lack of data for this compound.

ParameterCreatine MonohydrateThis compound
Direct effect on in vitro mitochondrial oxygen consumption Increases ADP-stimulated respiration.[9]No direct in vitro data available.
In vivo oxygen consumption Some studies suggest enhanced oxygen uptake during exercise.One study showed no significant improvement in oxygen consumption during rest periods post-exercise.[12][13]
Role in Phosphocreatine Shuttle Integral component, stimulating mitochondrial respiration.[4][8]Assumed to participate, but no direct comparative studies on efficiency.
Mitochondrial Protection Protects against oxidative stress and mPTP opening.[6][11]No data available.
Mitochondrial Biogenesis Evidence suggests a positive effect.[1][11]No data available.

Experimental Protocols

A common and robust method for assessing the direct effects of compounds on mitochondrial respiration in vitro is the use of saponin-permeabilized (skinned) muscle fibers. This technique allows for the study of mitochondria in their natural intracellular environment while enabling precise control over the substrate and inhibitor concentrations in the surrounding medium.

Protocol: High-Resolution Respirometry of Permeabilized Muscle Fibers

1. Muscle Biopsy and Fiber Preparation:

  • Obtain a small muscle biopsy from a relevant tissue source (e.g., rodent skeletal muscle).
  • Immediately place the tissue in a relaxing solution (e.g., BIOPS) on ice.
  • Under a microscope, carefully dissect the muscle tissue to separate individual muscle fibers or small fiber bundles.
  • Transfer the separated fibers to a solution containing saponin (B1150181) (e.g., 50 µg/mL) for a specific duration (e.g., 30 minutes) on ice to selectively permeabilize the sarcolemma while keeping the mitochondrial membranes intact.
  • Wash the permeabilized fibers in a mitochondrial respiration medium (e.g., MiR05) to remove the saponin and any residual metabolites.

2. High-Resolution Respirometry:

  • Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
  • Add a specific amount of the permeabilized muscle fibers to the pre-calibrated chambers containing the respiration medium.
  • Record the basal respiration rate (State 1).
  • Initiate Leak respiration (State 4) by adding a combination of mitochondrial substrates, such as malate, pyruvate, and glutamate.
  • Induce ADP-stimulated respiration (State 3 or oxidative phosphorylation capacity) by titrating in a saturating concentration of ADP. This is where the effects of different creatine forms would be tested.
  • Control: Measure State 3 respiration in the absence of exogenous creatine.
  • Creatine Monohydrate: Add a specific concentration of creatine monohydrate to the chamber and measure the effect on State 3 respiration.
  • This compound: In a separate experiment, add the same molar concentration of this compound and measure the effect on State 3 respiration.
  • Assess the integrity of the outer mitochondrial membrane by adding cytochrome c. A minimal increase in respiration indicates intact membranes.
  • Inhibit Complex I with rotenone (B1679576) to measure respiration supported by other substrates.
  • Add succinate (B1194679) to assess Complex II-linked respiration.
  • Finally, inhibit Complex III with antimycin A to measure residual oxygen consumption, which is non-mitochondrial.

3. Data Analysis:

  • Calculate the oxygen consumption rates (OCR) for each respiratory state, normalized to the wet weight of the muscle fibers.
  • Compare the OCRs between the control, creatine monohydrate, and this compound groups to determine their respective effects on mitochondrial respiration.

Mandatory Visualizations

Signaling Pathway: The Phosphocreatine Shuttle

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Matrix Mitochondrial Matrix (Oxidative Phosphorylation) ATP_mito ATP Mito_Matrix->ATP_mito Produces IMM Inner Mitochondrial Membrane IMS Intermembrane Space OMM Outer Mitochondrial Membrane mtCK mtCK ATP_mito->mtCK ADP_mito ADP ADP_mito->Mito_Matrix Stimulates mtCK->ADP_mito PCr_mito PCr mtCK->PCr_mito PCr_cyto PCr PCr_mito->PCr_cyto Shuttle Cr_mito Cr Cr_mito->mtCK ATP_cyto ATP ATP_util ATP Utilization (e.g., Muscle Contraction) ATP_cyto->ATP_util Fuels ADP_cyto ADP cCK cCK ADP_cyto->cCK cCK->ATP_cyto Cr_cyto Cr cCK->Cr_cyto PCr_cyto->cCK Cr_cyto->Cr_mito Shuttle ATP_util->ADP_cyto

Caption: The Phosphocreatine (PCr) shuttle facilitates energy transfer from mitochondria to the cytosol.

Experimental Workflow: In Vitro Mitochondrial Respiration Assay

cluster_Preparation Sample Preparation cluster_Respirometry High-Resolution Respirometry cluster_Analysis Data Analysis Biopsy Muscle Biopsy Dissection Fiber Dissection Biopsy->Dissection Permeabilization Saponin Permeabilization Dissection->Permeabilization Washing Washing Permeabilization->Washing Load_Fibers Load Fibers into Respirometer Washing->Load_Fibers State4 Add Substrates (Leak Respiration) Load_Fibers->State4 State3 Add ADP (Oxidative Phosphorylation) State4->State3 Test_Compounds Add Test Compounds (Cr Monohydrate or Cr Citrate) State3->Test_Compounds CytoC Add Cytochrome c (Membrane Integrity) Test_Compounds->CytoC Inhibitors Add Inhibitors (e.g., Rotenone, Antimycin A) CytoC->Inhibitors Calculate_OCR Calculate Oxygen Consumption Rates (OCR) Inhibitors->Calculate_OCR Normalize Normalize to Fiber Weight Compare Compare OCR between Control and Test Groups

Caption: Workflow for assessing mitochondrial respiration in permeabilized muscle fibers.

Conclusion and Future Directions

Therefore, there is a clear and pressing need for direct in vitro comparative studies. Future research should employ high-resolution respirometry with isolated mitochondria or permeabilized cells/fibers to meticulously compare the effects of equimolar concentrations of creatine monohydrate and this compound on key mitochondrial parameters, including oxygen consumption rates, ATP production, and mitochondrial membrane potential. Such studies are essential for researchers, scientists, and drug development professionals to make informed decisions about the selection of creatine forms for both research and potential therapeutic applications targeting mitochondrial bioenergetics.

References

"relative stability of Creatine citrate vs other creatine esters in solution"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The efficacy of creatine (B1669601) as a supplement is intrinsically linked to its stability in solution. Once dissolved, creatine can undergo an intramolecular cyclization to form the inactive byproduct, creatinine (B1669602). This degradation is a critical consideration for the formulation of liquid-based creatine products and for understanding the bioavailability of different creatine forms. This guide provides an objective comparison of the stability of creatine citrate (B86180) against other common creatine esters, supported by experimental data, to inform research and development in this area.

Comparative Stability Analysis

The stability of creatine in aqueous solutions is primarily influenced by pH and temperature. Generally, a lower pH and higher temperature accelerate the degradation of creatine to creatinine.[1][2] While creatine monohydrate is the most studied and stable form, various salts and esters have been developed with claims of improved solubility and bioavailability.[3][4] However, these modifications can significantly impact their stability in solution.

Key Findings from Experimental Data:
  • Creatine Monohydrate (CM): Considered the industry gold standard, CM exhibits high bioavailability and stability.[3] While it does degrade in solution, the rate is well-documented and serves as a benchmark for comparison. At 25°C, creatine degradation is significant after only three days, with 4% degradation at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[1]

  • Creatine Citrate: As a salt, this compound increases the acidity of a solution, which can negatively impact its stability compared to creatine monohydrate in a neutral environment.[1][5] For instance, trithis compound stored at 40°C for 28 days resulted in creatinine levels of 770 ppm.[1][5][6] In a study on an effervescent formulation containing di-creatine citrate, significant degradation was observed over 45 days at both room temperature (90% degradation) and refrigerated conditions (80% degradation).[7][8][9]

  • Creatine Ethyl Ester (CEE): Developed to enhance absorption by increasing lipophilicity, CEE has been shown to be highly unstable in both acidic stomach conditions and at neutral pH.[3][10] It rapidly degrades to creatinine, which compromises its bioavailability.[3][11] Studies have indicated that CEE is less stable than CM, with the ethyl group addition actually accelerating its breakdown to creatinine.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and solubility of different creatine forms.

Creatine FormConditionDegradation/ResultReference
Creatine (General) 25°C, 3 days, pH 5.54% degradation[1]
25°C, 3 days, pH 4.512% degradation[1]
25°C, 3 days, pH 3.521% degradation[1]
Trithis compound 40°C, 28 days (solid state)770 ppm creatinine formation[1][6]
Di-creatine Citrate Room Temperature, 45 days (in solution)90% degradation[7][8]
Refrigerated, 45 days (in solution)80% degradation[7][8]
Creatine Ethyl Ester Acidic & Neutral pHRapidly degrades to creatinine[3]
Creatine FormSolubility at 20°C (g/L)Normalized Solubility of Creatine (g/L)Reference
Creatine Monohydrate 1412.3[5]
This compound 2919.1[1][5]
Creatine Pyruvate 5432.4[1][5]

Experimental Protocols

The methodologies employed in the cited stability studies are crucial for interpreting the data. Below are summaries of typical experimental protocols.

Creatine and Creatinine Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for assessing creatine stability involves the quantification of both creatine and its degradation product, creatinine, over time.

  • Sample Preparation: Creatine solutions are prepared in buffers of varying pH and stored at controlled temperatures (e.g., room temperature or refrigerated). Aliquots are taken at specified time intervals.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector is used.

  • Column: A C18 column is typically employed for separation.

  • Mobile Phase: The mobile phase often consists of an aqueous buffer, such as ammonium (B1175870) sulfate (B86663) or monopotassium phosphate.[12]

  • Detection: The analytes are detected by UV absorbance, typically at a wavelength of 205 nm or 210 nm.[12][13]

  • Quantification: Standard curves for both creatine and creatinine are generated to determine their concentrations in the samples at each time point. The rate of degradation can then be calculated.

Intrinsic Dissolution Rate Determination

This method is used to compare the dissolution rates of different creatine forms.

  • Apparatus: A constant-surface area die is used to hold the compressed powder of the creatine compound.

  • Procedure: The die is submerged in a dissolution medium (e.g., deionized water) at a constant temperature and rotation speed.

  • Sampling: Samples of the dissolution medium are collected at various time points.

  • Analysis: The concentration of dissolved creatine is determined by HPLC. The intrinsic dissolution rate is calculated from the slope of the linear portion of the concentration versus time plot.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Creatine_Degradation_Pathway cluster_conditions Accelerated by: Creatine Creatine Intermediate Intramolecular Cyclization Creatine->Intermediate H2O_loss - H₂O Intermediate->H2O_loss Creatinine Creatinine H2O_loss->Creatinine Low pH Low pH High Temperature High Temperature

Creatine degradation to creatinine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Dissolve Creatine Form in Buffered Solution Store Store at Controlled Temperature Prep->Store Sample Collect Aliquots Over Time Store->Sample HPLC HPLC Separation (C18 Column) Sample->HPLC Detect UV Detection HPLC->Detect Quantify Quantify Creatine & Creatinine Detect->Quantify Degradation Calculate Degradation Rate Quantify->Degradation

General workflow for stability testing.

Conclusion

The available evidence strongly indicates that while this compound offers superior solubility compared to creatine monohydrate, this characteristic is coupled with reduced stability in solution due to the creation of a more acidic environment. Creatine ethyl ester demonstrates even poorer stability, rapidly converting to the inactive creatinine. For applications requiring creatine to be in solution for extended periods, creatine monohydrate remains the most stable and well-documented option. The development of novel creatine formulations must carefully consider the trade-off between solubility and stability to ensure the delivery of an efficacious product. Future research should focus on developing formulations that enhance solubility without compromising the inherent stability of the creatine molecule.

References

Differential Effects of Creatine Salts on Gene Expression in Muscle Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various creatine (B1669601) salts on gene expression in muscle cells, supported by available experimental data. While creatine monohydrate remains the most extensively studied form, emerging research on different creatine salts suggests potential variations in their biological activity. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways to aid in research and development.

Overview of Creatine's Influence on Muscle Gene Expression

Creatine supplementation, primarily in the form of creatine monohydrate, has been shown to modulate the expression of a wide range of genes involved in muscle growth, repair, and metabolism. These effects are not solely attributed to its role in energy metabolism but also to its influence on various signaling pathways. Key effects include the upregulation of myogenic regulatory factors (MRFs), insulin-like growth factors (IGFs), and genes associated with cytoskeleton remodeling and satellite cell activity.[1][2][[“]][4]

Comparative Analysis of Creatine Salts

While the body of research is most extensive for creatine monohydrate, several studies have investigated the effects of other creatine salts. This section compares the available data on the differential effects of these salts on muscle cell gene expression.

Creatine Monohydrate (CM)

As the benchmark for creatine supplementation, creatine monohydrate has been shown to significantly impact the expression of numerous genes in muscle cells.

  • Myogenic Regulatory Factors (MRFs): CM, particularly when combined with resistance training, has been found to upregulate the expression of myogenin and MRF-4.[4] These factors are critical for the differentiation of myoblasts into mature muscle fibers.

  • Insulin-like Growth Factors (IGFs): Supplementation with CM has been demonstrated to increase the mRNA levels of IGF-I and IGF-II in resting muscle.[[“]] These growth factors are pivotal in promoting muscle hypertrophy.

  • Myostatin: Creatine supplementation has been suggested to down-regulate the expression of myostatin, a negative regulator of muscle growth.[5][6]

  • Other Genes: Short-term CM supplementation has been shown to increase the expression of genes such as GLUT4 (glucose transporter), collagen 1, and myosin heavy chain isoforms.[[“]][[“]] It also influences genes involved in osmosensing, signal transduction, and cell survival.[[“]][8]

Creatine Pyruvate (B1213749) (CrPyr)

Research on creatine pyruvate suggests it may have distinct effects on myogenic gene expression, particularly during embryonic and early post-hatch development in broilers.

  • Upregulation of Myogenic Genes: In ovo feeding of CrPyr has been shown to increase the mRNA expression of MyoD, myogenin, and Pax7.[9]

  • Downregulation of Myostatin: The same study demonstrated that CrPyr down-regulated myostatin mRNA expression.[9]

  • Enhanced Muscle Growth: These changes in gene expression were associated with increased satellite cell activity and enhanced muscle growth.[9]

While these findings in an avian model are promising, further research is needed to determine if similar effects occur in mammalian muscle cells.

Creatine Hydrochloride (Cr-HCl)

Creatine hydrochloride is often marketed as being more soluble than creatine monohydrate. However, research directly comparing their effects on gene expression is limited.

  • Hormonal and Strength Responses: A study comparing Cr-HCl and CrM in conjunction with resistance training found that both supplements significantly enhanced strength, muscle mass, and hormonal responses (e.g., increased IGF-1).[5] However, the study did not find any significant benefit of Cr-HCl over CrM in these aspects.[5] A detailed comparative analysis of their effects on a wide array of muscle-specific genes is currently lacking.

Buffered Creatine (Kre-Alkalyn®)

Buffered creatine was developed to have a higher pH, with the claim that this would lead to greater stability and efficacy.

  • No Superiority over CM: A study directly comparing a buffered form of creatine with creatine monohydrate found no significant differences in changes in muscle creatine content, body composition, or training adaptations.[10][11] This suggests that at a physiological level, the effects on downstream gene expression are likely to be similar to that of creatine monohydrate, although this was not directly measured at the gene expression level in this study. The study did not support the claim that buffered creatine is more effective than creatine monohydrate.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative findings from the cited studies on the effects of different creatine forms on gene expression.

Table 1: Effects of Creatine Pyruvate on Myogenic Gene Expression in Broiler Pectoral Muscle

GeneTreatment GroupFold Change vs. Controlp-valueReference
MyoDCreatine PyruvateIncreased< 0.05[9]
MyogeninCreatine PyruvateIncreased< 0.05[9]
Pax7Creatine PyruvateIncreased< 0.05[9]
MyostatinCreatine PyruvateDecreased< 0.05[9]

Table 2: Comparative Effects of Creatine Monohydrate and Creatine Hydrochloride on Hormonal Profiles

HormoneCreatine Monohydrate + RTCreatine Hydrochloride + RTp-value (vs. Placebo)Reference
IGF-1Significant IncreaseSignificant Increase≤0.05[5]
Growth Hormone (GH)Significant IncreaseSignificant Increase≤0.05[5]
CortisolSignificant DecreaseSignificant Decrease≤0.05[5]

Note: This study did not report direct gene expression data but hormonal changes that are often linked to downstream gene regulation.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide.

In Ovo Feeding of Creatine Pyruvate in Broilers
  • Objective: To investigate the effects of in ovo feeding of creatine pyruvate on myogenic gene expression in broiler breast muscle.

  • Subjects: 960 fertilized eggs from Ross 308 broiler breeders.

  • Experimental Design: Eggs were randomly allocated to three treatment groups: a non-injected control group, a saline-injected control group, and a creatine pyruvate (CrPyr) group. On embryonic day 17.5, the CrPyr group was injected with 0.5 mL of a 2% creatine pyruvate solution into the amniotic fluid.

  • Sample Collection: Pectoralis major muscle samples were collected from embryos at embryonic day 19 and from hatched broilers at 3 and 7 days post-hatch.

  • Gene Expression Analysis: Total RNA was extracted from the muscle samples. The mRNA expression levels of MyoD, myogenin, Pax7, and myostatin were quantified using real-time quantitative PCR (RT-qPCR). The relative expression of each gene was calculated using the 2-ΔΔCt method with β-actin as the reference gene.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Duncan's multiple range test. A p-value of < 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the effects of creatine on muscle cells.

Creatine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Creatine_Salt Creatine Salt Creatine_Transporter Creatine Transporter Creatine_Salt->Creatine_Transporter Uptake Creatine_pool Intracellular Creatine Pool Creatine_Transporter->Creatine_pool PCr Phosphocreatine Creatine_pool->PCr Energy Buffer PI3K PI3K Creatine_pool->PI3K p38_MAPK p38 MAPK Creatine_pool->p38_MAPK IGF IGF-1 Gene Creatine_pool->IGF Upregulation Myostatin Myostatin Gene Creatine_pool->Myostatin Downregulation Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR MRFs Myogenic Regulatory Factors (MyoD, Myogenin) Akt->MRFs p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis p38_MAPK->MRFs Gene_Expression Altered Gene Expression MRFs->Gene_Expression IGF->Gene_Expression Myostatin->Gene_Expression

Caption: Signaling pathways activated by creatine in muscle cells.

Experimental_Workflow Cell_Culture Muscle Cell Culture (e.g., C2C12 myoblasts) Treatment Treatment with Creatine Salts (Monohydrate, Pyruvate, etc.) Cell_Culture->Treatment Incubation Incubation Period Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction RT_qPCR RT-qPCR for Target Genes (MyoD, Myostatin, IGF-1, etc.) RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Relative Gene Expression) RT_qPCR->Data_Analysis

Caption: Workflow for analyzing gene expression in muscle cells.

Conclusion and Future Directions

The available evidence indicates that while creatine monohydrate is the most well-researched form with established effects on muscle gene expression, other creatine salts like creatine pyruvate show promise in modulating key myogenic pathways. However, there is a clear need for more direct, comparative studies in human muscle cells to fully elucidate the differential effects of various creatine salts. Future research should focus on head-to-head comparisons of different creatine salts on a broader range of gene targets using standardized methodologies. Such studies will be invaluable for the development of more targeted and effective creatine formulations for both athletic performance and clinical applications.

References

Creatine Citrate vs. Creatine Hydrochloride: A Head-to-Head Comparison of Aqueous Solubility for the Pharmaceutical Scientist

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of sports nutrition and clinical therapeutics, the biopharmaceutical properties of active compounds are of paramount importance. Creatine (B1669601), a widely utilized supplement for enhancing muscle performance and its potential in neuroprotective applications, is most commonly available as creatine monohydrate. However, its relatively low aqueous solubility has driven the development of alternative salt forms, including creatine citrate (B86180) and creatine hydrochloride (HCl), with the aim of improving physicochemical characteristics. This guide provides a detailed, evidence-based comparison of the aqueous solubility of creatine citrate and creatine HCl, tailored for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The following table summarizes the reported aqueous solubility of this compound and creatine HCl. It is critical to note that the data are derived from separate studies employing different experimental conditions. A direct, simultaneous comparison under identical conditions has not been extensively reported in the available literature. For reference, the solubility of the parent compound, creatine monohydrate, is also included.

CompoundTemperature (°C)SolubilitypH of Saturated SolutionReference
This compound 2029 g/L3.2[1]
Creatine HCl 25679 ± 18 mg/mL (equivalent to 679 g/L)Acidic[2]
Creatine Monohydrate 2014 g/L~7.0[1]

Key Observations:

  • Creatine HCl exhibits substantially higher aqueous solubility compared to both this compound and creatine monohydrate.[2] One study reports its solubility to be approximately 38 times greater than that of creatine monohydrate.[3][4][5][6]

  • This compound demonstrates a notable improvement in solubility over creatine monohydrate, being roughly twice as soluble at 20°C.[1]

  • The enhanced solubility of both salt forms is attributed to the lower pH of their aqueous solutions, as creatine's solubility is known to increase in acidic conditions.[1]

Experimental Protocol: Equilibrium Solubility Determination

A robust and widely accepted method for determining the aqueous solubility of creatine compounds is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC). This methodology ensures that a state of equilibrium is achieved, providing an accurate measure of solubility.

Objective: To determine the equilibrium solubility of this compound and creatine HCl in deionized water at a controlled temperature.

Materials:

  • This compound

  • Creatine HCl

  • Deionized water (or other relevant solvent)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • HPLC system equipped with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate (B84403) solution, pH adjusted)

  • Creatine analytical standard for calibration

Procedure:

  • Sample Preparation: An excess amount of the creatine salt (either citrate or HCl) is added to a known volume of deionized water in a sealed, screw-capped glass bottle. The excess solid ensures that the solution will become saturated.

  • Equilibration: The bottles are placed in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C). The mixtures are then agitated for a sufficient duration (typically 24-48 hours) to allow the dissolution process to reach equilibrium.

  • Sample Clarification: After the incubation period, the suspensions are removed from the shaker. A portion of each suspension is transferred to a centrifuge tube and centrifuged at high speed (e.g., 3900 rpm for 10 minutes) to pellet the undissolved solid.[2]

  • Filtration: The resulting supernatant is carefully collected and passed through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilution and Quantification: The clear, saturated filtrate is then accurately diluted with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The concentration of the dissolved creatine in the diluted sample is determined by HPLC with UV detection (e.g., at 210 nm).[2]

  • Calibration: A standard curve is generated by preparing a series of solutions with known concentrations of the creatine analytical standard and analyzing them under the same HPLC conditions.

  • Calculation: The solubility of the creatine salt is calculated from the concentration determined by HPLC, taking into account the dilution factor. The final solubility is typically expressed in g/L or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the comparative analysis of creatine solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output A Weigh Excess This compound C Add to Known Volume of Deionized Water A->C B Weigh Excess Creatine HCl B->C D Agitate in Shaker Bath (e.g., 25°C for 24-48h) C->D E Centrifuge to Separate Solids D->E F Filter Supernatant (0.45 µm filter) E->F G Dilute Filtrate F->G H Quantify by HPLC G->H I Calculate Solubility (g/L or mg/mL) H->I J Comparative Solubility Data I->J

Caption: A generalized workflow for the comparative analysis of creatine solubility.

Signaling Pathways and Cellular Uptake

The biological significance of enhanced solubility primarily relates to the potential for improved oral absorption and bioavailability, which can influence the subsequent cellular uptake and metabolic activity. Creatine is transported into target cells, such as myocytes and neurons, via the SLC6A8 transporter. A higher concentration of dissolved creatine in the gastrointestinal tract may create a greater concentration gradient, potentially facilitating more efficient absorption into the bloodstream and subsequent uptake by tissues. This, in turn, could lead to a more rapid saturation of intramuscular creatine stores, which is crucial for its role in the phosphocreatine (B42189) energy shuttle.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Myocyte) Cr_Citrate This compound Dissolution Dissolution in GI Tract Cr_Citrate->Dissolution Cr_HCl Creatine HCl Cr_HCl->Dissolution Creatine_aq Aqueous Creatine Dissolution->Creatine_aq SLC6A8 SLC6A8 Transporter Creatine_aq->SLC6A8 Absorption PCr Phosphocreatine ATP ATP Creatine_in Intracellular Creatine PCr->Creatine_in  + ADP ADP ADP ATP->ADP Muscle Contraction CK Creatine Kinase Creatine_in->PCr  + ATP SLC6A8->Creatine_in Transport

References

A Comparative Analysis of Creatine Monohydrate and Creatine Citrate for Ergogenic Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Creatine (B1669601) stands as one of the most researched and utilized ergogenic aids in the sports nutrition landscape. While creatine monohydrate has long been considered the gold standard, various other forms, including creatine citrate (B86180), have emerged with claims of superior physicochemical properties and enhanced efficacy. This guide provides a comprehensive comparison of creatine monohydrate and creatine citrate, delving into their performance differences, physicochemical properties, and the underlying physiological mechanisms, supported by available experimental data.

Physicochemical Properties and Bioavailability

Creatine monohydrate, the most extensively studied form of creatine, is a molecule of creatine bound to a molecule of water.[1] this compound, on the other hand, is creatine bound to citric acid. The primary physicochemical difference between these two forms lies in their solubility.

Solubility: this compound exhibits significantly higher water solubility compared to creatine monohydrate. This has led to speculation that its enhanced solubility could lead to better absorption and reduced gastrointestinal distress.

Bioavailability: Despite the differences in solubility, studies on plasma creatine concentrations following oral ingestion have not shown a significant advantage for this compound over monohydrate in terms of bioavailability. A study by Jäger et al. (2007) compared the effects of isomolar (B1166829) amounts of creatine monohydrate, tri-creatine citrate, and creatine pyruvate (B1213749) on plasma creatine levels. The results indicated no significant difference in mean peak concentration or area under the curve (AUC) between creatine monohydrate and tri-creatine citrate, suggesting comparable bioavailability.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterCreatine MonohydrateThis compoundReference
Water Solubility LowerHigher[2]
Mean Peak Plasma Concentration (µmol/L) No significant differenceNo significant difference[2]
Area Under the Curve (AUC) No significant differenceNo significant difference[2]

Table 2: Ergogenic Performance Comparison (Intermittent Handgrip Exercise)

Performance MetricThis compound (5 g/d for 28 days)PlaceboReference
Mean Power Significant increase (p < 0.01)No significant change[4][5]
Force Increased in early intervals, but not sustainedNo significant change[4][5]
Contraction Velocity Significant increase (p < 0.01)No significant change[4][5]
Relaxation Velocity No significant changeNo significant change[4][5]

Experimental Protocols

Study 1: Pharmacokinetics of Creatine Forms (Jäger et al., 2007)
  • Objective: To compare the effects of ingesting isomolar amounts of creatine monohydrate, tri-creatine citrate, and creatine pyruvate on plasma creatine concentrations.[2]

  • Participants: Six healthy subjects (three female and three male).[2]

  • Design: A balanced cross-over design.[2]

  • Supplementation Protocol: Each subject ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate (5 g), tri-creatine citrate (6.7 g), or creatine pyruvate (7.3 g).[2]

  • Data Collection: Plasma creatine concentrations were determined over eight hours post-ingestion.[2]

Study 2: Ergogenic Effects on High-Intensity Exercise (Jäger et al., 2008)
  • Objective: To evaluate the effect of oral creatine pyruvate and this compound supplementation on performance during intermittent handgrip exercise of maximal intensity.[4][5]

  • Participants: Healthy young athletes were randomized into three groups: creatine pyruvate (n=16), this compound (n=16), and placebo (n=17).[4][5]

  • Design: A double-blind, placebo-controlled, randomized study.[4][5]

  • Supplementation Protocol: Subjects consumed 5 g/day of their assigned supplement for 28 days.[4][5]

  • Performance Testing: Intermittent handgrip exercise consisting of ten 15-second maximal intensity intervals, each followed by a 45-second rest period, was performed before and after the supplementation period.[4][5]

Mandatory Visualization

experimental_workflow cluster_pre_supplementation Baseline Testing cluster_supplementation Supplementation Period (28 Days) cluster_post_supplementation Post-Supplementation Testing P1 Participant Recruitment (Healthy Young Athletes) P2 Randomization P1->P2 P3 Baseline Performance Test (Intermittent Handgrip Exercise) P2->P3 S1 Group A: This compound (5g/day) P2->S1 S2 Group B: Creatine Monohydrate (or other form) S3 Group C: Placebo (5g/day) T1 Post-Supplementation Performance Test (Intermittent Handgrip Exercise) S1->T1 T2 Data Analysis (Comparison of Performance Changes) T1->T2

A typical experimental workflow for a comparative creatine supplementation study.

creatine_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Creatine Creatine (Monohydrate or Citrate) CRT Creatine Transporter (SLC6A8) Creatine->CRT Uptake Akt Akt Creatine->Akt Potential Activation PCr Phosphocreatine (PCr) CRT->PCr ATP ATP Regeneration PCr->ATP Phosphate Donation Protein_Synthesis Muscle Protein Synthesis ATP->Protein_Synthesis Energy Supply mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Protein_Synthesis Stimulation

Simplified signaling pathway of creatine in skeletal muscle.

Discussion of Ergogenic Differences and Signaling Pathways

The available evidence suggests that while this compound offers superior water solubility, this characteristic does not translate into a significant ergogenic advantage over creatine monohydrate. The study by Jäger et al. (2008) demonstrated that both forms could enhance mean power during high-intensity intermittent exercise.[4][5] However, the effects of this compound on sustained force production appeared to be less pronounced compared to creatine pyruvate in the same study, with its benefits diminishing over repeated intervals.[4][5]

The primary mechanism of action for all forms of creatine is to increase intramuscular stores of phosphocreatine, which serves as a rapid energy reserve for the regeneration of adenosine (B11128) triphosphate (ATP) during high-intensity, short-duration exercise.[6] This enhanced ATP resynthesis capacity is believed to be the cornerstone of creatine's ergogenic effects.

Furthermore, creatine supplementation has been shown to influence key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway.[6] Activation of this pathway leads to a cascade of events that ultimately promote muscle hypertrophy. While this has been predominantly studied with creatine monohydrate, there is a lack of research directly comparing the effects of this compound and creatine monohydrate on these signaling pathways. Therefore, it remains unknown if the form of creatine differentially impacts these anabolic signals.

Conclusion

Based on the current body of scientific literature, creatine monohydrate remains the most extensively researched and cost-effective form of creatine with proven ergogenic benefits. While this compound offers the advantage of higher water solubility, this does not appear to confer a superior effect on performance or bioavailability when compared to creatine monohydrate. For researchers and drug development professionals, creatine monohydrate serves as the benchmark against which other forms of creatine should be evaluated. Future research should aim to conduct more direct, head-to-head comparisons of this compound and monohydrate on a wider range of performance metrics and, importantly, investigate any potential differential effects on intracellular signaling pathways related to muscle adaptation.

References

A Comparative Analysis of Plasma Creatine Levels Following Citrate versus Pyruvate Ingestion

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacokinetic profiles of creatine (B1669601) pyruvate (B1213749) and tri-creatine citrate (B86180) in comparison to standard creatine monohydrate reveals significant differences in plasma creatine absorption. This guide provides a comprehensive cross-study analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and relevant metabolic pathways.

A pivotal study directly comparing the effects of creatine pyruvate (CrPyr), tri-creatine citrate (CrC), and creatine monohydrate (CrM) on plasma creatine levels found that creatine pyruvate leads to significantly higher peak plasma concentrations.[1][2] This suggests altered absorption kinetics for different forms of creatine, a factor of considerable interest for optimizing creatine supplementation strategies in both clinical and athletic contexts.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of plasma creatine levels following the ingestion of isomolar (B1166829) amounts of creatine monohydrate, tri-creatine citrate, and creatine pyruvate. The data is extracted from a study by Jäger et al. (2007), which remains a key reference in the field.[1][2]

Pharmacokinetic ParameterCreatine Monohydrate (CrM)Tri-creatine Citrate (CrC)Creatine Pyruvate (CrPyr)
Mean Peak Concentration (Cmax) Lower than CrPyrLower than CrPyrSignificantly higher than CrM and CrC (17% higher)[1]
Area Under the Curve (AUC) Lower than CrPyrLower than CrPyrSignificantly higher than CrM and CrC (14% higher)[1]
Velocity Constant of Absorption (ka) No significant differenceNo significant differenceNo significant difference
Velocity Constant of Elimination (kel) No significant differenceNo significant differenceNo significant difference

Data sourced from Jäger et al. (2007).[1][2]

Notably, while creatine pyruvate demonstrated superior performance in elevating plasma creatine levels, no significant differences were observed in the mean peak concentration or AUC between creatine monohydrate and tri-creatine citrate.[1][2]

Experimental Protocols

The primary study underpinning this comparison utilized a robust experimental design to ensure the objective evaluation of the different creatine formulations.

Study Design: A balanced cross-over design was employed, with six healthy subjects (three female and three male) participating.[1][2] Each subject ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate, tri-creatine citrate, or creatine pyruvate on separate occasions.[1][2]

Supplementation Protocol:

  • Creatine Monohydrate (CrM): 5.0 g of creatine monohydrate (containing 4.4 g of creatine) dissolved in 450 ml of water.[1][2]

  • Tri-creatine Citrate (CrC): 6.8 g of tri-creatine citrate (containing 4.4 g of creatine) dissolved in 450 ml of water.[1][2]

  • Creatine Pyruvate (CrPyr): 7.3 g of creatine pyruvate (containing 4.4 g of creatine) dissolved in 450 ml of water.[1][2]

Data Collection and Analysis: Plasma creatine concentrations were measured over an eight-hour period following ingestion.[1][2] The resulting plasma concentration curves were subjected to pharmacokinetic analysis to determine key parameters such as Cmax, AUC, ka, and kel.[1][2] Statistical analysis was performed using repeated measures ANOVA.[1][2]

Signaling Pathways and Metabolic Context

The differential effects of citrate and pyruvate forms of creatine on plasma levels may be understood within the broader context of cellular energy metabolism. Both citrate and pyruvate are key intermediates in central metabolic pathways.

Creatine_Metabolism_and_Energy_Pathways cluster_Creatine_Synthesis Creatine Synthesis cluster_Energy_Metabolism Cellular Energy Metabolism cluster_Creatine_Phosphate_System Creatine Phosphate Shuttle Glycine Glycine Guanidinoacetate Guanidinoacetate Glycine->Guanidinoacetate AGAT Arginine Arginine Arginine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Pyruvate Pyruvate AcetylCoA AcetylCoA Citrate Citrate Krebs_Cycle Citric Acid (Krebs) Cycle ATP ATP ADP ADP

Creatine plays a vital role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain, through the creatine kinase/phosphocreatine system.[3][4] This system facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP).[3] The Krebs cycle, also known as the citric acid cycle, is the central hub of cellular respiration, where acetyl-CoA, derived from pyruvate, is oxidized to produce ATP.[3][5] Citrate is the first molecule formed in this cycle.[5] The interplay between these pathways highlights the metabolic significance of the components of the studied creatine salts.

Experimental Workflow

The following diagram illustrates the workflow of the comparative study on plasma creatine levels.

Experimental_Workflow Subject_Recruitment Recruitment of Healthy Subjects (n=6) Randomization Randomized Crossover Design Subject_Recruitment->Randomization Ingestion_CrM Ingestion of Creatine Monohydrate (CrM) Randomization->Ingestion_CrM Ingestion_CrC Ingestion of Tri-creatine Citrate (CrC) Randomization->Ingestion_CrC Ingestion_CrPyr Ingestion of Creatine Pyruvate (CrPyr) Randomization->Ingestion_CrPyr Blood_Sampling Serial Blood Sampling (0-8 hours) Ingestion_CrM->Blood_Sampling Ingestion_CrC->Blood_Sampling Ingestion_CrPyr->Blood_Sampling Plasma_Analysis Analysis of Plasma Creatine Concentration Blood_Sampling->Plasma_Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Plasma_Analysis->Pharmacokinetic_Analysis Statistical_Analysis Statistical Comparison (Repeated Measures ANOVA) Pharmacokinetic_Analysis->Statistical_Analysis

References

"validation of Creatine citrate purity by independent laboratory testing"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Creatine (B1669601) Citrate purity, with a focus on independent laboratory validation. While Creatine Monohydrate is the most extensively studied and certified form of creatine, this guide aims to objectively present the available data for Creatine Citrate to inform research and development decisions. The scarcity of publicly available third-party testing for this compound is a critical finding for professionals requiring high-purity compounds for experimental use.

Data Presentation: Purity and Impurity Analysis

The following table summarizes representative purity data for Creatine Monohydrate from a third-party certified source and available research data on this compound. The lack of a publicly available Certificate of Analysis (CoA) from an independent lab for a commercial this compound product necessitates the use of data from a clinical study.

ParameterCreatine Monohydrate (NSF Certified for Sport®)[1]Tri-Creatine Citrate (Research Grade)
Assay (Purity) 98.8%Not specified, but used in a human pharmacokinetic study.
Creatinine Not specified in CoA, but a known impurity.<100 ppm
Dicyandiamide (DCD) Not specified in CoA, but a known impurity.Not Detectable by HPLC
Dihydrotriazine (DHT) Not specified in CoA, but a known impurity.Not Detectable by HPLC
Heavy Metals No detectable levels of Arsenic, Cadmium, Lead, and Mercury.[1]Not specified.
Microbiological Safety Complies with safety requirements.Not specified.

Note: The data for Creatine Monohydrate is based on a product certified by NSF International, a recognized third-party organization that verifies product formulation, purity, and absence of banned substances.[1][2][3] The data for Tri-Creatine Citrate is derived from a study that used materials from a specific supplier for research purposes and may not be representative of all commercially available this compound products.

Comparative Analysis

Creatine Monohydrate, particularly from reputable sources that invest in third-party certifications like NSF Certified for Sport® or Informed Sport, offers a high degree of assurance regarding purity and safety. These certifications involve rigorous testing for contaminants, banned substances, and verification of label claims.[2]

This compound is known to be more water-soluble than Creatine Monohydrate.[4] However, there is a significant lack of publicly accessible independent laboratory testing and certifications for commercial this compound supplements. A 2022 analysis of creatine supplements available on Amazon.com found that only 8% of all creatine products advertised third-party certification from recognized bodies like NSF International or Informed Sport.[5] This analysis also highlighted that alternative forms of creatine, including citrate, often lack the robust scientific backing for bioavailability, efficacy, and safety that Creatine Monohydrate possesses.[5]

For researchers and drug development professionals, the verifiable purity of a compound is paramount. The readily available Certificates of Analysis for many Creatine Monohydrate products provide a level of quality assurance that is not currently matched by publicly available data for this compound.

Experimental Protocols: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of creatine compounds and quantifying impurities. The following is a generalized protocol based on established methods for the analysis of creatine and its common impurities.

Objective: To quantify the concentration of Creatine and the primary impurities (Creatinine, Dicyandiamide) in a sample.

Materials and Reagents:

  • Creatine reference standard (>99% purity)

  • Creatinine reference standard

  • Dicyandiamide (DCD) reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or a suitable buffer (e.g., potassium phosphate (B84403) monobasic)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a potassium phosphate monobasic solution (e.g., 50 mM) and adjust the pH to a suitable level (e.g., with phosphoric acid). The mobile phase may also contain a small percentage of an organic modifier like acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the creatine, creatinine, and DCD reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound or Creatine Monohydrate powder.

    • Dissolve the sample in a precise volume of HPLC-grade water or mobile phase to a target concentration.

    • Ensure complete dissolution through vortexing or sonication.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with the prepared buffer.

    • Flow Rate: Typically 0.8 to 1.5 mL/min.

    • Detection Wavelength: 205-210 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve for each compound (Creatine, Creatinine, DCD).

    • Inject the prepared sample solution.

    • Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the reference standards.

    • Calculate the purity of the creatine compound and the concentration of each impurity in the original sample.

Visualizations

Validation_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analytical Procedure cluster_post_analysis Post-Analysis Sample_Acquisition Sample Acquisition (this compound/Monohydrate) Sample_Preparation Sample Preparation (Dissolution & Filtration) Sample_Acquisition->Sample_Preparation Reference_Standards Reference Standards (Creatine, Creatinine, DCD) HPLC_Analysis HPLC Analysis (Separation & Detection) Reference_Standards->HPLC_Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration & Calibration) Data_Acquisition->Data_Processing Purity_Calculation Purity & Impurity Calculation Data_Processing->Purity_Calculation Final_Report Final Report (Certificate of Analysis) Purity_Calculation->Final_Report

Caption: Workflow for the validation of creatine purity by HPLC.

Signaling_Pathway Oral_Ingestion Oral Ingestion (Creatine Supplement) Absorption Gastrointestinal Absorption Oral_Ingestion->Absorption Digestion Plasma_Creatine Increased Plasma Creatine Absorption->Plasma_Creatine Muscle_Uptake Muscle Cell Uptake Plasma_Creatine->Muscle_Uptake Phosphorylation Phosphorylation (via Creatine Kinase) Muscle_Uptake->Phosphorylation Phosphocreatine Increased Muscle Phosphocreatine Stores Phosphorylation->Phosphocreatine ATP_Regeneration Rapid ATP Regeneration Phosphocreatine->ATP_Regeneration During High-Intensity Exercise (ADP -> ATP)

Caption: Simplified metabolic pathway of creatine supplementation.

References

"comparative antioxidant capacity of Creatine citrate and other creatine forms"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro antioxidant capacity of different forms of creatine (B1669601), with a focus on available experimental data for Creatine Monohydrate and Creatine Lysinate. While Creatine Citrate is a common form of this supplement, direct experimental data on its specific antioxidant capacity remains limited in the current body of scientific literature. This document summarizes existing quantitative data, details relevant experimental protocols, and illustrates the underlying mechanisms and experimental workflows.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of different creatine forms has been evaluated using various in-vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to scavenge 50% of the free radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog.

Table 1: In-Vitro Antioxidant Capacity of Different Creatine Forms

Creatine FormAssayIC50 (mM)TEACReference
Creatine MonohydrateDPPH102.480.00016[1]
Creatine MonohydrateABTS100.980.002[1]
Creatine LysinateDPPH73.75-[1]
Creatine LysinateABTS62.80.003[1]
This compound DPPH Data not available Data not available
This compound ABTS Data not available Data not available

Lower IC50 values indicate higher antioxidant activity. Higher TEAC values indicate higher antioxidant activity.

Based on the available data, Creatine Lysinate demonstrates a higher in-vitro antioxidant capacity compared to Creatine Monohydrate in both DPPH and ABTS assays, as indicated by its lower IC50 values[1].

General Antioxidant Mechanisms of Creatine

Creatine is believed to exert its antioxidant effects through direct and indirect mechanisms. The direct mechanism involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2][3]. The guanidino group in the creatine molecule is thought to be responsible for this radical scavenging activity. Indirectly, by supporting cellular energy metabolism (ATP regeneration), creatine helps maintain cellular integrity and antioxidant defense systems under conditions of oxidative stress[4].

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are crucial for the replication and validation of these findings.

DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle of the assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol.

  • Various concentrations of the creatine form to be tested are prepared.

  • An aliquot of the creatine solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the creatine form.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).

  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the creatine form are prepared.

  • An aliquot of the creatine solution is added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of the ABTS•+ radical is calculated using a similar formula to the DPPH assay.

  • The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition to that of a standard antioxidant, Trolox.

Visualizing Experimental Workflow and Mechanisms

The following diagrams illustrate a typical workflow for in-vitro antioxidant capacity assessment and the proposed direct antioxidant mechanism of creatine.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_creatine Prepare Creatine Solutions (Various Concentrations) mix Mix Creatine Solution with DPPH Solution prep_creatine->mix prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) prep_dpph->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 creatine_antioxidant_mechanism cluster_creatine Creatine Molecule cluster_ros Reactive Oxygen Species cluster_product Neutralization creatine Creatine (with Guanidino Group) ros ROS (e.g., •OH, O2•−) creatine->ros scavenges oxidized_creatine Oxidized Creatine (Stable) creatine->oxidized_creatine donates electron/H atom neutralized_ros Neutralized Species ros->neutralized_ros

References

A Comparative Analysis of Creatine Salts and Their Impact on Creatine Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between different creatine (B1669601) formulations and key enzymatic activity is paramount. This guide provides an objective comparison of various creatine salts and their influence on creatine kinase (CK) activity, supported by available experimental data.

Creatine, a popular ergogenic aid, is available in various salt forms, each claiming superior bioavailability, stability, and efficacy. Creatine kinase is a pivotal enzyme that facilitates the reversible phosphorylation of creatine to phosphocreatine (B42189), a critical energy reserve for cellular function, particularly in muscle and brain tissue. This guide delves into the scientific evidence assessing whether different creatine salts modulate the activity of this essential enzyme.

In Vitro Analysis of Creatine Kinase Activity with Various Creatine Salts

An in vitro study provides the most direct comparison of how different forms of creatine interact with creatine kinase. A key study measured the enzymatic activity of creatine kinase in the presence of several commercially available creatine salts. The results indicate no statistically significant difference in creatine kinase activity between creatine monohydrate and other creatine salts, including creatine nitrate, creatine hydrochloride, buffered creatine, and creatine ethyl ester.[1]

Creatine SaltMean Optical Density (OD450nm) ± SDConclusion
Creatine Monohydrate (CrM)0.956 ± 0.012No significant difference in CK activity compared to other salts (p>0.05).[1]
Creatine Nitrate (CrN)0.945 ± 0.045No significant difference in CK activity compared to CrM (p>0.05).[1]
Creatine Hydrochloride (CrH)0.912 ± 0.036No significant difference in CK activity compared to CrM (p>0.05).[1]
Buffered Creatine (CrB)0.971 ± 0.031No significant difference in CK activity compared to CrM (p>0.05).[1]
Creatine Ethyl Ester (CrE)0.951 ± 0.042No significant difference in CK activity compared to CrM (p>0.05).[1]

Table 1: In Vitro Creatine Kinase Activity in the Presence of Different Creatine Salts. Data from a colorimetric assay measuring the optical density at 450nm, which is proportional to creatine kinase activity.[1]

In Vivo Studies and Serum Creatine Kinase Levels

While in vitro studies provide valuable mechanistic insights, in vivo human studies are essential for understanding the physiological effects. Research on the impact of different creatine salts on resting and post-exercise serum creatine kinase levels is less direct in its comparisons.

Creatine Monohydrate: Studies on creatine monohydrate supplementation have shown that it does not significantly alter resting creatine kinase levels.[2] Following strenuous exercise, which typically elevates CK levels as a marker of muscle damage, creatine monohydrate supplementation has not been found to either increase or decrease this response compared to a placebo.[3][4] This suggests that creatine monohydrate's primary ergogenic effects are not mediated through an alteration of the CK response to muscle damage.

Buffered Creatine: Research comparing buffered creatine to creatine monohydrate has not shown any superior effects in terms of increasing muscle creatine content or improving performance.[5][6] These studies did not specifically report on differential effects on creatine kinase activity, but the lack of overall performance benefit suggests a similar impact on the creatine-creatine kinase system.

Creatine Hydrochloride: Proponents of creatine hydrochloride (HCl) often highlight its higher solubility.[7][8] However, there is a lack of robust clinical trials directly comparing its effect on creatine kinase activity against creatine monohydrate in a controlled setting.

Creatine Ethyl Ester: Research on creatine ethyl ester has indicated that it is less stable and may largely convert to creatinine (B1669602) in the gastrointestinal tract, suggesting lower bioavailability of creatine itself.[9]

The Creatine-Phosphocreatine Signaling Pathway

The fundamental role of creatine and creatine kinase is central to cellular energy homeostasis. The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to creatine, forming phosphocreatine and ADP. This phosphocreatine then serves as a rapidly available reserve of high-energy phosphate to regenerate ATP during periods of high energy demand.

CreatineKinaseSystem Creatine Creatine CK Creatine Kinase (CK) Creatine->CK ATP ATP ATP->CK Phosphocreatine Phosphocreatine (PCr) CK->Phosphocreatine + H+ ADP ADP CK->ADP Energy_Utilization Energy Utilization (e.g., Muscle Contraction) Phosphocreatine->Energy_Utilization ADP->Energy_Utilization Energy_Utilization->ATP Energy Production

Figure 1: The Creatine-Phosphocreatine Energy Shuttle. This diagram illustrates the central role of creatine kinase in cellular energy buffering.

Experimental Protocols

In Vitro Creatine Kinase Activity Assay (Colorimetric)

This protocol outlines the methodology used to assess the direct impact of different creatine salts on the enzymatic activity of creatine kinase.

  • Reagent Preparation: A reaction mix is prepared containing creatine kinase, a suitable buffer, adenosine (B11128) triphosphate (ATP), and a color developer.

  • Sample Preparation: Different creatine salt solutions (e.g., creatine monohydrate, creatine nitrate, creatine hydrochloride, buffered creatine, and creatine ethyl ester) are prepared at equivalent molar concentrations.

  • Reaction Initiation: The creatine salt solutions are added to individual wells of a 96-well plate, followed by the addition of the reaction mix to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow the reaction to proceed.[1]

  • Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 450nm) using a microplate reader. The optical density is directly proportional to the creatine kinase activity.[1]

  • Data Analysis: Statistical analysis (e.g., one-way ANOVA) is performed to compare the creatine kinase activity across the different creatine salt groups.

In Vivo Assessment of Serum Creatine Kinase

This protocol describes a typical workflow for a human clinical trial investigating the effects of creatine salt supplementation on serum creatine kinase levels, often in the context of exercise.

InVivoProtocol cluster_0 Baseline Phase cluster_1 Supplementation Phase cluster_2 Intervention & Measurement cluster_3 Analysis Recruitment Subject Recruitment (e.g., Researchers, Scientists) Baseline_Blood Baseline Blood Sample (Serum CK Measurement) Recruitment->Baseline_Blood Randomization Randomization Baseline_Blood->Randomization Group_A Group A (Creatine Salt 1) Randomization->Group_A Group_B Group B (Creatine Salt 2) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Exercise Standardized Exercise Protocol (Optional) Group_A->Exercise Group_B->Exercise Group_C->Exercise Post_Exercise_Blood Post-Intervention Blood Samples (Multiple Time Points) Exercise->Post_Exercise_Blood CK_Analysis Serum CK Analysis (Enzymatic Assay) Post_Exercise_Blood->CK_Analysis Stats Statistical Analysis CK_Analysis->Stats

Figure 2: Experimental Workflow for In Vivo Creatine Kinase Assessment. A generalized workflow for a clinical trial comparing the effects of different creatine salts on serum creatine kinase levels.

Blood Sample Collection and Analysis:

  • Collection: Venous blood samples are collected into serum separator tubes.

  • Processing: Samples are allowed to clot and then centrifuged to separate the serum.

  • Storage: Serum is stored at -80°C until analysis.

  • CK Measurement: Serum creatine kinase activity is determined using a standardized enzymatic assay. This coupled enzyme reaction ultimately leads to the reduction of NADP+ to NADPH, and the rate of NADPH formation is measured spectrophotometrically at 340 nm. The rate of change in absorbance is directly proportional to the CK activity in the sample.

Conclusion

Based on the available in vitro evidence, different creatine salts do not appear to have a differential impact on the catalytic activity of creatine kinase. The claims of superiority of newer creatine formulations in this regard are not supported by direct enzymatic assays. While in vivo studies on creatine monohydrate show no significant alteration of resting or exercise-induced creatine kinase levels, there is a notable lack of comparative in vivo research for other creatine salts. Future clinical trials directly comparing various creatine salts are necessary to definitively determine if they have different effects on serum creatine kinase in a physiological setting. For now, creatine monohydrate remains the most extensively researched form of creatine with a well-established profile regarding its interaction with creatine kinase.

References

A Researcher's Guide to Ensuring Reproducibility with Creatine Citrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. When utilizing chemical compounds such as Creatine (B1669601) citrate (B86180), batch-to-batch variability can introduce significant confounding factors, potentially impacting the validity and consistency of study outcomes. This guide provides a comparative analysis of Creatine citrate, outlines potential sources of variability, and offers detailed experimental protocols to ensure the reproducibility of your research.

While direct, publicly available studies comparing the experimental reproducibility of different batches of this compound are scarce, this guide synthesizes existing data on creatine analysis, stability, and manufacturing to provide a framework for assessing and controlling for batch-to-batch variations.

Understanding this compound: A Comparison

This compound is a salt form of creatine bound to citric acid. It is often marketed as having higher water solubility compared to the more extensively studied creatine monohydrate.[1] While increased solubility can be advantageous for certain formulations, it is crucial to understand how its properties compare and the potential for variability.

Table 1: Physicochemical Properties of Creatine Forms

PropertyCreatine MonohydrateThis compoundKey Considerations for Researchers
Creatine Content (%) ~87.9%[2][3]~66%[2][3]Higher doses of this compound are needed to achieve an equivalent dose of creatine.
Solubility in Water (20°C) ~14 g/L[1][2]~29 g/L[1][2]Higher solubility may be beneficial for certain experimental solutions, reducing the need for heating or altering pH.
pH of Saturated Solution Neutral (~7)[1][2]Acidic (~3.2)[1][2]The acidic nature of this compound solutions can impact the stability of creatine and may influence biological systems.
Stability in Solution Relatively stable at neutral pH; degradation increases with lower pH and higher temperature.[1][2]Less stable in solution due to the lower pH it creates, which can accelerate the degradation of creatine to creatinine (B1669602).[1][2]Solutions should be prepared fresh for each experiment to minimize degradation.

Potential for Batch-to-Batch Variability: Impurities and Manufacturing

The manufacturing process of creatine supplements can introduce impurities that may vary between batches and manufacturers, impacting experimental outcomes.[4] The source of manufacturing can also play a significant role in the purity of the final product, with some sources having a higher incidence of contaminants.[2][5][6]

Table 2: Potential Impurities in Creatine Supplements and Their Possible Impact

ImpuritySourcePotential Experimental Impact
Creatinine Degradation product of creatine.[7][8]Reduced potency of the active compound. May have its own biological effects.
Dicyandiamide (DCD) Byproduct of some chemical synthesis processes.[5][6][7]Potential for unknown biological activity, confounding results.
Dihydrotriazine (DHT) Byproduct of some chemical synthesis processes.[6][7]Potential for unknown biological activity.
Heavy Metals (e.g., Mercury, Lead) Contamination from raw materials or manufacturing equipment.[2][4]Can be toxic to cells and organisms, leading to confounding results or cell death in in-vitro studies.

Experimental Protocols for Ensuring Reproducibility

To mitigate the risks associated with batch-to-batch variability, researchers should implement rigorous quality control measures for each new batch of this compound.

Protocol 1: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for creatine analysis.[9][10][11][12][13]

Objective: To confirm the identity and determine the purity of this compound, and to quantify the presence of creatinine.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • This compound reference standard (highest available purity).

  • Creatinine reference standard.

  • HPLC-grade water.

  • HPLC-grade mobile phase (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water).[9][10]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the this compound and creatinine reference standards at known concentrations.

  • Sample Preparation: Accurately weigh a sample of the this compound batch and dissolve it in HPLC-grade water to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 0.75 - 1.0 mL/min.

    • Injection volume: 20 µL.

    • Detection wavelength: 205-210 nm.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Compare the retention time of the major peak in the sample to the this compound reference standard to confirm identity.

    • Quantify the purity of the this compound and the concentration of any creatinine present by comparing the peak areas to the calibration curves.

Protocol 2: Intrinsic Dissolution Rate Determination

Objective: To compare the dissolution characteristics of different batches of this compound.

Instrumentation:

  • USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Constant temperature water bath.

  • Spectrophotometer or HPLC system for analysis.

Procedure:

  • Prepare a known surface area of compressed this compound from the batch being tested.

  • Perform the dissolution test in a specified volume of deionized water at a constant temperature (e.g., 25°C).

  • Stir the medium at a constant rate (e.g., 50 rpm).

  • Withdraw samples at predetermined time intervals and analyze for the concentration of dissolved creatine using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative amount of creatine dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

  • Compare the intrinsic dissolution rates between different batches.

Mandatory Visualizations

Logical Workflow for Ensuring Experimental Reproducibility

G cluster_procurement Procurement & Initial Assessment cluster_qc In-House Quality Control cluster_decision Decision & Use procure Procure New Batch of This compound request_coa Request Certificate of Analysis (CoA) from Supplier procure->request_coa visual_inspect Visual Inspection (Color, Texture) request_coa->visual_inspect hplc Purity & Identity Verification (HPLC-UV) visual_inspect->hplc dissolution Dissolution Rate Testing hplc->dissolution compare Compare Data with Previous Batches dissolution->compare accept Batch Accepted for Experimental Use compare->accept Consistent reject Batch Rejected (Contact Supplier) compare->reject Inconsistent

Caption: Workflow for quality control of new this compound batches.

Creatine Signaling Pathways in Muscle Cells

creatine Creatine igf1 IGF-1 creatine->igf1 Increases mRNA mtor mTOR creatine->mtor Modulates akt Akt/PKB igf1->akt akt->mtor p70s6k p70S6K mtor->p70s6k protein_synthesis Muscle Protein Synthesis p70s6k->protein_synthesis muscle_growth Muscle Growth & Hypertrophy protein_synthesis->muscle_growth

Caption: Simplified signaling pathway of creatine's effect on muscle protein synthesis.[7][14][15][16]

Conclusion

While this compound offers the advantage of higher aqueous solubility, the potential for batch-to-batch variability in purity, impurity profile, and dissolution characteristics poses a significant risk to experimental reproducibility. The lack of comprehensive, publicly available data on such variability from different manufacturers necessitates that researchers adopt a proactive approach to quality control. By implementing the detailed analytical protocols and following a stringent workflow for batch acceptance, researchers can minimize the impact of these variables, thereby enhancing the reliability and validity of their experimental findings.

References

Safety Operating Guide

A Guide to the Proper Disposal of Creatine Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. While creatine (B1669601) citrate (B86180) is not generally classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is a critical component of laboratory best practices.[1] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of creatine citrate.

I. Initial Assessment and Preparation

Before proceeding with disposal, a thorough assessment of the this compound waste is necessary. This initial step ensures that all subsequent actions are safe and compliant with institutional and regulatory standards.

Step 1: Characterize the Waste Determine the form of the this compound waste. Is it an unused or expired pure product, a contaminated mixture, or a dilute solution? This characterization will inform the appropriate disposal pathway.

Step 2: Consult the Safety Data Sheet (SDS) and Local Regulations Always review the most current SDS for this compound. While generally considered non-hazardous, some SDSs may indicate potential for skin and eye irritation.[2] Crucially, consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national waste disposal regulations.[2] The waste generator is ultimately responsible for correctly classifying the waste.[2]

Step 3: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses and gloves. In the case of a powder spill, ensure the area is well-ventilated.[2]

II. Disposal Procedures for Solid this compound

For pure, uncontaminated, or expired solid this compound, the following steps should be taken.

Step 1: Containerization If possible, keep the this compound in its original, securely sealed container.[1][2] If the original container is compromised, transfer the material to a new, suitable, and clearly labeled container. The label should accurately identify the contents as "this compound" for disposal. Do not mix with other chemical waste.[1]

Step 2: Licensed Disposal The most recommended method for the disposal of solid this compound is to arrange for collection by a licensed chemical waste disposal company.[2][3] Your institution's EHS department can provide guidance on scheduling a pickup.

Alternative Disposal Methods: In some jurisdictions, and with explicit approval from your EHS department, non-hazardous solid waste may be permissible for landfill disposal.[2] However, laboratory chemicals should not be placed in general laboratory trash cans that are handled by custodial staff.[4]

III. Disposal Procedures for this compound Solutions

For aqueous solutions of this compound, the primary concern is the potential for environmental contamination.

Step 1: Avoid Drain Disposal As a general rule, do not dispose of this compound solutions down the drain.[1][3] Many local regulations prohibit the sewer disposal of laboratory chemicals without specific authorization.

Step 2: Collection for Licensed Disposal Collect this compound solutions in a compatible, sealed, and clearly labeled waste container. The label should indicate "Aqueous Waste: this compound" and include any other components of the solution. Arrange for disposal through a licensed chemical waste contractor.

IV. Managing Spills and Contaminated Materials

In the event of a this compound spill, prompt and proper cleanup is essential.

Step 1: Secure the Area Ensure the spill area is well-ventilated.[2]

Step 2: Clean the Spill Wearing appropriate PPE, sweep up the solid material and place it in a suitable, labeled container for disposal.[5][6] Any materials used for cleanup, such as absorbent pads or wipes, should also be collected and disposed of as chemical waste.

Step 3: Dispose of as Chemical Waste The collected spill debris should be disposed of through your institution's hazardous waste program, following the procedures for solid this compound.

V. Disposal of Empty Containers

Properly managing empty containers prevents chemical cross-contamination and ensures safety.

Step 1: Decontamination For a container that held this compound, ensure it is "RCRA empty," meaning all possible contents have been removed.[7] For non-acutely hazardous substances, triple rinsing the container with a suitable solvent (such as water) is a best practice. The rinsate should be collected and disposed of as chemical waste.[8]

Step 2: Deface the Label Completely remove or deface the original label to prevent misidentification.[8]

Step 3: Dispose as Regular Waste Once decontaminated and with the label removed, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[9]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely established, the following table summarizes general guidelines for non-hazardous laboratory waste.

ParameterGuidelineSource
pH Range for Drain Disposal (with approval)5.5 - 10.5[10]
Maximum Quantity for Drain Disposal (general non-hazardous, with approval)A few hundred grams or milliliters per day[10]
Residue in "Empty" Container (non-acute)No more than 3% by weight for containers <110 gal[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

CreatineCitrateDisposal cluster_solid Solid Waste cluster_solution Aqueous Solution cluster_spill Spill Debris start This compound Waste Generated assess Assess Waste: - Pure/Expired Solid - Solution - Spill Debris start->assess sds Consult SDS and Local Regulations assess->sds solid_container Containerize in a Sealed & Labeled Vessel assess->solid_container Solid solution_container Collect in a Labeled Aqueous Waste Container assess->solution_container Solution spill_container Collect Spill & Contaminated Materials in Labeled Container assess->spill_container Spill ppe Wear Appropriate PPE sds->ppe ppe->assess licensed_solid Arrange for Licensed Chemical Waste Disposal solid_container->licensed_solid empty_container Empty Container Generated licensed_solid->empty_container licensed_solution Arrange for Licensed Chemical Waste Disposal solution_container->licensed_solution licensed_solution->empty_container licensed_spill Arrange for Licensed Chemical Waste Disposal spill_container->licensed_spill licensed_spill->empty_container decontaminate Triple Rinse Container empty_container->decontaminate collect_rinsate Collect Rinsate as Chemical Waste decontaminate->collect_rinsate deface Deface Original Label decontaminate->deface collect_rinsate->licensed_solution trash Dispose of Container in Regular Trash/Recycling deface->trash

References

Essential Safety and Operational Guide for Handling Creatine Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Creatine (B1669601) citrate (B86180). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Creatine citrate is identified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Proper handling and disposal are essential to minimize exposure risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to prevent direct contact and inhalation of dust particles.

SituationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Routine Handling & Weighing Safety glasses with side-shields or chemical safety goggles.[3]Chemically resistant gloves (e.g., nitrile).Required when dusts are generated.[4] Use a suitable dust respirator.[3]Standard laboratory coat.
Risk of Splashing Face shield and chemical safety goggles.[3]Chemically resistant gloves (e.g., nitrile).N/AImpervious laboratory coat or apron.
Accidental Spill Cleanup Chemical safety goggles or a full-face respirator.Heavy-duty, chemically resistant gloves.A respirator is necessary if dust is generated.Chemical resistant suit and boots as needed.
Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area to minimize dust and aerosol formation.[1]

  • Avoid contact with skin and eyes.[1]

  • Wear suitable protective clothing.[1]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container.[2]

  • Keep the container in a cool, dry, and well-ventilated place.[5]

Spill Management and Disposal Plan

In the event of a spill, it is crucial to follow these steps to ensure safety and prevent environmental contamination.

Spill Cleanup:

  • Ensure adequate ventilation.[1]

  • Evacuate personnel from the immediate area.[1]

  • Wear appropriate personal protective equipment, including respiratory protection, chemical-impermeable gloves, and eye protection.[1]

  • Avoid dust formation during cleanup.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal:

  • Disposal of this compound must be in accordance with local, state, and federal regulations.

  • Collect waste material in suitable and closed containers.[1]

  • Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

  • Dispose of the collected waste through a licensed disposal company.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a doctor if irritation persists.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if eye irritation persists.[1][2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Workflow for Safe Handling and Disposal of this compound

cluster_handling Handling Procedure cluster_disposal Disposal Plan prep Preparation: - Wear appropriate PPE - Ensure proper ventilation weigh Weighing & Transfer: - Handle in a fume hood if possible - Avoid dust generation prep->weigh storage Storage: - Cool, dry, well-ventilated area - Tightly sealed container prep->storage Retrieve From use Use in Experiment: - Follow protocol - Avoid skin/eye contact weigh->use spill_cleanup Spill Cleanup: - Wear appropriate PPE - Contain and collect spill weigh->spill_cleanup If Spill Occurs collect_waste Collect Waste: - Segregate solid & liquid waste - Use labeled, sealed containers use->collect_waste Post-Experiment use->spill_cleanup If Spill Occurs use->storage Return To dispose Final Disposal: - Follow institutional & local regulations - Use licensed disposal service collect_waste->dispose spill_cleanup->dispose

Caption: Workflow for the safe handling, storage, and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Creatine citrate
Reactant of Route 2
Reactant of Route 2
Creatine citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.